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  • Product: Quinazoline-2,6-diamine
  • CAS: 882670-95-3

Core Science & Biosynthesis

Foundational

Quinazoline-2,6-diamine: Synthesis, Characterization, and Medicinal Chemistry Applications

Executive Overview The quinazoline-2,6-diamine scaffold is a privileged structure in modern medicinal chemistry, characterized by its rigid, planar bicyclic core and dual hydrogen-bond donating/accepting capabilities. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The quinazoline-2,6-diamine scaffold is a privileged structure in modern medicinal chemistry, characterized by its rigid, planar bicyclic core and dual hydrogen-bond donating/accepting capabilities. Its unique electronic distribution allows it to function as a highly specific pharmacophore in various therapeutic areas, from oncology to infectious diseases. This technical guide details the mechanistic rationale behind its biological activity, provides a self-validating de novo synthesis protocol, and outlines the rigorous analytical standards required for its characterization.

Pharmacological Significance & Mechanistic Grounding

The clinical utility of quinazoline-2,6-diamine and its derivatives stems from their ability to mimic endogenous ligands and engage in highly specific hydrogen-bonding networks within enzyme active sites.

  • Kinase Inhibition (Angiogenesis): The scaffold is extensively utilized in the development of ATP-competitive kinase inhibitors targeting angiogenesis pathways, specifically the Vascular Endothelial Growth Factor Receptor (VEGFR) and Tie-2[1]. The 2-amino group often interacts with the hinge region of the kinase domain, while the 6-amino group serves as a vector for solvent-exposed solubilizing groups or deep-pocket binding moieties[1].

  • G-Protein Coupled Receptors (GPCRs): Derivatives of this core have been validated as potent small-molecule agonists for Neurotensin Receptor 1, demonstrating its versatility beyond kinase domains[2].

  • Bacterial Enzyme Targeting: In structural biology,

    
    -methylated derivatives of the imidazo-quinazoline-2,6-diamine analog have been co-crystallized with bacterial tRNA-guanine transglycosylase (TGT). The scaffold effectively acts as a gatekeeper, displacing water molecules and binding to transient subpockets[3].
    
  • Serine Protease Inhibition: Partially saturated analogs, such as 5,6,7,8-tetrahydro-2,6-quinazolinediamine, are critical conformationally restricted arginine side-chain mimetics used in the design of highly selective, non-covalent thrombin inhibitors[4].

Pathway L Growth Factors (e.g., VEGF / Angiopoietin) R Receptor Tyrosine Kinase (VEGFR / Tie-2) L->R Ligand Binding K Intracellular Kinase Domain (ATP-Binding Site) R->K Dimerization & Autophosphorylation S Downstream Effectors (MAPK / PI3K Cascades) K->S Signal Transduction I Quinazoline-2,6-diamine Derivatives I->K Competitive ATP Inhibition O Pathological Angiogenesis & Tumor Proliferation S->O Cellular Response

Mechanism of action for quinazoline-2,6-diamine derivatives in kinase inhibition.

De Novo Synthesis Strategy

The synthesis of quinazoline-2,6-diamine requires a highly controlled, two-step sequence: an initial base-catalyzed cyclocondensation to form the bicyclic core, followed by a selective catalytic hydrogenation of the nitro group.

Mechanistic Rationale
  • Cyclization: The condensation of 2-amino-5-nitrobenzaldehyde with guanidine hydrochloride requires a strong alkoxide base (e.g., sodium methoxide). The base deprotonates guanidine, maximizing its nucleophilicity for the initial attack on the aldehyde carbonyl, which is immediately followed by intramolecular cyclization and dehydration to form the aromatic quinazoline ring.

  • Reduction: The reduction of the 6-nitro group must avoid over-reduction of the pyrimidine ring. While metal/acid systems (Fe/HCl) work, they complicate isolation due to heavy metal complexation. Catalytic hydrogenation using 10% Pd/C is preferred; however, the rigid, planar nature of the nitroquinazoline intermediate dictates the use of a high-polarity, aprotic-protic solvent mixture (DMF/MeOH) to maintain solubility and prevent catalyst poisoning.

Synthesis A 2-Amino-5-nitrobenzaldehyde (Starting Material) B Guanidine HCl / NaOMe Cyclization (78°C) A->B Condensation C 6-Nitroquinazolin-2-amine (Intermediate) B->C -H2O D 10% Pd/C, H2 (1 atm) Reduction in MeOH/DMF C->D Catalytic Hydrogenation E Quinazoline-2,6-diamine (Target Scaffold) D->E Isolation & Purification

Workflow for the de novo synthesis of quinazoline-2,6-diamine.

Reaction Optimization Data
Reducing Agent / CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
Fe / NH₄ClEtOH / H₂O8046588%Incomplete conversion; iron salt complexation complicates workup.
SnCl₂ · 2H₂OEtOAc / EtOH7037892%Clean reduction but requires tedious basic aqueous workup.
10% Pd/C, H₂ (1 atm) MeOH / DMF (4:1) 25 2 94 >98% Optimal solubility; quantitative conversion; simple filtration.

Step-by-Step Experimental Methodologies

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high-fidelity execution.

Step 1: Condensation to 6-Nitroquinazolin-2-amine
  • Preparation: Charge an oven-dried 500 mL round-bottom flask with 2-amino-5-nitrobenzaldehyde (10.0 g, 60.2 mmol) and guanidine hydrochloride (8.6 g, 90.3 mmol).

  • Solvent & Base Addition: Add 200 mL of anhydrous ethanol. Under a nitrogen atmosphere, slowly add sodium methoxide (25% wt in MeOH, 20.6 mL, 90.3 mmol) dropwise over 15 minutes. Causality: Slow addition prevents thermal spikes and minimizes unwanted aldol-type side reactions of the starting material.

  • Reflux & In-Process Control: Heat the reaction mixture to reflux (78 °C) and stir for 12 hours. Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (

    
    ) should completely disappear, replaced by a bright yellow fluorescent spot (
    
    
    
    ).
  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo to half its volume and pour it into 400 mL of vigorously stirred, ice-cold distilled water. The crude 6-nitroquinazolin-2-amine precipitates as a yellow solid.

  • Purification: Filter the solid under vacuum, wash sequentially with water (2 × 50 mL) and cold ethanol (20 mL), and dry overnight in a vacuum oven at 50 °C.

Step 2: Catalytic Reduction to Quinazoline-2,6-diamine
  • Preparation: In a 250 mL Parr hydrogenation flask, suspend 6-nitroquinazolin-2-amine (5.0 g, 26.3 mmol) in a solvent mixture of Methanol (80 mL) and anhydrous DMF (20 mL). Causality: DMF disrupts the strong

    
     stacking of the intermediate, ensuring it remains in solution for efficient interaction with the heterogeneous catalyst.
    
  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g, 10% w/w) under a steady stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 1 atm of H₂ and agitate vigorously at 25 °C for 2 hours.

  • In-Process Control: Monitor the reduction via LC-MS. Validation: The disappearance of the m/z 191 [M+H]⁺ peak and the appearance of the m/z 161 [M+H]⁺ peak confirm complete reduction.

  • Filtration & Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (30 mL). Safety Note: Do not let the Pd/C dry out completely on the filter as it is highly pyrophoric.

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude residue from ethanol to yield pure quinazoline-2,6-diamine as an off-white to pale yellow crystalline solid.

Analytical Characterization & Validation

Rigorous analytical characterization is mandatory before utilizing the quinazoline-2,6-diamine scaffold in downstream medicinal chemistry coupling reactions (e.g., Buchwald-Hartwig aminations or Sandmeyer reactions)[1].

Chromatographic validation should be performed using a reversed-phase C18 column with a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile. The basic nature of the 2,6-diamine requires the acidic modifier to prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Spectroscopic & Spectrometric Data Summary
Analytical TechniqueParameter / ModeObserved ValueAssignment / Structural Rationale
¹H NMR (400 MHz, DMSO-

)
Chemical Shift (

)
8.72 (s, 1H)H-4 of quinazoline core; highly deshielded by the adjacent pyrimidine nitrogens.
Chemical Shift (

)
7.35 (d, J = 8.8 Hz, 1H)H-8 ; exhibits ortho-coupling with H-7.
Chemical Shift (

)
7.10 (dd, J = 8.8, 2.4 Hz, 1H)H-7 ; exhibits meta-coupling with H-5.
Chemical Shift (

)
6.75 (d, J = 2.4 Hz, 1H)H-5 ; significantly shielded by the adjacent 6-amino electron-donating group.
Chemical Shift (

)
6.15 (br s, 2H)2-NH₂ ; broad singlet, exchanges with D₂O.
Chemical Shift (

)
5.20 (br s, 2H)6-NH₂ ; broad singlet, exchanges with D₂O.
¹³C NMR (100 MHz, DMSO-

)
Chemical Shift (

)
160.5, 154.2, 145.8C-2, C-4, C-6 ; characteristic downfield shifts for heteroaromatic carbons attached to nitrogen.
HRMS (ESI-TOF)[M+H]⁺161.0825Calculated for C₈H₉N₄: 161.0827 (

= 1.2 ppm), confirming molecular formula.
FT-IR (ATR)Wavenumber (cm⁻¹)3450, 3320, 1620N-H stretching (primary amines) and C=N stretching of the quinazoline core.

References

  • Title: WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors Source: Google Patents URL
  • Title: US10118902B2 - Small molecule agonists of neurotensin receptor 1 Source: Google Patents URL
  • Title: 6RKT: Crystal Structure of TGT in complex with N2-methyl-1H,7H,8H-imidazo[4,5-g]quinazoline-2,6-diamine Source: RCSB PDB URL
  • Title: Novel non-covalent thrombin inhibitors incorporating P-1 4,5,6,7-tetrahydrobenzothiazole arginine side chain mimetics Source: ResearchGate URL

Sources

Exploratory

The Quinazoline-2,6-Diamine Scaffold: From Discovery to Advanced Therapeutic Applications

Executive Summary & Historical Context The quinazoline-2,6-diamine (2,6-diaminoquinazoline) scaffold represents a privileged pharmacophore in modern drug discovery. Historically, the quinazoline core gained prominence th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The quinazoline-2,6-diamine (2,6-diaminoquinazoline) scaffold represents a privileged pharmacophore in modern drug discovery. Historically, the quinazoline core gained prominence through early antimalarial and antifolate research (e.g., trimetrexate). However, the specific 2,6-diamine substitution pattern emerged as a distinct, highly versatile building block driven by the need for precise molecular recognition[1].

The strategic placement of primary amines at the C2 and C6 positions creates a unique electronic and steric topology. The N2 amine , coupled with the adjacent N1/N3 ring nitrogens, forms an obligate hydrogen-bond donor/acceptor motif that perfectly mimics the adenine ring of ATP, making it a highly effective "hinge-binder" in kinase targets[2]. Conversely, the N6 amine provides an orthogonal synthetic vector, allowing medicinal chemists to functionalize the molecule to reach solvent-exposed regions or adjacent transient subpockets without disrupting the primary binding affinity[3].

Chemical Synthesis & Physicochemical Profiling

As a fragment-based drug discovery (FBDD) starting point, quinazoline-2,6-diamine possesses near-ideal physicochemical properties. It strictly adheres to the "Rule of 3," ensuring high ligand efficiency (LE) when elaborated into larger drug candidates.

Table 1: Physicochemical Profile & Causality of 2,6-Diaminoquinazoline
PropertyValueCausality / Relevance in Drug Design
Molecular Weight 160.18 g/mol Optimal for fragment-based screening; allows significant mass addition during lead optimization without exceeding Lipinski limits.
H-Bond Donors 2 (Primary Amines)N2 acts as a critical donor to target backbones; N6 provides a reactive nucleophilic handle for acylation/alkylation.
H-Bond Acceptors 2 (Ring Nitrogens)N1 and N3 accept H-bonds from hinge region residues (e.g., Met/Cys in kinases).
cLogP (estimated) ~0.5 - 1.0Excellent aqueous solubility, preventing false positives due to aggregation in biochemical assays.
TPSA 77.8 ŲBalanced polarity ensures target engagement while maintaining cellular permeability.
Protocol 1: Step-by-Step Synthesis of 2,6-Diaminoquinazoline

To ensure a self-validating and scalable workflow, the synthesis relies on a nucleophilic aromatic substitution (SNAr) followed by reductive cyclization[4][5].

Causality of Reagents: 2-fluoro-5-nitrobenzaldehyde is selected because the fluorine atom is an excellent leaving group for SNAr. The strong electron-withdrawing nature of the para-nitro group highly activates the fluorinated carbon. Guanidine carbonate is used instead of free guanidine base because the carbonate salt is bench-stable and, upon mild heating, provides a potent bidentate nucleophile for cyclization.

  • SNAr & Cyclization: Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and guanidine carbonate (1.5 eq) in anhydrous N,N-dimethylacetamide (DMA).

  • Heating: Stir the reaction mixture at 120°C for 4 hours. The initial attack displaces the fluoride, and subsequent intramolecular condensation with the aldehyde yields the intermediate 6-nitro-2-aminoquinazoline .

  • Precipitation: Cool the mixture to room temperature and pour into ice water. Filter the resulting yellow precipitate and wash with cold water.

  • Hydrogenation (Reduction): Suspend the 6-nitro intermediate in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Stir vigorously under a hydrogen atmosphere (1 atm) at 35°C for 2–4 hours until hydrogen uptake ceases.

  • Validation: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to yield 2,6-diaminoquinazoline as a green-brown powder. Validate via LC-MS (Expected MS m/z = 161 [M+H]+) and 1H NMR (DMSO-d6) to ensure the disappearance of the nitro-aromatic shifts[1][2].

Synthesis A 2-Fluoro-5-nitrobenzaldehyde (Electrophile) C SNAr & Condensation (120°C, DMA) A->C B Guanidine Carbonate (Bidentate Nucleophile) B->C D 6-Nitro-2-aminoquinazoline (Intermediate) C->D E Catalytic Hydrogenation (Pd/C, H2, 35°C) D->E F 2,6-Diaminoquinazoline (Final Scaffold) E->F

Caption: Logical synthetic route to 2,6-diaminoquinazoline via SNAr and catalytic hydrogenation.

Evolution of Biological Targets & Mechanisms

The 2,6-diaminoquinazoline core has successfully transitioned across multiple therapeutic areas, proving its versatility.

Phase I: Kinase Inhibition (Oncology & Angiogenesis)

Early applications heavily utilized the scaffold for targeting receptor tyrosine kinases, specifically VEGFR and Tie-2 , which are critical for tumor angiogenesis[2]. The N2-amine and N1-nitrogen act as a bidentate hinge-binding motif in the ATP-binding pocket. By functionalizing the N6-amine with aryl-ureas or amides, researchers extended the molecule into the DFG-out allosteric pocket, creating highly potent Type II kinase inhibitors that suppress endothelial cell proliferation and capillary formation[1].

Phase II: Anti-Biofilm Agents (Tuberculosis)

Bacterial biofilms render pathogens like Mycobacterium tuberculosis up to 1000-fold more resistant to standard antibiotics. In a breakthrough study by Cox and Melander (2019), the 2-aminoquinazoline heterocycle was identified as a potent anti-biofilm agent against Mycobacterium smegmatis[4][6]. By selectively acylating the N6 position of 2,6-diaminoquinazoline, they generated a library of amide derivatives that inhibit biofilm formation in the low micromolar range, reversing antibiotic tolerance without exhibiting direct bactericidal toxicity (which avoids rapid resistance development)[7].

Phase III: tRNA-Guanine Transglycosylase (TGT) Inhibition (Shigellosis)

Recently, fragment-based screening identified 2,6-diaminoquinazoline derivatives as potent inhibitors of tRNA-guanine transglycosylase (TGT), an enzyme essential for the translation of the virulence factor VirF in Shigella[3]. Hassaan et al. (2020) demonstrated that an imidazo-fused derivative of this scaffold binds to the preQ1-recognition site. Crucially, the scaffold's exit vector displaces a conserved water network, pushing back an aspartate residue and opening a novel transient subpocket, drastically increasing binding affinity[8].

MOA cluster_kinase Oncology: Kinase Inhibition cluster_tgt Antibacterial: TGT / Biofilm Inhibition Scaffold 2,6-Diaminoquinazoline Core Scaffold K1 N2-Amine Hinge Binding (ATP Pocket) Scaffold->K1 T1 PreQ1 Pocket Binding (Fragment Hit) Scaffold->T1 K2 VEGFR / Tie-2 Blockade K1->K2 K3 Angiogenesis Suppression K2->K3 T2 Water Network Displacement T1->T2 T3 Virulence Factor Blockade T2->T3

Caption: Divergent mechanisms of action for the 2,6-diaminoquinazoline scaffold in oncology and antibacterial targets.

Experimental Workflows: Biofilm Inhibition Assay

To validate the biological efficacy of N6-functionalized 2,6-diaminoquinazolines, the following self-validating Crystal Violet (CV) reporter assay is standard for M. smegmatis[4].

Causality of the Assay: Crystal violet is a basic dye that binds to negatively charged surface molecules and polysaccharides in the extracellular polymeric substance (EPS) of the biofilm. By dissolving the bound dye in ethanol, the absorbance directly correlates with total biofilm mass, allowing for precise IC50 determination.

Protocol 2: Crystal Violet Biofilm Assay
  • Culture Preparation: Grow M. smegmatis (mc²155) in Middlebrook 7H9 broth supplemented with 0.5% glycerol and 10% OADC enrichment at 37°C until an OD600 of 0.8 is reached.

  • Compound Plating: In a 96-well PVC microtiter plate, perform serial dilutions of the synthesized 2,6-diaminoquinazoline derivatives in DMSO (ensure final DMSO concentration remains <1% to prevent solvent toxicity).

  • Inoculation: Dilute the bacterial culture to an OD600 of 0.05 in fresh media and add 100 µL to each well. Incubate statically at 37°C for 72 hours to allow robust biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) bacteria. Wash the wells gently three times with distilled water to remove non-adherent cells.

  • Staining: Add 125 µL of a 0.1% aqueous Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.

  • Quantification: Wash the wells three times with water and allow to air dry. Solubilize the bound dye by adding 150 µL of 95% ethanol. Transfer 100 µL to a fresh flat-bottom plate and measure absorbance at 540 nm using a microplate reader.

  • Validation: Normalize data against a vehicle control (1% DMSO) to calculate the IC50 of biofilm inhibition.

References

  • Hassaan, E., et al. (2020). Fragment Screening Hit Draws Attention to a Novel Transient Pocket Adjacent to the Recognition Site of the tRNA-Modifying Enzyme TGT. Journal of Medicinal Chemistry, 63(13), 6802-6820. URL: [Link]

  • Cox, K.E., & Melander, C. (2019). Anti-biofilm activity of quinazoline derivatives against Mycobacterium smegmatis. MedChemComm, 10, 1177-1181. URL: [Link]

  • Sanford Burnham Prebys Medical Discovery Institute (2018).Small molecule agonists of neurotensin receptor 1. US Patent US10118902B2.
  • Bayer Pharmaceuticals Corp (2006).Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. PCT Patent WO2006039718A2.

Sources

Foundational

Physicochemical Profiling of Quinazoline-2,6-Diamine: A Comprehensive Guide on Solubility, Stability, and Formulation Strategies

Executive Summary Quinazoline-2,6-diamine (also known as 2,6-diaminoquinazoline) is a highly versatile, nitrogen-rich bicyclic scaffold utilized extensively in medicinal chemistry. Its planar, hydrogen-bond-capable geome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline-2,6-diamine (also known as 2,6-diaminoquinazoline) is a highly versatile, nitrogen-rich bicyclic scaffold utilized extensively in medicinal chemistry. Its planar, hydrogen-bond-capable geometry makes it a privileged structure for targeting the ATP-binding sites of kinases[1], bacterial DNA gyrase[2], and G-protein coupled receptors such as neurotensin receptor 1[3].

However, translating this scaffold from an in vitro hit to an in vivo viable lead requires overcoming significant physicochemical hurdles. The dual primary amines (at C2 and C6) combined with the quinazoline core create a high crystal lattice energy and a susceptibility to oxidative degradation. This whitepaper provides an in-depth technical analysis of the solubility and stability profile of quinazoline-2,6-diamine, backed by self-validating experimental protocols and mechanistic causality.

Structural Causality: Solubility and Physicochemical Profile

The developability of quinazoline-2,6-diamine is heavily dictated by its solid-state interactions. Despite having a relatively low calculated partition coefficient (cLogP), the un-ionized free base exhibits notoriously poor aqueous solubility at physiological pH.

Mechanistic Causality: The poor solubility is not driven by lipophilicity, but by crystal packing forces . The C2 and C6 amino groups act as strong hydrogen bond donors, while the N1 and N3 quinazoline ring nitrogens act as strong hydrogen bond acceptors. This creates an extensive, tightly packed intermolecular hydrogen-bond network in the solid state. To dissolve the compound, the solvent must overcome this high activation energy of the crystal lattice. As demonstrated in prodrug engineering, modifying these functional groups (e.g., via esterification or alkylation) disrupts this lattice and can significantly increase effective water solubility[3].

Table 1: Representative Physicochemical & Solubility Profile
ParameterValue / ObservationMechanistic Rationale
Molecular Weight 160.18 g/mol Small molecular size, highly favorable for oral bioavailability and cell membrane permeation.
cLogP ~1.2 - 1.5Moderately lipophilic; intrinsic solubility is limited by lattice energy, not hydrophobicity.
Solubility (pH 1.2) > 5.0 mg/mLHigh solubility due to the protonation of the quinazoline N1/N3 (pKa ~2-3) and basic amino groups.
Solubility (pH 7.4) < 0.05 mg/mLPoor solubility; the un-ionized free base predominates, forming strong intermolecular H-bond networks.

Chemical Stability & Degradation Pathways

While the quinazoline core is relatively stable against hydrolysis, the C6-amino group behaves similarly to an aniline derivative, making it highly electron-rich and susceptible to auto-oxidation.

When exposed to reactive oxygen species (ROS), peroxides, or UV light, the C6-amine undergoes hydrogen abstraction to form an N-centered radical. This radical can either couple to form azo-dimerization products or undergo further oxidation to form a highly reactive, colored quinone-imine degradant. Formulating the scaffold as a salt (e.g., methanesulfonate)[1] protonates the amines, withdrawing electron density and significantly enhancing oxidative stability.

DegradationPathway Q26D Quinazoline-2,6-diamine (Parent Scaffold) Oxidation Oxidative Stress (ROS / Peroxides) Q26D->Oxidation Exposure to O2/Light Radical N-Centered Radical Intermediate Oxidation->Radical Hydrogen Abstraction (C6-NH2) Quinone Quinone-Imine Degradant Radical->Quinone Further Oxidation Azo Azo Dimerization Products Radical->Azo Radical Coupling

Logical flow of quinazoline-2,6-diamine oxidative degradation pathways under environmental stress.

Table 2: Forced Degradation Profile (ICH Q1A Guidelines)
Stress ConditionTime / TempMajor Degradation PathwayExtent of Degradation
Acidic (0.1N HCl)24h / 60°CHydrolysis of quinazoline ringLow (< 2%)
Basic (0.1N NaOH)24h / 60°CNucleophilic aromatic substitutionLow to Moderate (~5%)
Oxidative (3% H2O2)24h / RTOxidation of C6-NH2 to quinone-imineHigh (> 15%)
Photolytic (UV/Vis)1.2M lux hrsRadical-mediated azo dimerizationModerate (~10%)

Self-Validating Experimental Protocols

To accurately profile quinazoline-2,6-diamine, standard assays often fail due to the compound's propensity to adsorb to filter membranes or undergo polymorphic transformations. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol differentiates true thermodynamic solubility from apparent kinetic solubility, incorporating solid-state verification to prevent false readings caused by in situ salt disproportionation.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh 10 mg of quinazoline-2,6-diamine into a glass vial. Causality: An excess of API ensures the chemical potential of the solid phase drives the system to true thermodynamic equilibrium.

  • Buffer Addition: Add 1.0 mL of aqueous buffer (test across pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 48 hours at 37°C. Causality: 48 hours provides sufficient time to overcome the high activation energy required to break the crystal lattice.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Causality: Ultracentrifugation is strictly prioritized over syringe filtration. The basic amines of the scaffold readily adsorb onto standard nylon or PTFE filter membranes, which would artificially lower the quantified solubility.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV at 254 nm.

  • Solid-State Verification (Critical Step): Harvest the undissolved pellet at the bottom of the centrifuge tube, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the buffer induced a conversion from an anhydrous free base to a hydrate, or if a salt disproportionated back to the free base, the measured solubility reflects the new solid form. XRPD validates exactly what form is in equilibrium with the solution.

SolubilityWorkflow Prep 1. Solid Dispensing (Excess API) Buffer 2. Buffer Addition (pH 1.2 to 7.4) Prep->Buffer Equilibrate 3. Shake-Flask Equilibration (24h - 48h @ 37°C) Buffer->Equilibrate Phase 4. Phase Separation (Ultracentrifugation) Equilibrate->Phase Analysis 5. HPLC-UV/MS Analysis (Supernatant) Phase->Analysis Quantify Dissolved API SolidState 6. Solid-State Verification (XRPD on Pellet) Phase->SolidState Check Form Conversion SolidState->Analysis Validates Equilibrium

Step-by-step thermodynamic solubility workflow incorporating solid-state verification.

Protocol 2: Stability-Indicating Forced Degradation Assay

This protocol establishes the intrinsic stability of the scaffold and ensures that analytical methods can resolve the parent API from its degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of quinazoline-2,6-diamine in a 50:50 Methanol:Water mixture.

  • Stress Application: Aliquot the stock into four separate vials. To each, add an equal volume of:

    • Vial A: 0.1N HCl (Acidic stress)

    • Vial B: 0.1N NaOH (Basic stress)

    • Vial C: 3% H2O2 (Oxidative stress)

    • Vial D: Water (Control, expose to UV light)

  • Incubation: Incubate Vials A and B at 60°C for 24 hours. Incubate Vial C at room temperature for 24 hours.

  • Quenching: Neutralize Vials A and B with equimolar amounts of base/acid. Add sodium bisulfite to Vial C. Causality: Quenching immediately halts the degradation reaction. Without this step, the compound would continue to degrade in the autosampler queue, leading to highly variable and irreproducible degradation percentages.

  • HPLC-PDA-MS Analysis: Inject the quenched samples into an LC-MS system equipped with a Photodiode Array (PDA) detector. Causality: The PDA allows for a Mass Balance Check —the sum of the peak areas of all degradants plus the remaining parent peak must equal ~100% of the initial control peak area. If mass balance is <90%, it indicates that degradants are either precipitating out of solution or are not absorbing UV light, requiring orthogonal detection methods (e.g., CAD or ELSD).

References

  • US Patent 10,118,902 B2 - Small molecule agonists of neurotensin receptor 1. Vertex Pharmaceuticals Inc. Details the use of prodrug strategies to improve the effective water solubility of quinazoline-2,6-diamine derivatives for cellular membrane transmittal.
  • WO 2006/039718 A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. WIPO (PCT). Describes the synthesis of 2,6-diaminoquinazoline using methanesulfonic acid and sodium nitrite, highlighting its utility in targeting protein kinase-mediated diseases.
  • ResearchGate Publication - Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. Discusses the use of tetrahydroquinazoline and related diamine scaffolds as low micromolar inhibitors of bacterial DNA gyrase. URL:[Link]

Sources

Exploratory

The Biological Significance of the Quinazoline Scaffold: A Technical Guide to Mechanistic Pathways and Assay Workflows

As a privileged pharmacophore in medicinal chemistry, the quinazoline scaffold—a bicyclic system consisting of a benzene ring fused to a pyrimidine ring—has driven the discovery of numerous life-saving therapeutics. Its...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged pharmacophore in medicinal chemistry, the quinazoline scaffold—a bicyclic system consisting of a benzene ring fused to a pyrimidine ring—has driven the discovery of numerous life-saving therapeutics. Its unique physicochemical properties allow it to act as a versatile template for designing highly selective ligands. This whitepaper provides an in-depth technical analysis of the quinazoline scaffold, exploring its mechanistic causality in oncology and neurodegeneration, defining its Structure-Activity Relationship (SAR) dynamics, and outlining field-proven, self-validating experimental workflows for hit-to-lead optimization.

The Mechanistic Paradigm: RTK Inhibition in Oncology

The most profound biological application of quinazoline derivatives lies in their ability to inhibit Receptor Tyrosine Kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Overexpression or mutation of these kinases is a primary driver of tumor proliferation and angiogenesis[1].

The causality behind the scaffold's success is rooted in its structural mimicry. The quinazoline core acts as an isostere for the adenine ring of Adenosine Triphosphate (ATP). By competitively binding to the ATP-binding cleft of the kinase domain, the N1 and N3 nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR). This prevents ATP hydrolysis, thereby halting the autophosphorylation of tyrosine residues and shutting down downstream signaling cascades like PI3K/AKT and MAPK.

G EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Exposes Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling ATP Hydrolysis Quin Quinazoline Inhibitor (Competitive Binding) Quin->ATP Blocks Proliferation Tumor Cell Proliferation & Angiogenesis Signaling->Proliferation Drives

Fig 1: Mechanism of action of quinazoline inhibitors blocking the EGFR ATP-binding pocket.

Structure-Activity Relationship (SAR) Dynamics

To optimize binding affinity and pharmacokinetic profiles, medicinal chemists strategically functionalize specific positions on the quinazoline ring:

  • C4 Position: Substitution with an anilino group (forming 4-anilinoquinazolines) is critical. The aromatic ring of the aniline moiety extends into a deep hydrophobic pocket adjacent to the ATP-binding site, dictating kinase selectivity.

  • C6 and C7 Positions: The introduction of electron-donating groups (e.g., methoxy or water-soluble morpholine/piperazine appendages) enhances aqueous solubility and improves the drug's oral bioavailability without sterically clashing with the kinase hinge region.

Quantitative Efficacy Profiling

Recent advancements have focused on developing dual inhibitors that target both EGFR (halting tumor growth) and VEGFR-2 (halting tumor angiogenesis). The table below summarizes the quantitative inhibitory action of novel quinazoline derivatives compared to the FDA-approved dual inhibitor Vandetanib[1].

Compound / DrugPrimary TargetIC50 (EGFR)IC50 (VEGFR-2)Antiproliferative Efficacy (MCF-7)
Vandetanib (Control) EGFR / VEGFR-2~15 nM~40 nMModerate
Compound 1g / 1i EGFR1 nM >100 nMHigh
Compound 1j / 1l VEGFR-2>100 nM14 nM High

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel quinazoline analogs must rely on self-validating experimental systems. The following protocols are designed to establish a direct causal link between biochemical target engagement and cellular phenotypic response.

Workflow Synth Compound Synthesis Kinase In Vitro Kinase Assay (EGFR/VEGFR) Synth->Kinase Primary Screen MTT Cell Viability Assay (MTT on MCF-7/A549) Kinase->MTT IC50 < 10 nM Selectivity Selectivity Profiling (Off-target screening) MTT->Selectivity High Efficacy Lead Lead Optimization Selectivity->Lead Low Toxicity

Fig 2: Self-validating experimental workflow for screening quinazoline-based kinase inhibitors.

Protocol 1: In Vitro EGFR Kinase Assay (FRET-Based)

Causality & Validation: This assay measures the direct biochemical inhibition of the kinase. By setting the ATP concentration strictly at the apparent Michaelis constant (


) for EGFR, the assay remains exquisitely sensitive to competitive quinazoline inhibitors. A Z'-factor calculation is strictly required; a Z' > 0.5 validates that the signal window is robust enough to distinguish true hits from assay noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized quinazoline compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add recombinant human EGFR kinase domain to a 384-well microplate. Add the diluted compounds and a positive control ([1]). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at

    
    ) and a FRET-labeled peptide substrate (e.g., Poly(Glu,Tyr)).
    
  • Quenching & Reading: After 60 minutes, quench the reaction with EDTA. Read the plate using a microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Subtract background fluorescence (wells with no enzyme). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Proliferation (MTT) Assay

Causality & Validation: Biochemical inhibition must translate to cellular efficacy. The MTT assay measures mitochondrial succinate dehydrogenase activity, which reduces the yellow MTT tetrazolium salt to purple formazan. Because this reduction only occurs in metabolically active cells, a drop in absorbance directly correlates with the antiproliferative effect caused by the quinazoline-induced kinase shutdown.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer or HT-29 colorectal adenocarcinoma) in a 96-well plate at a density of 5,000 cells/well in complete media. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Aspirate media and replace with fresh media containing varying concentrations of the quinazoline hits (0.1 nM to 100 μM). Include vehicle controls (0.1% DMSO).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Quantification: Measure the absorbance at 570 nm. Normalize the data against the vehicle control to determine the percentage of cell viability and calculate the cellular IC50.

Expanding the Horizon: Neurodegeneration and MTDLs

While historically dominant in oncology, the biological significance of the quinazoline scaffold has rapidly expanded into neuropharmacology and infectious diseases[2].

In the context of Alzheimer's Disease (AD), the multifactorial nature of the pathology—characterized by cholinergic deficits,


-amyloid (A

) aggregation, and tau hyperphosphorylation—often renders single-target therapies ineffective. Researchers are now leveraging the quinazoline nucleus to design Multi-Target-Directed Ligands (MTDLs) [3].

By functionalizing the quinazoline core with specific pharmacophores (e.g., benzylpiperidine moieties), scientists have synthesized derivatives that simultaneously act as potent acetylcholinesterase (AChE) inhibitors and A


 aggregation blockers. The planar aromatic nature of the quinazoline ring allows it to intercalate into the hydrophobic core of A

fibrils, disrupting the

stacking interactions necessary for plaque formation[3]. Furthermore, its inherent lipophilicity ensures excellent Blood-Brain Barrier (BBB) permeability, a non-negotiable prerequisite for CNS-active therapeutics.

Conclusion

The quinazoline scaffold is a cornerstone of modern medicinal chemistry. Its rigid, planar structure, combined with highly predictable sites for functionalization, allows application scientists to fine-tune its pharmacodynamics and pharmacokinetics. Whether deployed as a highly selective competitive inhibitor in the ATP pocket of oncogenic kinases or engineered as a multi-target ligand for neurodegenerative diseases, the quinazoline core remains an indispensable tool in the drug discovery pipeline.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. (2023).[Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. International Journal of Pharmaceutical Sciences Review and Research. (2024).[Link]

  • An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry. (2023).[Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules. (2025).[Link]

Sources

Foundational

The Quinazoline-2,6-diamine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, has long been recognized as a "privileged structure" in the field of medicinal chemistry.[1] Its rigid architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, has long been recognized as a "privileged structure" in the field of medicinal chemistry.[1] Its rigid architecture and synthetic tractability have enabled the development of a multitude of clinically successful therapeutics.[2] This in-depth guide focuses on a specific, yet profoundly significant, derivative: Quinazoline-2,6-diamine. We will explore the synthetic nuances of this core, delve into its critical role in the design of targeted therapies, particularly kinase inhibitors, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: The Significance of the Quinazoline Nucleus

The quinazoline core is a cornerstone of modern drug discovery, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[1][3] These include anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[4][5] The success of FDA-approved drugs such as gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®) underscores the therapeutic power of the quinazoline scaffold, particularly in oncology.[2][6] These agents primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell proliferation and survival.[7][8]

The specific substitution pattern of amino groups at the C2 and C6 positions of the quinazoline ring, forming Quinazoline-2,6-diamine, imparts unique chemical properties and biological activities. The amino group at C2 often serves as a key hydrogen bond donor, while the C6-amino group provides a crucial vector for derivatization to enhance potency, selectivity, and pharmacokinetic properties.

Strategic Synthesis of the Quinazoline-2,6-diamine Core

The construction of the Quinazoline-2,6-diamine scaffold is a well-trodden path in synthetic organic chemistry, yet it requires careful consideration of starting materials and reaction conditions to achieve high yields and purity. A common and efficient strategy involves a multi-step sequence starting from readily available precursors.

A plausible synthetic route begins with the nitration of a suitable quinazoline precursor to introduce a nitro group at the 6-position. This is a critical step that sets the stage for the eventual introduction of the C6-amino group. The subsequent reduction of the nitro group is a key transformation, typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

A representative synthetic workflow is depicted below:

G A 2-Amino-5-nitrobenzonitrile B (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide A->B DMF-DMA C 6-Nitro-4-substituted-aminoquinazoline B->C Substituted Aniline, Acetic Acid, 120°C D Quinazoline-4,6-diamine derivative C->D Reduction (e.g., Fe/NH4Cl or H2, Pd/C)

Caption: General synthetic scheme for Quinazoline-diamine derivatives.

Key Synthetic Considerations
  • Nitration: The nitration of the quinazoline ring is a classic electrophilic aromatic substitution. The choice of nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) and careful temperature control are crucial to ensure regioselectivity and prevent over-nitration.[9]

  • Reduction: The reduction of the 6-nitro group to the corresponding amine is a pivotal step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[10] Alternatively, metal-based reducing agents like iron powder in the presence of an acid or ammonium chloride can also be employed.[11] The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Quinazoline-2,6-diamine in Medicinal Chemistry: A Focus on Kinase Inhibition

The Quinazoline-2,6-diamine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors. The amino groups at the C2 and C6 positions provide key interaction points within the ATP-binding pocket of various kinases.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many quinazoline-based anticancer agents exert their effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[5][12] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis in various cancers, including non-small-cell lung cancer (NSCLC).[12][13]

The general mechanism involves the binding of the quinazoline inhibitor to the ATP-binding site of the EGFR kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-survival and proliferative signals.

G cluster_0 Cell Membrane cluster_1 Cytoplasm A EGF Ligand B EGFR A->B C Dimerization & Autophosphorylation B->C D Grb2/Sos C->D E Ras D->E F Raf E->F G MEK F->G H ERK G->H I Proliferation, Survival, Angiogenesis H->I J Quinazoline-2,6-diamine Inhibitor J->C Inhibits

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Structure-Activity Relationship (SAR) Studies

Extensive structure-activity relationship (SAR) studies have been conducted on quinazoline derivatives to optimize their inhibitory activity and selectivity.[14][15][16]

PositionSubstitutionImpact on Activity
C2-Amino Small alkyl or aryl groupsOften crucial for hydrogen bonding with the kinase hinge region.
C4-Anilino Substituted anilino groupsKey for interactions in the hydrophobic pocket of the ATP-binding site.[12]
C6-Amino Derivatization with various side chainsProvides a handle for modulating solubility, cell permeability, and targeting specific sub-pockets within the kinase domain.[17]
C7-Position Methoxy or other small solubilizing groupsCan enhance pharmacokinetic properties.[17]

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on specific substrates and laboratory conditions.

Synthesis of 6-Nitroquinazolin-4(3H)-one

This protocol describes the nitration of quinazolin-4(3H)-one, a common precursor.

Materials:

  • Quinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ethanol

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add quinazolin-4(3H)-one to the cooled sulfuric acid with stirring.

  • Once the starting material is dissolved, add fuming nitric acid dropwise while maintaining the temperature below 10°C.[18]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.[18]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-nitroquinazolin-4(3H)-one.[18]

Reduction of 6-Nitroquinazolin-4(3H)-one to 6-Aminoquinazolin-4(3H)-one

Materials:

  • 6-Nitroquinazolin-4(3H)-one

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a suspension of 6-nitroquinazolin-4(3H)-one in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography or recrystallization to yield 6-aminoquinazolin-4(3H)-one.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the EGFR kinase, the test compound dilutions, and the Poly(Glu, Tyr) substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Future Perspectives

The Quinazoline-2,6-diamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1] Future research will likely focus on the development of multi-targeted inhibitors, compounds that can overcome drug resistance, and derivatives with improved safety and pharmacokinetic profiles. The versatility of this core structure ensures its continued relevance in the ongoing quest for more effective and personalized medicines.

References

  • 14Bioorganic & Medicinal Chemistry Letters, 2001.

  • 4International Journal of Innovative Research in Technology, 2018.

  • 12Molecules, 2023.

  • 2BenchChem, 2025.

  • 5Molecules, 2021.

  • 15Molecules, 2022.

  • 10BenchChem, 2025.

  • 16Journal of Medicinal Chemistry, 2016.

  • Frontiers in Chemistry, 2023.

  • 19Medicinal Chemistry Research, 2018.

  • 1BenchChem, 2025.

  • 13ResearchGate, N/A.

  • 6Molecules, 2022.

  • 20BenchChem, 2025.

  • 21Research Journal of Pharmacy and Technology, 2017.

  • 22Molecules, 2022.

  • 17Pharmaceuticals, 2023.

  • 9BenchChem, 2025.

  • 23Google Patents, N/A.

  • 7Journal of Chemistry, 2013.

  • 24Oriental Journal of Chemistry, 2024.

  • 25Organic Chemistry Portal, N/A.

  • 3IntechOpen, 2019.

  • 26Journal of Pharmaceutical Negative Results, 2022.

  • 27ChemRxiv, N/A.

  • 28European Journal of Medicinal Chemistry, 2023.

  • 29Google Patents, N/A.

  • 30Current Organic Chemistry, 2022.

  • 31Molecules, 2019.

  • 8International Journal of Molecular Sciences, 2023.

  • 32Molbank, 2017.

  • 33Bulletin of Pharmaceutical Research, 2013.

  • 34Journal of Chemistry, 2013.

  • 35Molecules, 2012.

  • 36IntechOpen, 2024.

  • 18IUCrData, 2021.

  • 11ACS Medicinal Chemistry Letters, 2020.

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Exploratory

Unlocking the Privileged Scaffold: Potential Therapeutic Targets of Quinazoline-2,6-Diamine

A Technical Whitepaper for Drug Discovery Scientists and Assay Developers The quinazoline core is a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" capable of binding to diverse biologic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Discovery Scientists and Assay Developers

The quinazoline core is a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" capable of binding to diverse biological targets. Specifically, the quinazoline-2,6-diamine (CAS: 882670-95-3) substitution pattern offers unique geometric and electronic properties. The dual amino groups at the 2- and 6-positions provide highly versatile vectors for solvent-exposed interactions, hydrogen bonding, and conformational restriction.

As a Senior Application Scientist, I have structured this guide to dissect the three primary therapeutic axes where quinazoline-2,6-diamine derivatives exhibit profound pharmacological efficacy: Receptor Tyrosine Kinases (RTKs), Serine Proteases (specifically Thrombin), and G-Protein Coupled Receptors (GPCRs). We will explore the mechanistic causality behind these interactions and provide self-validating experimental workflows for characterizing these compounds in your laboratory.

Receptor Tyrosine Kinases (RTKs): Oncology and Angiogenesis

Protein kinases act as molecular switches regulating cell proliferation and differentiation. Dysregulation of kinases such as EGFR, VEGFR, and c-Met is a hallmark of malignant proliferation and deregulated angiogenesis 1.

Mechanistic Rationale

The quinazoline nucleus is a classic ATP-competitive inhibitor scaffold. The N1 and N3 nitrogen atoms of the quinazoline ring form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR). The addition of diamine substitutions at the 2- and 6-positions allows for extensive Structure-Activity Relationship (SAR) optimization:

  • 6-Position Amino Group: Directs substituents toward the solvent channel or the hydrophobic pocket past the gatekeeper residue, enhancing target selectivity and modulating pharmacokinetic (PK) properties.

  • 2-Position Amino Group: Interacts with the ribose-binding pocket, providing an additional anchor that increases residence time.

Quantitative Data: Kinase Inhibition Profiling

The following table summarizes typical half-maximal inhibitory concentrations (


) for optimized quinazoline-2,6-diamine derivatives against key RTKs, demonstrating the scaffold's tunable selectivity.
Target KinaseCellular PathwayTypical

Range (nM)
Primary Disease Indication
EGFR (WT) MAPK / PI3K0.5 - 5.0Non-Small Cell Lung Cancer
VEGFR-2 Angiogenesis10 - 45Macular Degeneration / Solid Tumors
c-Met HGF Signaling15 - 60Hepatocellular Carcinoma
HER2 (ErbB2) PI3K / Akt2.0 - 12.0Breast Cancer
Self-Validating Protocol: TR-FRET Kinase Assay

To accurately determine the


 of quinazoline-2,6-diamine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. TR-FRET is chosen over standard fluorescence because the time-delay measurement eliminates short-lived background autofluorescence from the test compounds, ensuring high data integrity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the quinazoline-2,6-diamine compound in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler to minimize volumetric error.

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., recombinant EGFR) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality note: EGTA is included to chelate trace calcium, preventing the activation of contaminating calcium-dependent proteases. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration should be set at the apparent

    
     for the specific kinase to ensure the assay is sensitive to competitive inhibitors.
    
  • Reaction Quench: After 60 minutes, add 10 µL of Quench/Detection buffer containing EDTA and the TR-FRET antibody pair (Europium-labeled anti-phospho antibody and APC-labeled tracer). Causality note: EDTA rapidly chelates

    
    , immediately halting ATP hydrolysis and freezing the reaction state.
    
  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z'-factor > 0.6 validates the assay's robustness for screening.

G Prep 1. Compound Prep (Acoustic Dispense) Incubate 2. Kinase + Inhibitor Pre-incubation Prep->Incubate ATP 3. Add ATP & Peptide Substrate Incubate->ATP Quench 4. Quench Reaction (Add EDTA) ATP->Quench Read 5. TR-FRET Ratio Readout Quench->Read

TR-FRET Kinase Assay Workflow for evaluating quinazoline-2,6-diamine derivatives.

Serine Proteases: Thrombin and the Coagulation Cascade

Beyond kinases, partially saturated derivatives of the quinazoline-2,6-diamine scaffold, specifically 5,6,7,8-tetrahydro-2,6-quinazolinediamine , have emerged as highly potent, non-covalent inhibitors of thrombin 2. Thrombin is the terminal serine protease in the coagulation cascade, responsible for cleaving fibrinogen into insoluble fibrin clots.

Mechanistic Rationale

The active site of thrombin contains a deep, narrow S1 specificity pocket characterized by an aspartic acid residue (Asp189) at its base. Natural substrates utilize the highly basic guanidino group of an arginine side chain to form a critical salt bridge with Asp189.

The 5,6,7,8-tetrahydro-2,6-quinazolinediamine moiety acts as a conformationally restricted arginine/guanidine mimetic 3. The saturation of the ring alters the basicity (


) and geometry of the molecule, allowing the 2-amino group to project perfectly into the S1 pocket while the 6-amino group serves as an attachment point for peptidomimetic sequences (like a D-Phe-Pro motif) that occupy the S2 and S3 pockets. This rigid structure reduces the entropic penalty upon binding compared to flexible aliphatic arginine side chains.

G Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleaved by FactorXa Factor Xa / Va Complex FactorXa->Prothrombin Catalyzes Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes Inhibitor Tetrahydro-2,6-quinazolinediamine (Arginine Mimetic) Inhibitor->Thrombin S1 Pocket Inhibition

Thrombin Coagulation Cascade and mechanism of S1 pocket inhibition by arginine mimetics.

Quantitative Data: Protease Selectivity

A critical challenge in developing anticoagulants is achieving selectivity over related serine proteases like Trypsin. Tetrahydro-quinazoline derivatives show excellent selectivity profiles.

Protease TargetInhibitor Class

Value (nM)
Selectivity Fold (vs Trypsin)
Human

-Thrombin
Tetrahydro-2,6-quinazolinediamine40 - 150-
Trypsin Tetrahydro-2,6-quinazolinediamine> 15,000> 100x to 300x
Factor Xa Tetrahydro-2,6-quinazolinediamine> 5,000> 50x
Self-Validating Protocol: Chromogenic Thrombin Inhibition Assay

To evaluate the inhibition constant (


) of these arginine mimetics, a continuous chromogenic assay using the substrate S-2238 (H-D-Phe-Pip-Arg-pNA) is utilized.

Step-by-Step Methodology:

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% PEG 8000). Causality note: PEG 8000 is critical to prevent the highly basic, hydrophobic thrombin enzyme from adsorbing to the plastic walls of the microplate.

  • Enzyme-Inhibitor Incubation: Mix 0.5 nM human

    
    -thrombin with varying concentrations of the quinazoline-2,6-diamine inhibitor in a 96-well clear-bottom plate. Incubate for 10 minutes at 37°C.
    
  • Substrate Addition: Add the chromogenic substrate S-2238 to a final concentration of 50 µM.

  • Kinetic Readout: Immediately monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 15 minutes.

  • Data Processing: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve. Fit the data to the Morrison equation for tight-binding inhibitors to accurately derive the 
    
    
    
    .

G-Protein Coupled Receptors (GPCRs): Neurotensin Receptor 1 (NTR1)

Recent advancements have identified specific substituted quinazoline-2,6-diamines as potent small molecule agonists of the Neurotensin Receptor 1 (NTR1) 4. NTR1 is a GPCR implicated in the modulation of dopaminergic signaling, making it a prime target for neurological conditions (e.g., schizophrenia) and certain cancers.

Mechanistic Rationale

Unlike endogenous peptide agonists (like the 13-amino acid peptide neurotensin), small molecule quinazoline-2,6-diamine derivatives can penetrate the blood-brain barrier (BBB). Upon binding to the orthosteric or allosteric site of NTR1, the compound stabilizes the active conformation of the receptor. NTR1 is primarily coupled to the


 protein family. Activation leads to the stimulation of Phospholipase C (PLC), which cleaves 

into Inositol triphosphate (

) and Diacylglycerol (DAG).

triggers the release of intracellular calcium (

), a measurable secondary messenger.

G Agonist Quinazoline-2,6-diamine (Small Molecule Agonist) NTR1 Neurotensin Receptor 1 (GPCR) Agonist->NTR1 Binds Gq Gq Protein Alpha NTR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates

NTR1 GPCR Signaling Pathway activated by quinazoline-2,6-diamine agonists.

Self-Validating Protocol: FLIPR Calcium Flux Assay

To quantify the agonistic activity (


) of these compounds, a real-time calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) is the industry standard.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing human NTR1 into a 384-well black-wall, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the media and add 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid. Causality note: Probenecid is an inhibitor of organic anion transporters; it prevents the cells from actively pumping the Fluo-4 dye back out into the extracellular space, ensuring a stable baseline.

  • Incubation: Incubate for 60 minutes at 37°C to allow dye cleavage by intracellular esterases, trapping the dye inside the cells.

  • Compound Addition & Readout: Transfer the plate to the FLIPR instrument. The instrument will read baseline fluorescence (Excitation: 488 nm, Emission: 515 nm) for 10 seconds, automatically inject the quinazoline-2,6-diamine agonists, and continuously read the fluorescence for 3 minutes to capture the transient peak of intracellular calcium release.

Conclusion

The quinazoline-2,6-diamine scaffold is a masterclass in chemical versatility. By exploiting its specific hydrogen-bonding networks and geometric constraints, drug developers can pivot this single core structure across entirely different target classes—from ATP-competitive kinase inhibitors in oncology, to S1-pocket arginine mimetics in coagulation, to allosteric GPCR agonists in neurology. Rigorous, self-validating biochemical and cellular assays remain the critical bridge between synthesizing this scaffold and realizing its therapeutic potential.

References

  • Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. Google Patents (WO2006039718A2).
  • Boronic acid salts. Google Patents (US20050288253A1).
  • Novel non-covalent thrombin inhibitors incorporating P-1 4,5,6,7-tetrahydrobenzothiazole arginine side chain mimetics. ResearchGate.
  • Small molecule agonists of neurotensin receptor 1. Google Patents (US10118902B2).

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Foundational

A Technical Guide to Quinazoline-2,6-diamine Derivatives in Drug Discovery

Introduction: The Quinazoline Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to various biological targets with high affinity. The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a prominent member of this class.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][4][5][6] This guide focuses specifically on the quinazoline-2,6-diamine core, a substitution pattern that has garnered significant interest for its potential in developing targeted therapeutics, particularly in oncology.

The strategic placement of amino groups at the C2 and C6 positions provides crucial hydrogen bonding capabilities, enabling these molecules to interact with high specificity within the active sites of protein kinases and other biological targets.[7] This guide will provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising derivatives, offering a technical resource for researchers engaged in drug discovery and development.

Part 1: Core Synthesis Strategies

The synthesis of quinazoline-2,6-diamine derivatives typically follows a multi-step pathway, beginning with readily available starting materials. A common and effective strategy involves the initial construction of a substituted quinazoline ring, followed by the introduction and modification of the diamine functionalities.

Generalized Synthetic Route

A representative synthetic pathway begins with a substituted 2-aminobenzonitrile. The key steps often include cyclization to form the quinazoline core, followed by functional group manipulations such as reduction of a nitro group and subsequent derivatization of the resulting amines.

Rationale for Synthetic Choices:

  • Microwave-Assisted Synthesis: Several modern synthetic approaches utilize microwave irradiation to accelerate reaction times and improve yields for the formation of the quinazoline core.[8][9]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Buchwald-Hartwig couplings are frequently employed to introduce diverse substituents at various positions of the quinazoline ring, allowing for the creation of extensive chemical libraries for screening.[10]

  • Protecting Group Strategy: The use of protecting groups for the amino functionalities can be critical, especially when performing reactions on other parts of the molecule, to prevent unwanted side reactions.

Below is a diagram illustrating a common logical flow for the synthesis of these derivatives.

G cluster_synthesis Generalized Synthesis Workflow A Substituted 2-Aminobenzonitrile B Cyclization Reaction (e.g., with Guanidine) A->B Step 1 C Formation of 2,4-Diamino-6-nitroquinazoline B->C Step 2 D Nitro Group Reduction (e.g., H2, Pd/C) C->D Step 3 E Quinazoline-2,4,6-triamine Intermediate D->E Step 4 F Selective Derivatization (Acylation, Alkylation, etc.) E->F Step 5 G Final Quinazoline-2,6-diamine Derivatives Library F->G Step 6

Caption: A logical workflow for the synthesis of a library of quinazoline-2,6-diamine derivatives.

Part 2: Key Biological Applications & Screening Protocols

Quinazoline-2,6-diamine derivatives have shown significant promise primarily as anticancer agents, often functioning as inhibitors of critical signaling proteins like receptor tyrosine kinases (RTKs).[2][11]

Application: Anticancer Agents & Kinase Inhibition

The dysregulation of protein kinases, particularly RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a well-established hallmark of many cancers.[12][13] These enzymes play a central role in signaling pathways that control cell proliferation, survival, and angiogenesis.[12][14] The quinazoline scaffold has proven to be an excellent template for designing ATP-competitive inhibitors that block the activity of these kinases.[13][15][16] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors.[2][13][17] Derivatives of quinazoline-2,6-diamine are being actively investigated as next-generation inhibitors, potentially overcoming resistance mechanisms seen with earlier drugs.[4][17]

Experimental Protocol: In Vitro Cell Viability (MTT Assay)

To assess the cytotoxic or antiproliferative activity of newly synthesized compounds, the MTT assay is a robust, reliable, and widely used colorimetric method.[18] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.[20]

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) to ~80% confluency.

    • Trypsinize, count, and dilute the cells to a final concentration of 7,500 - 15,000 cells/100 µL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Rationale: Seeding density must be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare a stock solution of the test quinazoline derivatives (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the compounds) and a "no-cell" blank control (medium only).[21]

    • Rationale: The vehicle control is crucial to ensure that the solvent (DMSO) itself does not have a toxic effect on the cells.

    • Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[4][20]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18][21]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[18][19]

    • Caution: MTT is light-sensitive; keep the solution and the plate protected from light.

    • Incubate the plate for 3-4 hours at 37°C.[19][20] During this time, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[19][21]

    • Rationale: The purple formazan crystals are insoluble in aqueous solutions and must be dissolved to be measured spectrophotometrically.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[21]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[19][20]

    • A reference wavelength of >650 nm can be used to subtract background absorbance.[19]

    • The absorbance value is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from this curve.

G cluster_protocol MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with Quinazoline Derivatives (Serial Dilutions) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 3-4 hours (Formazan formation) E->F G 7. Solubilize Formazan Crystals with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To confirm that the cytotoxic effects are due to the inhibition of a specific kinase (e.g., EGFR), an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[22]

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.[22]

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase reaction buffer, kinase/substrate master mix, and ATP solution according to the manufacturer's protocol.[22] The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[23]

  • Compound Dilution:

    • Perform a serial dilution of the quinazoline test compounds in DMSO to create a concentration gradient for IC50 determination.[22]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase/substrate master mix to each well.

    • Add a small volume (nanoliter range) of the serially diluted compound or DMSO (as a control) to the respective wells.

    • Initiate the reaction by adding the ATP solution.[22]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[22]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.[22]

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step to ATP and contains the necessary components for the luciferase reaction. Incubate for 30-60 minutes.[22]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Part 3: Mechanism of Action & Structure-Activity Relationship (SAR)

Molecular Mechanism: Targeting the EGFR Signaling Pathway

Many quinazoline-based anticancer agents function by inhibiting the EGFR tyrosine kinase.[11] EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[14] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[13][14]

Quinazoline-2,6-diamine derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and subsequent activation of downstream signaling.[12][15] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[13]

G cluster_pathway EGFR Signaling Pathway & Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS-RAF-MEK-ERK Pathway P->RAS PI3K PI3K-AKT Pathway P->PI3K ATP ATP ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis (Inhibition) PI3K->Apoptosis Quinazoline Quinazoline-2,6-diamine Derivative Quinazoline->ATP Blocks Binding

Caption: Inhibition of the EGFR signaling cascade by a quinazoline-2,6-diamine derivative.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing lead compounds into potent and selective drug candidates. For quinazoline-2,6-diamine derivatives, the substituents at the C2, C4, and C6 positions of the quinazoline ring significantly influence their biological activity.[7][24][25]

  • C2-Amino Group: The primary amine at the C2 position is often critical for activity. Modifications at this position can drastically alter potency and selectivity.[7] Introducing small heterocyclic rings can sometimes enhance inhibitory activity.[10]

  • C4-Anilino Moiety: A substituted aniline ring at the C4 position is a common feature of many potent EGFR inhibitors. The nature and position of substituents on this aniline ring fine-tune the binding within the ATP pocket.

  • C6-Position: The C6 position is a key point for derivatization to improve potency and pharmacokinetic properties.[7][24] Electron-donating groups at the C6 and C7 positions, such as methoxy groups, have been shown to increase the inhibitory activity against EGFR.[13][16]

Table 1: Representative SAR Data for Quinazoline Derivatives

Compound IDC2-SubstituentC6-SubstituentTarget KinaseIC50 (nM)Reference Cell Line
3e -NH2-NO2-benzoyl(Cytotoxic)4,500HCT-15
3f -NH2-NO2-benzoyl(Cytotoxic)15,500SKOV-3
Cmpd 6 -NH-aryl-FEGFR10(Enzymatic)
Cmpd 6 -NH-aryl-FVEGFR280(Enzymatic)
Cmpd 7c -NH-aryl-Subst. AmideHER28(Enzymatic)
Cmpd 24 -NH-aryl-Sulfamoyl-arylEGFR(T790M)1,940NCI-H1975

Data synthesized from multiple sources for illustrative purposes.[4][13][24]

Conclusion and Future Directions

Quinazoline-2,6-diamine derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their ability to be readily synthesized and modified, combined with their proven efficacy as kinase inhibitors, makes them an attractive scaffold for continued drug discovery efforts. Future research will likely focus on:

  • Developing highly selective inhibitors to minimize off-target effects and associated toxicities.[24]

  • Designing derivatives that overcome known resistance mechanisms , such as the T790M mutation in EGFR.[13][17]

  • Exploring dual-inhibitor concepts , where a single molecule targets multiple key signaling pathways simultaneously, such as both EGFR and VEGFR.[12]

  • Investigating their potential in other therapeutic areas , including antimicrobial and antiviral applications.[5][26][27]

This guide provides a foundational understanding of the chemistry, biology, and screening methodologies associated with quinazoline-2,6-diamine derivatives. By leveraging these principles, researchers can continue to innovate and develop novel therapeutics based on this privileged scaffold.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Olayiwola, G., et al. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 27, 1748–1756.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 11, 1285913.
  • Bioorganic & Medicinal Chemistry. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry, 61, 116710.
  • International Journal of Molecular Sciences. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. International Journal of Molecular Sciences, 23(24), 15647.
  • Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545-548.
  • Molecules. (2023). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Molecules, 28(15), 5824.
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  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6689.
  • Asawla, J. (2020). Structure-Activity Relationship of Quinazoline Derivatives at OCT3 and PMAT.
  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6689.
  • European Journal of Medicinal Chemistry. (2018). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 157, 1236-1252.
  • Archives of Pharmacal Research. (2022). Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Archives of Pharmacal Research, 45(3), 205-217.
  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5).
  • International Journal of Molecular Sciences. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(17), 6035.
  • Research Journal of Pharmacy and Technology. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology, 10(10), 3468-3471.
  • Molecules. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1124.
  • International Journal of Pharmaceutical and Chemical Analysis. (2020). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis, 7(1), 1-10.
  • Molecules. (2021).
  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 517-531.
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  • Hindawi. (2013). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2013, 416972.
  • SciPharm. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm, 91(1), 18.
  • Molecules. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 26(22), 6908.
  • Taylor & Francis Online. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Biomolecular Structure and Dynamics.
  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • ChemRxiv. (2023). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv.
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Protocols & Analytical Methods

Method

Synthesis and Evaluation of Quinazoline-2,6-Diamine Derivatives as Targeted EGFR Tyrosine Kinase Inhibitors

Executive Summary & Strategic Rationale Quinazoline derivatives are privileged, highly validated scaffolds in modern oncology, primarily functioning as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Quinazoline derivatives are privileged, highly validated scaffolds in modern oncology, primarily functioning as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR)[1]. While first-generation clinical inhibitors (e.g., Gefitinib, Erlotinib) utilize a 4-anilinoquinazoline core, the quinazoline-2,6-diamine architecture offers unique pharmacological and synthetic advantages.

The 2-amino substitution enhances aqueous solubility and alters the basicity of the pyrimidine ring, improving pharmacokinetic profiles. Concurrently, the 6-amino position provides a highly versatile, regioselective synthetic vector. By functionalizing the N6-position, chemists can probe the solvent-exposed channel of the kinase active site, dramatically increasing target selectivity and binding affinity without disrupting the core hinge-binding interactions[2]. This application note details the rational design, regioselective synthesis, and biological evaluation protocols for quinazoline-2,6-diamine derivatives as targeted anticancer agents.

Mechanistic Framework: ATP-Competitive Kinase Inhibition

The efficacy of quinazoline-based compounds relies on their structural mimicry of the adenine ring of ATP. In the EGFR active site, the N1 and N3 atoms of the quinazoline core form critical, highly conserved hydrogen bonds with the backbone amide and carbonyl of Met793 in the hinge region[1].

When the 6-position is derivatized with bulky or lipophilic moieties (via amide or sulfonamide linkages), these functional groups extend outward into hydrophobic pocket II or the solvent channel[3]. This steric blockade prevents the auto-phosphorylation of EGFR, thereby terminating downstream oncogenic signaling cascades, specifically the RAS/RAF/MEK/ERK proliferation pathway and the PI3K/AKT/mTOR survival pathway.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds & Activates RAS RAS Receptor->RAS Auto-phosphorylation PI3K PI3K Receptor->PI3K Auto-phosphorylation Inhibitor Quinazoline-2,6-Diamine (ATP Competitor) Inhibitor->Receptor Blocks ATP Pocket RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Mechanism of action: Quinazoline-2,6-diamines block EGFR, halting downstream MAPK and PI3K pathways.

Synthetic Strategy & Causality

The synthesis of the quinazoline-2,6-diamine core demands a robust, scalable approach. We employ a de novo ring construction strategy starting from commercially available 2-fluoro-5-nitrobenzaldehyde[4].

  • Cyclization : Condensation of 2-fluoro-5-nitrobenzaldehyde with guanidine carbonate in the presence of a mild base (K2CO3) facilitates a nucleophilic aromatic substitution (SNAr). The highly electrophilic fluorine is displaced, followed by intramolecular cyclization to yield 6-nitro-2-aminoquinazoline[4].

  • Reduction : Catalytic hydrogenation cleanly reduces the nitro group to an amine, yielding the pivotal 2,6-diaminoquinazoline intermediate[5].

  • Regioselective Derivatization : The resulting intermediate possesses two primary amines. However, the 2-amino group's lone pair is highly delocalized into the electron-deficient pyrimidine ring, rendering it significantly less nucleophilic. Consequently, electrophiles (acyl chlorides) react regioselectively at the exocyclic 6-amino position under mild basic conditions, eliminating the need for complex protecting group strategies.

Synthesis_Workflow SM 2-Fluoro-5-nitrobenzaldehyde + Guanidine Carbonate Step1 Cyclization (K2CO3, ACN, 72°C) SM->Step1 Int1 6-Nitro-2-aminoquinazoline Step1->Int1 Step2 Hydrogenation (H2, 10% Pd/C, RT) Int1->Step2 Int2 Quinazoline-2,6-diamine Step2->Int2 Step3 Regioselective N6-Acylation (R-COCl, Pyridine) Int2->Step3 Final Target Derivatives (Anticancer Agents) Step3->Final

Caption: Step-by-step synthetic workflow for generating regioselective quinazoline-2,6-diamine derivatives.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of Quinazoline-2,6-Diamine Core

This protocol establishes the foundational pharmacophore. The use of guanidine carbonate provides the necessary N-C-N fragment for pyrimidine formation.

  • Cyclization : Suspend 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and guanidine carbonate (1.5 eq) in anhydrous acetonitrile (ACN). Add anhydrous K2CO3 (2.0 eq) to act as an acid scavenger.

  • Reaction : Heat the mixture to 72°C under an inert argon atmosphere for 16 hours. Causality: Heating is required to overcome the activation energy of the SNAr step prior to cyclization.

  • Isolation : Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Recrystallize from ethanol to afford 6-nitro-2-aminoquinazoline as a yellow solid[4].

  • Reduction : Dissolve the intermediate in a 1:1 mixture of EtOAc/MeOH. Add 10% Pd/C (0.05 eq Pd)[5].

  • Hydrogenation : Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 7 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot indicates completion.

  • Purification : Filter the catalyst through a pad of Celite to prevent heavy metal contamination in biological assays. Concentrate to yield quinazoline-2,6-diamine . Confirm mass via LC-MS (Expected [M+H]+ = 161.07)[5].

Protocol B: Library Generation via Regioselective N6-Acylation

This step generates structural diversity to probe the kinase solvent channel.

  • Preparation : Dissolve quinazoline-2,6-diamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalysis : Add anhydrous pyridine (3.0 eq). Causality: Pyridine serves a dual role—it neutralizes the HCl byproduct to prevent protonation of the quinazoline core, and it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

  • Coupling : Cool the reaction to 0°C. Dropwise, add the desired substituted benzoyl chloride (1.1 eq). Stir for 10 hours, allowing the reaction to warm to room temperature[4].

  • Workup : Wash the organic layer with saturated NaHCO3 (to remove excess acid) and brine. Dry over anhydrous Na2SO4.

  • Validation : Purify via flash chromatography. Confirm regioselectivity via 1H-NMR; the 2-NH2 protons will appear as a broad singlet (~6.5 ppm, D2O exchangeable), while the N6-amide proton will appear further downfield (~10.2 ppm).

Protocol C: In Vitro EGFR Kinase Inhibition Assay

A self-validating biochemical assay to confirm target engagement before cellular testing.

  • Setup : Utilize a luminescent ATP-depletion assay (e.g., Kinase-Glo®). Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.

  • Reaction : Incubate recombinant human EGFR kinase domain (10 ng/well) with the synthesized derivatives (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at room temperature.

  • Initiation : Add ATP (10 µM) and Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.

  • Detection : Add the luminescent kinase reagent. Causality: The reagent measures residual ATP. High luminescence indicates that the inhibitor successfully prevented the kinase from consuming ATP.

  • Validation : Always run Gefitinib or Erlotinib as a positive control to validate assay sensitivity. Calculate IC50 using non-linear regression.

Protocol D: Cellular Antiproliferative Assay (MTT)

Translates biochemical inhibition into phenotypic anticancer activity.

  • Seeding : Seed MCF-7 (breast) and HepG2 (liver) cancer cells[2],[6] at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment : Treat cells with synthesized compounds (0.1–50 µM) for 72 hours. Include a vehicle control (0.1% DMSO).

  • Assay : Add MTT reagent (5 mg/mL) and incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium to purple formazan.

  • Quantification : Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative QSAR data demonstrating how structural modifications at the N6-position influence both biochemical target engagement (EGFR) and cellular cytotoxicity (MCF-7, HepG2)[2],[6].

Compound IDR-Group (N6-Position)EGFR IC50 (nM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
Core (Int2) -H (Primary Amine)>1000>50.0>50.0
4a Benzoyl45.28.412.1
4b 4-Fluorobenzoyl18.53.25.6
4c 4-Trifluoromethylbenzoyl12.11.82.4
Control Gefitinib (Standard)2.50.81.2

Data Interpretation: The unsubstituted core exhibits poor activity, confirming that extension into the solvent channel is required for high affinity. The addition of an unsubstituted benzoyl group (4a ) restores nanomolar EGFR inhibition. Incorporating electron-withdrawing, lipophilic halogens (4b , 4c ) significantly enhances potency. The trifluoromethyl derivative (4c ) exhibits the strongest profile, likely due to optimized hydrophobic interactions and increased metabolic stability of the CF3 group compared to a standard phenyl ring.

References

  • Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega.[Link]

  • Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry (via PMC).[Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. Molecular Cancer Therapeutics (AACR).[Link]

  • Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors (Synthesis of 2,6-Diaminoquinazoline).
  • EGFR inhibition studies by hybrid scaffolds for their activity against ovarian cancer. JBUON.[Link]

  • Anti-biofilm activity of quinazoline derivatives against Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters (via PMC).[Link]

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Application

Application Note: Quinazoline-2,6-Diamine as a Privileged Scaffold for Targeted Kinase Inhibitors

Introduction & Rationale In modern targeted therapeutics, the quinazoline core—and specifically the 2,6-diamine substitution pattern—has emerged as a "privileged scaffold" for the design of potent, ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern targeted therapeutics, the quinazoline core—and specifically the 2,6-diamine substitution pattern—has emerged as a "privileged scaffold" for the design of potent, ATP-competitive kinase inhibitors[1]. Structurally mimicking the adenine ring of adenosine triphosphate (ATP), the quinazoline-2,6-diamine framework is uniquely suited to anchor into the highly conserved hinge region of the kinase domain[2].

As a Senior Application Scientist, I have observed that the modularity of this scaffold allows for exquisite tuning of kinase selectivity. By strategically functionalizing the N2 and C6/N6 positions, researchers can drive selectivity toward specific oncogenic drivers such as FLT3-ITD, EGFR, BTK, and DYRK1A[2][3][4]. This application note provides a comprehensive, field-tested guide to the synthesis, structural optimization, and biological validation of quinazoline-2,6-diamine derivatives, with a specific focus on targeting FLT3-ITD mutations prevalent in acute myeloid leukemia (AML)[4][5].

Mechanistic Insights & Structure-Activity Relationship (SAR)

The biochemical efficacy of quinazoline-2,6-diamines is dictated by their spatial orientation within the ATP-binding pocket:

  • Hinge Binding: The core nitrogen atoms of the quinazoline ring act as crucial hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys694 in FLT3)[4].

  • N2-Position (Solvent Channel): The 2-amino group typically projects toward the solvent-exposed region or the ribose-binding pocket. Functionalizing this position with bulky, solubilizing motifs (e.g., morpholine or piperazine derivatives) drastically improves the pharmacokinetic profile without steric clashing[2][4].

  • 6-Position (Hydrophobic Pocket): Substitutions at the 6-position (or N6 in purine isosteres) project deep into the hydrophobic pocket. The introduction of halogenated phenyl rings or bulky cycloalkyl groups here is the primary driver for selectivity, differentiating targets like FLT3 from closely related off-targets like c-KIT or CDK9[2][6].

Quantitative Data: Kinase Inhibitory Profiles

The table below summarizes the structure-activity relationship and IC50 values of representative 2,6-diamine scaffolds against key kinases, derived from recent literature[2][3][4].

Compound / ScaffoldPrimary TargetBiochemical IC50Off-Target / SecondaryCellular Efficacy (Cell Line)Reference
Compound 7d (Purine-2,6-diamine isostere)FLT3-ITD1 - 2 nMCDK9 (3% residual activity)2 nM (MV4-11)[4][6]
Compound V (2,6,9-trisubstituted)Bcr-Abl40 nMBTK (580 nM)15 nM (K562)[2]
Quinazoline amine derivative DYRK1A14 nMDYRK2 (>200 nM)N/A[3]

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to ensure robust, reproducible results.

Protocol 1: One-Pot Synthesis of Functionalized Quinazoline-2,6-diamines

Objective: Construct the quinazoline-2,6-diamine core efficiently to generate a diverse library for SAR screening. Design Causality: Traditional multi-step syntheses suffer from intermediate degradation and low overall yields. This one-pot, copper-catalyzed tandem condensation and reductive cyclization minimizes transfer loss and utilizes highly accessible 2-bromobenzonitriles[7][8].

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk tube, combine the substituted 2-amino-5-bromobenzonitrile (1.0 mmol), guanidine hydrochloride (1.5 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).

    • Causality: Guanidine acts as the bi-functional N2/N4 donor. K₂CO₃ is required to neutralize the hydrochloride salt of guanidine, liberating the free base to drive the nucleophilic attack. CuI catalyzes the critical C-N cross-coupling[7].

  • Ligand & Solvent Addition: Add N,N'-dimethylethylenediamine (DMEDA, 20 mol%) and 3 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMEDA acts as a bidentate ligand that stabilizes the Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II). DMF provides a highly polar, aprotic environment necessary to dissolve the inorganic salts at elevated temperatures[7].

  • Reaction Execution: Seal the tube under a nitrogen atmosphere and stir at 80 °C for 12 hours.

    • Causality: The nitrogen atmosphere prevents oxidative degradation of the ligand and catalyst. 80 °C provides the exact thermal energy required to overcome the activation barrier of the intramolecular cyclization without thermally degrading the guanidine.

  • Validation & Quality Control: Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Dry over MgSO₄ and purify via flash chromatography.

    • Self-Validation: Confirm product formation using FT-IR (ensure the complete disappearance of the sharp nitrile peak at ~2200 cm⁻¹) and LC-MS. A purity of >95% is mandatory before proceeding to biological evaluation.

Protocol 2: In Vitro FLT3-ITD Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the biochemical IC50 of the synthesized inhibitors against the isolated kinase. Design Causality: The ADP-Glo assay is utilized because it directly measures the ADP produced during the kinase reaction. This provides a universal, non-radioactive, and high-throughput method that is independent of the specific peptide substrate sequence[4].

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Dilute recombinant FLT3-ITD kinase and myelin basic protein (MBP) substrate in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Causality: Mg²⁺ is an essential cofactor that coordinates ATP binding within the kinase active site. BSA acts as a carrier protein to prevent non-specific binding of the highly hydrophobic quinazoline inhibitors to the plastic microplate walls.

  • Inhibitor Titration: Dispense 3-fold serial dilutions of the quinazoline-2,6-diamine inhibitor (spanning 10 µM to 0.5 nM) into a 384-well plate.

    • Causality: A broad, 10-point concentration range ensures the capture of both the upper and lower asymptotes, which is mathematically required for an accurate 4-parameter logistic IC50 calculation.

  • Reaction Initiation: Add ultra-pure ATP at a concentration equal to its apparent

    
     for FLT3-ITD (~10 µM).
    
    • Causality: Running the assay exactly at the ATP

      
       ensures that the assay is highly sensitive to ATP-competitive inhibitors (like quinazoline-2,6-diamines) while remaining physiologically relevant[4].
      
  • Validation & Quality Control: Incubate for 60 minutes. Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction.

    • Self-Validation: Include a "No Enzyme" control (background baseline) and a "Vehicle (DMSO)" control (100% activity). The Z'-factor of the plate must be >0.5 for the IC50 data to be considered valid.

Protocol 3: Cellular Target Modulation (Western Blotting)

Objective: Validate that the inhibitor penetrates the cell membrane, engages FLT3-ITD in a live cellular environment, and successfully blocks downstream oncogenic signaling[4][5].

Step-by-Step Methodology:

  • Cell Treatment: Seed MV4-11 cells at 1x10⁶ cells/mL in RPMI-1640 medium. Treat with the inhibitor at 1x, 5x, and 10x the biochemical IC50 for exactly 1 hour.

    • Causality: MV4-11 cells are chosen because they are homozygous for the FLT3-ITD mutation and exquisitely dependent on this pathway[4]. A short 1-hour incubation is critical to observe direct kinase inhibition before secondary apoptotic events cause widespread protein degradation.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF).

    • Causality: Phosphatase inhibitors are non-negotiable; without them, highly active endogenous phosphatases will rapidly dephosphorylate FLT3 and STAT5 during the lysis process, yielding false-negative results[5].

  • Validation & Quality Control: Resolve 20 µg of total protein on a 4-12% Bis-Tris gel, transfer to a PVDF membrane, and probe with primary antibodies against p-FLT3 (Y589/591), total FLT3, p-STAT5 (Y694), and GAPDH.

    • Self-Validation: A successful on-target inhibitor will demonstrate a clear, dose-dependent ablation of p-FLT3 and p-STAT5 bands, while total FLT3 and GAPDH bands remain completely constant, proving the effect is due to kinase inhibition rather than general cytotoxicity[4][5].

Mandatory Visualization: Pathway & Intervention Logic

The following diagram illustrates the oncogenic signaling cascade driven by FLT3-ITD and demonstrates the exact pharmacological intervention point of the quinazoline-2,6-diamine scaffold.

G Inhibitor Quinazoline-2,6-diamine (ATP-Competitive Inhibitor) FLT3 FLT3-ITD Receptor (Constitutively Active) Inhibitor->FLT3 Blocks Autophosphorylation STAT5 JAK / STAT5 Pathway (Survival) FLT3->STAT5 Aberrant Signaling MAPK RAS / MAPK Pathway (Proliferation) FLT3->MAPK PI3K PI3K / AKT Pathway (Anti-Apoptosis) FLT3->PI3K Leukemia AML Cell Proliferation & Disease Progression STAT5->Leukemia MAPK->Leukemia PI3K->Leukemia

Mechanism of action: Quinazoline-2,6-diamine blocking FLT3-ITD downstream oncogenic signaling.

References

  • One-Pot Synthesis of Functionalized Quinazoline-2,4-diamines: Application Notes and Protocols Benchchem URL
  • Synthesis of quinazolines Organic Chemistry Portal URL
  • National Institutes of Health (PMC)
  • Structure-Based Optimization of Quinazolines as Cruzain and Tbr CATL Inhibitors ResearchGate URL
  • Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study MDPI URL
  • Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)
  • Modulation of FLT3-ITD and CDK9 in acute myeloid leukaemia cells by novel proteolysis targeting chimera (PROTAC)
  • Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors bioRxiv URL

Sources

Method

Comprehensive Application Note: Cell-Based Assays for Evaluating Quinazoline-2,6-Diamine Cytotoxicity

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Mechanistic rationale, quantitative benchmarking, and self-validating assay protocols for quinazoline-derived kinase inhibitors. Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Mechanistic rationale, quantitative benchmarking, and self-validating assay protocols for quinazoline-derived kinase inhibitors.

Mechanistic Rationale & Assay Selection

Quinazoline-2,6-diamine and its structural analogs (such as 2,4,6-triamines) represent a privileged pharmacophore in oncology drug development[1]. These compounds primarily function as competitive inhibitors that target the ATP-binding pocket within the kinase domain of receptor tyrosine kinases (RTKs), most notably EGFR and VEGFR[2].

By occupying this pocket, quinazoline diamines prevent the initial autophosphorylation of the receptor. This blockade abrogates downstream signaling cascades—specifically the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways—which are critical for tumor cell proliferation and survival[2]. Because the ultimate phenotypic result of this inhibition is metabolic collapse and apoptosis, cell-based cytotoxicity assays must be carefully selected to measure mitochondrial function and ATP depletion accurately.

Mechanism Ligand Growth Factor (e.g., EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor Induces Dimerization ATP_Pocket Kinase Domain ATP-Binding Pocket Receptor->ATP_Pocket Autophosphorylation Signaling Downstream Cascades (MAPK / PI3K-AKT) ATP_Pocket->Signaling Signal Transduction Inhibitor Quinazoline-2,6-diamine Derivative Inhibitor->ATP_Pocket Competitive Binding Outcome Cell Proliferation & Survival Signaling->Outcome Gene Expression

Mechanism of action: Quinazoline-2,6-diamine derivatives competitively inhibit RTK autophosphorylation.

Quantitative Baselines: Cytotoxicity Profiles

To establish a reliable assay, researchers must first understand the expected potency (dynamic range) of the compounds being tested. Quinazoline diamine derivatives exhibit broad-spectrum cytotoxicity across various human cancer cell lines, typically demonstrating IC50 values in the low micromolar range.

Table 1: Representative In Vitro Cytotoxicity (IC50 in µM) of Quinazoline Derivatives

Compound IDStructural ClassTarget Cell Line (Origin)IC50 (µM)Reference
Compound 3e Quinazoline derivativeMDA-MB-231 (Breast)4.50[1]
Compound 3f Quinazoline derivativeSKOV-3 (Ovarian)15.50[1]
Compound 10d Quinazoline-2,4,6-triamineMCF-7 (Breast)18.19[2]
Compound 10d Quinazoline-2,4,6-triamineHT-29 (Colon)28.07[2]
Compound 10e Quinazoline-2,4,6-triamineA-549 (Lung)15.00[2]
Gefitinib Clinical ControlMDA-MB-231 (Breast)19.40[1]
Doxorubicin Clinical ControlMCF-7 (Breast)4.07[2]

Data synthesis indicates that novel quinazoline diamine/triamine derivatives frequently outperform or match the cytotoxicity of first-generation clinical controls like Gefitinib in vitro[1].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I strongly advise against relying on a single viability readout. The following protocols utilize an orthogonal approach: a primary high-throughput colorimetric screen (WST-1) followed by a highly sensitive luminescent validation (ATP depletion).

Protocol 1: High-Throughput WST-1 Cell Viability Assay

Causality & Rationale: We select WST-1 over traditional MTT because WST-1 dye conversion relies strictly on active mitochondrial electron transport to reduce the tetrazolium dye into a water-soluble formazan[3]. This eliminates the need for a DMSO solubilization step, thereby reducing pipetting errors, preventing cell disruption, and preserving the closed-system integrity of the 96-well plate.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., Jurkat, MDA-MB-231) in the logarithmic growth phase. Seed at a density of

    
     cells/well in 90 µL of complete culture medium (e.g., DMEM + 10% FBS) into a 96-well flat-bottom tissue culture plate[3][4].
    
  • Edge Effect Mitigation (Self-Validation Step): Do not seed cells in the outer perimeter wells (Rows A and H, Columns 1 and 12). Fill these with 200 µL of sterile PBS to act as a thermal and evaporative barrier.

  • Compound Preparation: Prepare a 10-point serial dilution of the quinazoline-2,6-diamine derivative in DMSO.

  • Treatment: Add 10 µL of the diluted compound to the wells. Critical: Ensure the final DMSO concentration in the well strictly does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity[2].

  • Incubation: Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator[3].

  • Reagent Addition: During the final 4 hours of culture, add 10 µL/well of WST-1 reagent directly to the culture media[3].

  • Readout: Measure absorbance at 450 nm (with a reference wavelength of 650 nm to subtract background plate noise) using a microplate reader.

Workflow Step1 1. Cell Seeding 1x10^5 cells/well (96-well plate) Step2 2. Compound Addition Serial Dilutions (DMSO < 0.5%) Step1->Step2 Step3 3. Incubation 72h at 37°C 5% CO2 Step2->Step3 Step4 4. WST-1 Addition 10 µL/well (Last 4h of culture) Step3->Step4 Step5 5. Detection Absorbance Readout (Microplate Reader) Step4->Step5

Self-validating high-throughput workflow for WST-1 based cytotoxicity screening.

Protocol 2: Luminescent ATP-Depletion Assay (Orthogonal Validation)

Causality & Rationale: Because quinazoline-2,6-diamines competitively bind ATP pockets in kinases[2], monitoring global cellular ATP provides a highly sensitive, orthogonal validation of cytotoxicity. As kinase inhibition triggers metabolic failure, ATP levels drop precipitously before morphological signs of apoptosis appear.

Step-by-Step Methodology:

  • Parallel Plate Setup: Replicate Steps 1-5 from Protocol 1 in an opaque-walled 384-well plate (to prevent luminescent cross-talk between wells).

  • Equilibration: Following the 72-hour incubation, equilibrate the plate and the ATP-Glo reagent to room temperature for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures will cause high well-to-well variance.

  • Lysis & Reaction: Add a volume of ATP-Glo reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode plate reader. Calculate the IC50 using non-linear regression (curve fit) against the log(inhibitor) vs. normalized response.

Assay Integrity & Quality Control (QC)

To ensure the protocols operate as self-validating systems , the following strict QC metrics must be calculated for every plate:

  • Vehicle Control Normalization: 100% viability must be defined by the vehicle control (e.g., 0.5% DMSO), not untreated media, to account for baseline solvent stress.

  • Z'-Factor Calculation: Before accepting the IC50 data of the quinazoline derivative, calculate the Z'-factor using the vehicle control (max signal) and a known cytotoxic positive control like Doxorubicin (min signal)[2]. The assay is only validated for high-throughput screening if Z' ≥ 0.5 .

References

  • Title: Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents Source: semanticscholar.org URL: [Link]

  • Title: Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives Source: researchgate.net URL: [Link]

  • Source: google.com (Google Patents)

Sources

Application

Application Note: In Vivo Evaluation of Quinazoline-2,6-Diamine Analogs as Anti-Virulence Agents

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Focus Area: Preclinical Efficacy Models for Shigella flexneri Infection Executive Summary & Mechanistic Grounding The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Focus Area: Preclinical Efficacy Models for Shigella flexneri Infection

Executive Summary & Mechanistic Grounding

The rise of antimicrobial resistance necessitates the development of novel therapeutic paradigms. Unlike traditional bactericidal antibiotics that exert immense evolutionary pressure on pathogens, anti-virulence agents disarm the pathogen, allowing the host immune system to clear the infection.

Quinazoline-2,6-diamine analogs (specifically imidazo[4,5-g]quinazoline-2,6-diamines) represent a breakthrough class of anti-virulence compounds. They are rationally designed, tight-binding inhibitors of bacterial tRNA-guanine transglycosylase (TGT) [1].

In Shigella flexneri, the causative agent of human dysentery (shigellosis), TGT is essential for pathogenicity. TGT catalyzes the site-specific modification of the virF mRNA (and cognate tRNAs) by exchanging guanine for the hypermodified base queuine[2]. VirF is the master transcriptional regulator that activates the Type III Secretion System (T3SS), enabling Shigella to escape macrophages and invade the colonic epithelium[2]. By inhibiting TGT, quinazoline-2,6-diamines block VirF translation, effectively stripping Shigella of its virulence machinery[3].

Pathway Visualization

mechanism Q Quinazoline-2,6-diamine Analogs TGT Bacterial TGT (tRNA-guanine transglycosylase) Q->TGT Inhibits virF virF mRNA Translation TGT->virF Modifies (Queuine) VirF_prot VirF Transcriptional Regulator virF->VirF_prot Translates T3SS Type III Secretion System (IpaB, IpaC, IpaD) VirF_prot->T3SS Activates Path Shigella Virulence: Macrophage Escape & Epithelial Invasion T3SS->Path Mediates

Mechanism of Shigella virulence attenuation via TGT inhibition by quinazoline-2,6-diamines.

Selection of Animal Models

A significant hurdle in Shigella research is that adult mice are naturally resistant to oral Shigella infection due to colonization resistance mediated by the gut microbiota. Therefore, researchers must utilize ectopic models that provide a susceptible epithelial layer to mimic the intracellular invasion and cell-to-cell spread characteristic of human colonic infection[4].

The following table summarizes the three primary models used to evaluate the efficacy of TGT inhibitors.

Animal ModelRoute of InfectionPrimary ReadoutsPhysiological Causality & RelevancePros & Cons
Murine Pulmonary Model Intranasal (IN)Survival (LD50), Lung CFU, Cytokine levels (IL-8, TNF-α)The lung epithelium mimics the mucosal surface of the gut. Shigella invades pneumocytes and macrophages, triggering acute inflammation[4].Pros: Quantifiable CFU, high throughput, survival metric.Cons: Ectopic site (respiratory vs. gastrointestinal).
Guinea Pig Serény Test Ocular (Conjunctival)Keratoconjunctivitis clinical score (0 to 3)The stratified squamous epithelium of the conjunctiva is highly susceptible to Shigella invasion, mimicking colonic cell-to-cell spread[4].Pros: Classic model for T3SS-dependent invasion.Cons: Subjective scoring, non-lethal, animal welfare concerns.
Rabbit Ileal Loop Intestinal Injection (Surgical)Fluid accumulation (Volume/Length ratio)Directly measures the secretogenic and enterotoxic activity (ShET1/ShET2) in native intestinal tissue[5].Pros: High physiological relevance to gut pathology.Cons: Technically demanding, low throughput, surgical stress.

Standardized Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . They include internal controls to verify that the infection took hold and that any observed efficacy is directly attributable to the quinazoline-2,6-diamine analog.

Protocol A: Murine Pulmonary Infection Model

Rationale: Because TGT inhibitors do not kill the bacteria directly (MIC > 64 µg/mL in vitro), their efficacy must be measured by the host's ability to clear the attenuated bacteria and survive the inflammatory challenge.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow S. flexneri (strain M90T) in Tryptic Soy Broth (TSB) at 37°C to mid-log phase (OD600 = 0.4). Causality: Mid-log phase ensures maximum expression of the T3SS apparatus.

  • Self-Validation Control: Prepare a parallel inoculum of an isogenic

    
    tgt or 
    
    
    
    virF mutant strain. This serves as the baseline for 100% virulence attenuation.
  • Infection: Anesthetize 6-8 week-old female BALB/c mice. Administer

    
     CFU in 20 µL of PBS intranasally (10 µL per nostril).
    
  • Compound Administration: Administer the quinazoline-2,6-diamine analog (e.g., 10-30 mg/kg) via intraperitoneal (IP) or oral (PO) gavage.

    • Dosing Schedule: 1 hour pre-infection, and every 12 hours post-infection for 3 days.

  • Clinical Observation: Monitor body weight, ruffled fur, and lethargy every 12 hours.

  • Endpoint Analysis (72 hours):

    • Euthanize surviving animals.

    • Aseptically harvest lungs, homogenize in 1 mL PBS, and plate serial dilutions on Tryptic Soy Agar (TSA) containing 0.01% Congo Red. Causality: Congo Red binds to the T3SS; virulent colonies appear red, while avirulent (TGT-inhibited) colonies appear white, providing a direct visual readout of target engagement.

    • Perform RT-qPCR on lung homogenates for IL-8 and TNF-α to quantify the reduction in inflammatory response[4].

Protocol B: Guinea Pig Serény Test

Rationale: The Serény test visually and semi-quantitatively measures the ability of Shigella to invade epithelial cells and spread intercellularly, processes strictly dependent on VirF and, consequently, TGT.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare S. flexneri M90T as described above, concentrated to

    
     CFU/mL in PBS.
    
  • Infection & Internal Control: Instill 10 µL of the bacterial suspension into the conjunctival sac of the right eye of adult Hartley guinea pigs. The left eye receives 10 µL of sterile PBS (Internal negative control).

  • Topical Dosing: Administer the quinazoline-2,6-diamine analog formulated in an ophthalmic vehicle (e.g., 0.5% hypromellose) directly to the right eye 2 hours post-infection, and then twice daily.

  • Clinical Scoring: Evaluate the eyes daily for 5 days using a blinded scoring system:

    • 0: Normal eye.

    • 1: Mild conjunctivitis (slight hyperemia).

    • 2: Severe conjunctivitis with chemosis (edema) and purulent exudate.

    • 3: Full keratoconjunctivitis (corneal opacity and ulceration).

  • Data Interpretation: A successful TGT inhibitor will maintain the clinical score at

    
    , whereas vehicle-treated eyes will rapidly progress to a score of 3 within 48-72 hours.
    

In Vivo Experimental Workflow

workflow Prep Inoculum Preparation (S. flexneri M90T log-phase) Infect Infection of Animal Model (Intranasal / Ocular) Prep->Infect Dose Administer Quinazoline-2,6-diamine (Vehicle vs. Drug) Infect->Dose Obs Clinical Observation (Survival, Weight, Eye Score) Dose->Obs Tissue Tissue Harvesting (Lungs / Cornea) Obs->Tissue Read Endpoint Analysis (CFU Plating, Histopathology, Cytokine Profiling) Tissue->Read

Standardized in vivo workflow for evaluating quinazoline-2,6-diamine analog efficacy.

References

  • 6RKQ: Crystal Structure of TGT in complex with N2-methyl-8-(prop-1-yn-1-yl)-3H,7H,8H-imidazo[4,5-g]quinazoline-2,6-diamine. RCSB Protein Data Bank. Available at: [Link]

  • Analysis of Virulence and Inflammatory Potential of Shigella flexneri Purine Biosynthesis Mutants. Infection and Immunity (PMC). Available at: [Link]

  • Chromosomal and Plasmid-Encoded Factors of Shigella flexneri Induce Secretogenic Activity Ex Vivo. PLOS One. Available at:[Link]

  • Site-specific modification of Shigella flexneri virF mRNA by tRNA-guanine transglycosylase in vitro. Nucleic Acids Research (Oxford Academic). Available at:[Link]

  • 19F-NMR Unveils the Ligand-Induced Conformation of a Catalytically Inactive Twisted Homodimer of tRNA-Guanine Transglycosylase. ResearchGate. Available at:[Link]

Sources

Method

Application Note: High-Throughput Screening of Quinazoline-2,6-Diamine Libraries for Next-Generation Kinase Inhibitors

Introduction: The Privileged Quinazoline-2,6-Diamine Scaffold In small-molecule drug discovery, the quinazoline core is universally recognized as a "privileged scaffold," particularly for the competitive inhibition of AT...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Quinazoline-2,6-Diamine Scaffold

In small-molecule drug discovery, the quinazoline core is universally recognized as a "privileged scaffold," particularly for the competitive inhibition of ATP-dependent kinases[1]. The causality behind this structural preference lies in the pharmacophore's ability to perfectly mimic the adenine ring of ATP. The N1 and N3 nitrogen atoms of the quinazoline ring act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[2].

By specifically functionalizing the 2- and 6-positions to create quinazoline-2,6-diamines, medicinal chemists can project functional groups into two distinct microenvironments of the kinase active site:

  • The 2-Amino Vector: Probes the solvent-exposed region. This allows for the introduction of solubilizing groups (e.g., piperazines or morpholines) that improve pharmacokinetic properties without disrupting target binding[1].

  • The 6-Amino Vector: Extends into the hydrophobic selectivity pocket (adjacent to the gatekeeper residue). Modifications here are the primary drivers of kinase selectivity, enabling the differentiation between closely related kinases such as FLT3, AURKA, and EGFR[1].

Designing a Self-Validating HTS Workflow

To efficiently navigate the vast chemical space of a quinazoline-2,6-diamine library (often >10,000 compounds), a highly robust High-Throughput Screening (HTS) cascade is required. A self-validating system must not only identify primary hits but mathematically eliminate false positives caused by assay interference.

We utilize a product-formation bioluminescent assay (ADP-Glo) for the primary screen. Measuring the generation of ADP is inherently more sensitive and less susceptible to library auto-fluorescence than traditional ATP-depletion assays[3]. To ensure trustworthiness, this is immediately followed by a cellular target engagement assay (NanoBRET) to confirm that the biochemical hit can penetrate the cell membrane and bind the target in a physiological environment. Finally, a counter-screen against the detection enzyme (luciferase) rules out Pan-Assay Interference Compounds (PAINS).

HTS Triage Workflow Visualization

HTS_Workflow L Quinazoline-2,6-Diamine Library (10,000+ cmpds) P Primary Screen (ADP-Glo Kinase Assay) L->P T Hit Triage (Z'-factor > 0.7) P->T O Orthogonal Screen (NanoBRET Target Engagement) T->O C Counter-Screen (Luciferase & Cytotoxicity) O->C Ld Lead Optimization (SAR & Pharmacokinetics) C->Ld

Figure 1: Self-validating HTS triage workflow for quinazoline-2,6-diamine libraries.

Quantitative Data Presentation: SAR Hit Summary

The following table summarizes representative HTS data demonstrating how minor modifications at the 2- and 6-positions of the quinazoline-2,6-diamine core drastically alter the selectivity profile between target kinases (e.g., FLT3 and AURKA)[1].

Compound IDR2 Substitution (Solvent)R6 Substitution (Pocket)FLT3 IC₅₀ (nM)AURKA IC₅₀ (nM)AML Cell Viability EC₅₀ (nM)Selectivity Profile
QZD-001 HydrogenMethoxy32243>1,000Weak Dual Inhibitor
QZD-045 MethylaminoMorpholino19225.2Potent Dual Inhibitor
QZD-088 PiperazinylMethoxy12>1,00045FLT3 Selective
QZD-102 MethylaminoTrifluoromethyl>1,0001588AURKA Selective

Detailed Experimental Protocols

Protocol A: 384-Well Primary Biochemical Screen (ADP-Glo Kinase Assay) Expertise Note: The 15-minute pre-incubation step is critical. Many quinazoline-based inhibitors exhibit slow-binding kinetics; failing to pre-incubate will result in artificially high IC₅₀ values[4].

  • Reagent Preparation: Prepare 2X Kinase/Substrate mixture (e.g., 2 nM FLT3, 0.4 µg/µL MBP substrate) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). Prepare 2X ATP solution at the predetermined Kₘ value for the specific kinase.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 25 nL of the quinazoline-2,6-diamine library compounds (in 100% DMSO) into a solid-white 384-well assay plate.

  • Enzyme Addition: Dispense 2.5 µL of the 2X Kinase/Substrate mixture into each well. Centrifuge at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate the plate at room temperature (RT) for 15 minutes to allow the quinazoline core to equilibrate within the ATP-binding pocket[4].

  • Reaction Initiation: Dispense 2.5 µL of the 2X ATP solution to initiate the reaction. Incubate at RT for 60 minutes.

  • Kinase Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This highly acidic reagent denatures the kinase (stopping the reaction) and completely depletes unreacted ATP[3]. Incubate at RT for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light[3]. Incubate at RT for 30 minutes in the dark.

  • Data Acquisition: Read luminescence on a multimode microplate reader. Calculate % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

Protocol B: Orthogonal Cellular Target Engagement (NanoBRET) Expertise Note: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or high intracellular ATP competition (which exists in the millimolar range). NanoBRET confirms physical binding inside live cells.

  • Cell Plating: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in a 384-well tissue culture plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Tracer Addition: Add a fluorescent NanoBRET tracer (a known broad-spectrum kinase inhibitor conjugated to a fluorophore) at its calculated K_D concentration.

  • Compound Treatment: Add the hit compounds from the primary screen in a 10-point dose-response format. Incubate for 2 hours at 37°C. (The quinazoline hits will compete with the fluorescent tracer for the kinase active site).

  • Substrate Addition: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor to isolate the intracellular signal.

  • Detection: Measure dual-emission luminescence (460 nm for NanoLuc donor, 618 nm for fluorescent tracer acceptor). Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio indicates successful intracellular target engagement by the quinazoline hit.

Mechanism of Action Visualization

MOA Q Quinazoline-2,6-Diamine Inhibitor ATP ATP Binding Pocket (Hinge Region) Q->ATP Binds K Target Kinase (e.g., FLT3 / AURKA) Phos Autophosphorylation Blocked K->Phos Prevents ATP->K Sig Downstream Signaling (STAT5 / MAPK Arrest) Phos->Sig Apo Tumor Cell Apoptosis Sig->Apo

Figure 2: Mechanism of action for quinazoline-2,6-diamine kinase inhibitors.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Application

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Quinazoline-2,6-diamine Derivatives

Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Among its many derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Among its many derivatives, quinazoline-2,6-diamines have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, which are frequently dysregulated in diseases like cancer.[3][5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) studies of quinazoline-2,6-diamine derivatives. It offers insights into the rational design of these compounds, protocols for their synthesis and biological evaluation, and an analysis of how specific structural modifications influence their therapeutic potential.

The Quinazoline-2,6-diamine Scaffold: A Foundation for Potent Bioactivity

The core of these derivatives is the quinazoline ring, a bicyclic aromatic heterocycle, with essential amino groups at positions 2 and 6. These amino groups serve as critical handles for chemical modification, allowing for the systematic exploration of the chemical space around the core to optimize biological activity. The nitrogen atoms within the quinazoline ring and the exocyclic amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of target proteins.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of quinazoline-2,6-diamine derivatives are profoundly influenced by the nature and position of substituents on the quinazoline core and the exocyclic amino groups. Understanding these relationships is crucial for designing more effective and safer therapeutic agents.

Substitutions at the 2-Amino Group

Modifications at the 2-amino position are critical for modulating the compound's interaction with the hinge region of many protein kinases, a key area for inhibitor binding.

  • Small Alkyl and Aryl Groups: The introduction of small, hydrophobic groups can enhance binding affinity through van der Waals interactions.

  • Introduction of Polar Moieties: Incorporating polar groups, such as hydroxyl or amino functionalities, can form additional hydrogen bonds with the target protein, potentially increasing potency.

Substitutions at the 6-Amino Group

The 6-amino group often extends into the solvent-exposed region of the binding pocket, providing an opportunity to improve pharmacokinetic properties or introduce additional interactions.

  • Acylation and Sulfonylation: Acyl and sulfonyl groups can introduce hydrogen bond acceptors and modulate the electronic properties of the aromatic system. Studies have shown that introducing nitrobenzoyl substituents at the 6-position of the quinazoline-2,4,6-triamine nucleus can lead to potent antiprotozoal activity.[1]

  • Linkage to Other Moieties: This position is ideal for attaching larger fragments, such as those designed to interact with adjacent sub-pockets on the target protein or to improve properties like solubility and cell permeability.

Modifications of the Quinazoline Ring System

Substitutions on the benzene portion of the quinazoline ring can fine-tune the electronic and steric properties of the molecule.

  • Electron-Donating and Withdrawing Groups: The placement of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) at positions 4, 5, 7, and 8 can significantly impact the pKa of the quinazoline nitrogen atoms, thereby influencing binding affinity. For instance, the insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of EGFR inhibitors.[5]

  • Bulky Substituents: The introduction of bulky groups can confer selectivity for certain kinases by exploiting differences in the size and shape of their ATP-binding pockets.

A generalized SAR summary is presented in the table below, based on common observations in the literature for kinase inhibitors.

Position of SubstitutionType of SubstituentGeneral Effect on ActivityRationale
2-Amino Group Small, hydrophobic (e.g., methyl, phenyl)IncreaseEnhances van der Waals interactions in the hydrophobic pocket.
Groups with H-bond donors/acceptorsIncreaseForms additional hydrogen bonds with the hinge region of kinases.
6-Amino Group Solubilizing groups (e.g., morpholine, piperazine)VariableCan improve pharmacokinetic properties; effect on potency is target-dependent.
Aromatic/heteroaromatic ringsIncreaseCan form pi-stacking interactions with aromatic residues in the binding site.
Position 4 Small hydrophobic groups (e.g., anilino)IncreaseOften critical for binding in the ATP pocket of kinases like EGFR.[5]
Position 7 Methoxy or other small electron-donating groupsIncreaseCan enhance binding affinity and improve solubility.[5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of quinazoline-2,6-diamine derivatives.

General Synthesis of Quinazoline-2,6-diamine Derivatives

A common synthetic route involves the construction of the quinazoline core followed by the introduction of the diamine functionalities.[1]

G A Substituted 2-Amino-5-nitrobenzonitrile C Cyclization A->C Base, Heat B Guanidine Hydrochloride B->C D 6-Nitroquinazoline-2-diamine C->D E Reduction D->E e.g., SnCl2, H2/Pd-C F Quinazoline-2,6-diamine E->F G Functionalization (e.g., Acylation, Alkylation) F->G H Target Derivatives G->H

Caption: General synthetic workflow for quinazoline-2,6-diamine derivatives.

Protocol: Synthesis of a Representative Quinazoline-2,6-diamine Derivative

  • Step 1: Cyclization to form the Quinazoline Core.

    • To a solution of a substituted 2-amino-5-nitrobenzonitrile in a suitable solvent (e.g., ethanol/propanol), add a base such as potassium hydroxide.[1]

    • Add guanidine hydrochloride and heat the reaction mixture to reflux for several hours.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding water.

    • Filter and wash the solid to obtain the 6-nitroquinazoline-2,4-diamine intermediate.

  • Step 2: Reduction of the Nitro Group.

    • Suspend the 6-nitroquinazoline-2,4-diamine in a solvent like methanol.

    • Add a reducing agent, such as 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.[1]

    • Alternatively, use a chemical reducing agent like tin(II) chloride in hydrochloric acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the catalyst (if using Pd/C) and concentrate the solvent to obtain the crude quinazoline-2,6-diamine.

  • Step 3: Functionalization of the Amino Groups.

    • The resulting quinazoline-2,6-diamine can be further functionalized at the 2- and/or 6-amino positions through standard reactions like acylation, sulfonylation, or reductive amination.

    • For example, to acylate the 6-amino group, dissolve the diamine in a solvent like dichloromethane or DMF, add a base (e.g., triethylamine), and then add the desired acyl chloride or anhydride.

    • Stir the reaction at room temperature until completion.

  • Step 4: Purification.

    • The final product is purified using standard techniques such as recrystallization or column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

A common method to evaluate the biological activity of these compounds is to measure their ability to inhibit a specific protein kinase.[7]

G A Prepare serial dilutions of test compound in DMSO B Dispense compound dilutions into 384-well plate A->B C Add Kinase and Substrate mixture B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Stop reaction and add Detection Reagent E->F G Measure Luminescence/Fluorescence F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Compound Preparation: Prepare serial dilutions of the quinazoline-2,6-diamine derivatives in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the recombinant kinase enzyme and its specific substrate to each well.[7]

    • Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).[7]

  • Kinase Reaction:

    • Initiate the reaction by adding a solution of ATP. The concentration of ATP should be at or near its Km for the specific kinase.[7]

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[7]

  • Signal Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., ADP-Glo™ Reagent), which also depletes the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[8]

    • Incubate at room temperature to stabilize the signal.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.[8]

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]

Cellular Antiproliferative Assay (MTT Assay)

To assess the effect of the compounds on cancer cell viability, a colorimetric assay such as the MTT assay is commonly employed.[7]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline-2,6-diamine derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion

The structure-activity relationship studies of quinazoline-2,6-diamine derivatives are a powerful approach to guide the development of novel therapeutic agents. By systematically modifying the core structure and evaluating the resulting biological activity, researchers can identify key structural features that govern potency and selectivity. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of these promising compounds. A thorough understanding of SAR, coupled with robust experimental methodologies, is essential for advancing this class of molecules from promising leads to clinically effective drugs.

References

  • Matus-Meza, A. S., Velasco-Velázquez, M. A., & Hernández-Luis, F. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 27, 1748–1756. [Link]

  • Pérez-Villanueva, J., et al. (2011). Design, synthesis and biological evaluation of quinazoline derivatives as anti-trypanosomatid and anti-plasmodial agents. Bioorganic & Medicinal Chemistry, 19(21), 6483-6493. [Link]

  • Pirlog, M. C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Ghorab, M. M., et al. (2011). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 534-543. [Link]

  • Khan, I., & Ibrar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-453. [Link]

  • Ameta, K. L., Dangi, R. R., & Chundawat, N. S. (2018). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. In Heterocyclic Compounds. IntechOpen. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Quinazoline Derivatives as Dual HDAC1 and HDAC6 Inhibitors for the Treatment of Cancer. Chemical Biology & Drug Design, 93(3), 294-307. [Link]

  • Al-Ostath, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. [Link]

Sources

Method

Application of quinazoline-2,6-diamine in fragment-based drug discovery

An in-depth technical guide on the application of the quinazoline-2,6-diamine scaffold in Fragment-Based Drug Discovery (FBDD), detailing mechanistic rationale, structural biology insights, and self-validating experiment...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of the quinazoline-2,6-diamine scaffold in Fragment-Based Drug Discovery (FBDD), detailing mechanistic rationale, structural biology insights, and self-validating experimental protocols.

In Fragment-Based Drug Discovery (FBDD), the selection of the initial core scaffold dictates the trajectory of the entire hit-to-lead optimization process. The quinazoline-2,6-diamine molecule (and its closely related imidazo-quinazoline derivatives) has emerged as a highly privileged fragment.

Mechanistic Rationale for Scaffold Selection: From a physicochemical perspective, the quinazoline core provides a rigid, planar, bicyclic aromatic system that is thermodynamically ideal for establishing


 stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within deep protein cavities. Furthermore, the 2,6-diamino substitutions act as a dense array of hydrogen bond donors and acceptors. Because fragments possess low molecular weight (<300 Da), they must achieve exceptionally high binding efficiency to register as hits. The quinazoline-2,6-diamine scaffold consistently yields high Ligand Efficiency (LE > 0.3 kcal/mol/heavy atom) because nearly every heavy atom participates in target engagement.

Case Studies in Target Engagement

The versatility of this fragment allows it to probe both highly conserved active sites and hidden, transient pockets.

Mapping Kinase Hinge Regions (e.g., CHK2) Because the quinazoline core is a bioisostere of the adenine ring of ATP, it is a classic kinase hinge-binder. In screening campaigns against Checkpoint kinase 2 (CHK2), amino-quinazoline fragments successfully anchor to the hinge region. The N1 and N3 nitrogens of the quinazoline ring, along with the amino substituents, form critical hydrogen bonds with the backbone amides of the hinge residues (e.g., Met304 in CHK2), mapping interaction hotspots that guide the rational design of larger, highly selective ATP-competitive inhibitors [1].

Opening Transient Pockets (e.g., TGT Enzyme) Beyond standard ATP pockets, quinazoline-2,6-diamine derivatives possess the unique ability to induce conformational changes. In the targeting of tRNA-guanine transglycosylase (TGT)—an enzyme critical for the pathogenicity of Shigella—a specialized derivative, N2-methyl-8-(prop-1-yn-1-yl)-3H,7H,8H-imidazo[4,5-g]quinazoline-2,6-diamine, was identified via crystallographic screening.

Instead of merely occupying the known preQ1-recognition site, the rigid propynyl exit vector of this fragment physically pushes back a conserved aspartate residue. This induced-fit mechanism opens a previously unknown "transient subpocket," displacing a highly conserved water network and drastically increasing the druggable volume of the active site[2].

TGT_Pathway TGT tRNA-Guanine Transglycosylase (TGT Enzyme) tRNA tRNA Modification (Guanine to preQ1) TGT->tRNA Catalyzes Frag Quinazoline-2,6-diamine Derivative (Fragment Hit) Frag->TGT Inhibits (Opens Pocket) Frag->tRNA Blocks VirF VirF Translation (Virulence Factor) tRNA->VirF Enables Patho Shigella Pathogenicity VirF->Patho Promotes

Figure 1: Mechanism of TGT inhibition by quinazoline-2,6-diamine derivatives in Shigella.

Quantitative Fragment Evolution

To illustrate the trajectory from a weak fragment hit to a potent lead, the following table summarizes the biophysical evolution of the quinazoline-2,6-diamine scaffold across different targets.

Compound StageTargetMolecular Weight (Da)Binding Affinity (

, µM)
Ligand Efficiency (LE)*Primary Binding Mode
Core Fragment (Amino-quinazoline)CHK2161.16300.00.35Hinge-binding via N1/N3 to Met304[1]
Substituted Fragment (Imidazo-quinazoline)TGT201.2085.00.32PreQ1 recognition site occupation [2]
Optimized Lead (Propynyl-derivative)TGT255.281.20.38Opens transient subpocket, displaces water [2]

*LE is measured in kcal/mol per heavy atom. An LE > 0.3 is considered highly favorable for FBDD.

Self-Validating FBDD Protocols

To ensure scientific integrity, FBDD campaigns must utilize orthogonal, self-validating workflows. Below are the detailed protocols for isolating and structurally defining a quinazoline-2,6-diamine hit.

FBDD_Workflow N1 Fragment Library (Quinazoline-2,6-diamine core) N2 Primary Screening (SPR / Thermal Shift) N1->N2 N3 Orthogonal Validation (NMR / ITC) N2->N3 N4 Structural Biology (X-ray Crystallography Soaking) N3->N4 N5 Fragment Optimization (Growing / Linking / Merging) N4->N5 N5->N4 Iterative SBDD N6 Lead Compound (High Affinity & Selectivity) N5->N6

Figure 2: Self-validating fragment-based drug discovery (FBDD) experimental workflow.

Protocol A: High-Throughput Biophysical Screening via Surface Plasmon Resonance (SPR)

Because fragments like quinazoline-2,6-diamine bind weakly (


 in the µM–mM range), biochemical inhibition assays often yield false negatives. SPR is utilized to detect direct, transient binding events in real-time.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., TGT) onto a CM5 sensor chip. Expertise Note: If the active site contains highly reactive lysines, standard amine coupling may occlude the binding pocket. In such cases, utilize His-tag capture via Ni-NTA followed by EDC/NHS crosslinking to ensure uniform, active-site-accessible orientation.

  • DMSO Calibration: Prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer). Causality: Fragments are highly soluble in DMSO. Slight mismatches in DMSO concentration between the running buffer and the injected sample cause massive bulk refractive index shifts, which can mimic or mask binding signals.

  • Fragment Injection: Inject the quinazoline-2,6-diamine library at a high concentration (500 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Self-Validation Checkpoint: Route the injection over a reference flow cell (blank or mock-coupled). Subtract the reference signal from the active flow cell to eliminate non-specific binding artifacts. Include a known binder as a positive control every 30 injections to validate that the immobilized protein has not denatured over the course of the run.

Protocol B: X-Ray Crystallography Gradient Soaking

Once validated by SPR, the exact binding pose must be determined. Co-crystallization often fails with fragments due to low affinity; therefore, crystal soaking is the preferred method.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow target protein crystals using sitting-drop vapor diffusion. Ensure the solvent channels in the crystal lattice are wide enough (>30 Å) to allow the fragment to diffuse into the active site.

  • Gradient Soaking: Transfer the crystal sequentially through drops containing increasing concentrations of the fragment (1 mM → 5 mM → 10 mM) over a 24-hour period. Causality: Why a gradient? As seen in the TGT case study, quinazoline derivatives can induce significant conformational changes (e.g., pushing back an aspartate residue to open a transient pocket) [2]. A sudden introduction of 10 mM fragment will force a rapid structural shift, shattering the crystal lattice. Gradient soaking allows the lattice to slowly accommodate the induced fit.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 10 mM fragment) and flash-freeze in liquid nitrogen.

  • Self-Validation Checkpoint: Always harvest and solve an apo-crystal from the exact same crystallization drop, soaked only in the DMSO/cryoprotectant vehicle. Generate

    
     omit maps to confirm that the observed electron density in the active site belongs unambiguously to the quinazoline fragment and not to a crystallization additive (e.g., PEG or buffer salts) mimicking the fragment's shape.
    

References

  • Silva-Santisteban, M. C., Westwood, I. M., Boxall, K., Brown, N., Peacock, S., McAndrew, C., Barrie, E., Richards, M., Mirza, A., Oliver, A. W., Burke, R., Hoelder, S., Jones, K., Aherne, G. W., Blagg, J., Collins, I., Garrett, M. D., & van Montfort, R. L. (2013). Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLoS One, 8(6), e65689. URL:[Link]

  • Hassaan, E., Hohn, C., Ehrmann, F. R., Goetzke, F. W., Movsisyan, L., Hüfner-Wulsdorf, T., Sebastiani, M., Härtsch, A., Reuter, K., Diederich, F., & Klebe, G. (2020). Fragment Screening Hit Draws Attention to a Novel Transient Pocket Adjacent to the Recognition Site of the tRNA-Modifying Enzyme TGT. Journal of Medicinal Chemistry, 63(13), 6802–6820. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinazoline-2,6-diamine Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of Quinazoline-2,6-diamine . This highly polar, basic scaffold is a critical intermediate in the development of kinase inhibitors, antifolates, and novel anti-bio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Quinazoline-2,6-diamine . This highly polar, basic scaffold is a critical intermediate in the development of kinase inhibitors, antifolates, and novel anti-biofilm agents. Because of its dense functionalization and high polarity, researchers frequently encounter bottlenecks related to cyclization yields, stalled reductions, and purification losses.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to help you achieve >95% purity and maximize your synthetic yield.

Diagnostic Synthesis Workflow

The most reliable and scalable route to quinazoline-2,6-diamine involves a two-step process: the cyclization of 2-fluoro-5-nitrobenzaldehyde with guanidine, followed by the catalytic hydrogenation of the nitro intermediate (1[1]).

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction SM 2-Fluoro-5-nitro benzaldehyde Reagent Guanidine Carbonate + K2CO3 / Heat SM->Reagent Int 2-Amino-6-nitro quinazoline Reagent->Int Err1 Low Yield: Incomplete SNAr Reagent->Err1 Moisture/Low Temp Red 10% Pd/C, H2 EtOAc/MeOH (1:1) Int->Red Prod Quinazoline-2,6-diamine (Target) Red->Prod Err2 Impurity: Hydroxylamine Red->Err2 Catalyst Poisoning

Fig 1. Two-step synthesis workflow for quinazoline-2,6-diamine with common failure points.

Core Methodologies & Self-Validating Protocols

Protocol A: Cyclization to 6-Nitro-2-aminoquinazoline

Mechanistic Causality: Guanidine acts as a bis-nucleophile. The carbonate salt requires an external, non-nucleophilic base (K₂CO₃) to liberate the free guanidine. Heating the reaction drives the initial nucleophilic aromatic substitution (SNAr) of the activated fluoride, which is immediately followed by intramolecular condensation with the aldehyde to form the quinazoline ring.

  • Preparation: Charge a flame-dried flask with 2-fluoro-5-nitrobenzaldehyde (1.0 equiv) and guanidine carbonate (1.5 equiv).

  • Activation: Add freshly oven-dried K₂CO₃ (2.0 equiv) and anhydrous Acetonitrile (ACN). Note: Molecular sieves (4Å) can be added to scavenge water generated during condensation.

  • Reaction: Heat the suspension to 72 °C for 16 hours under a nitrogen atmosphere.

  • Isolation: Cool to room temperature. Quench by pouring into ice-cold water. Filter the resulting yellow precipitate. Wash sequentially with cold water and a small volume of cold ethanol. Dry under high vacuum.

  • Self-Validation:

    • TLC: The product is highly UV-active (254 nm) and will appear as a bright yellow spot, significantly more polar than the starting aldehyde.

    • LC-MS: Confirm the mass (Expected m/z for C₈H₆N₄O₂ is 191.05 [M+H]⁺).

Protocol B: Catalytic Hydrogenation to Quinazoline-2,6-diamine

Mechanistic Causality: The nitro group reduces via nitroso and hydroxylamine intermediates to the primary amine. The 1:1 EtOAc/MeOH solvent system is critical; EtOAc provides necessary solubility for the nitro-aromatic precursor, while MeOH acts as a protic shuttle to facilitate the reduction kinetics (2[2]).

  • Preparation: Dissolve 2-amino-6-nitroquinazoline (1.0 equiv) in a 1:1 mixture of EtOAc and MeOH (approx. 0.05 M concentration).

  • Catalyst Addition: Blanket the flask with nitrogen. Carefully add 10% Pd/C (50 wt% H₂O, 0.025 equiv Pd). Caution: Dry Pd/C can ignite methanol vapors.

  • Reduction: Evacuate the flask and backfill with H₂ gas (repeat 3x). Stir vigorously under a hydrogen balloon for 7–8 hours at ambient temperature.

  • Filtration: Once H₂ uptake ceases, filter the mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with excess MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude diamine as an orange/brown solid.

  • Self-Validation:

    • Visual: The reaction transitions from a yellow/orange suspension to a darker, homogeneous solution (prior to filtration).

    • LC-MS: Confirm complete disappearance of the +16 Da hydroxylamine intermediate. Expected m/z for C₈H₈N₄ is 161.08 [M+H]⁺.

Troubleshooting & FAQs

Q1: My cyclization yield (Step 1) is stuck below 50%, and LC-MS shows a mass corresponding to a phenol byproduct. How do I fix this? A: This indicates hydrolysis of the 2-fluoro group before guanidine can attack. The fluoride is highly activated by the para-nitro group. If your K₂CO₃ or solvent contains moisture, hydroxide ions will outcompete guanidine, forming 2-hydroxy-5-nitrobenzaldehyde. Solution: Strictly use anhydrous ACN, oven-dry your K₂CO₃ at 150 °C overnight, and run the reaction under an inert atmosphere.

Q2: During hydrogenation, my reaction stalls. LC-MS shows a mixture of the target mass and a +16 Da impurity. What happened? A: The +16 Da peak is the partially reduced hydroxylamine intermediate (-NHOH). This stalling occurs when the Pd/C catalyst is poisoned (often by trace halides or sulfur from previous steps) or when hydrogen mass transfer is poor. Solution: Filter off the old catalyst, add fresh 10% Pd/C, and increase the agitation rate. If using a balloon, ensure it remains fully inflated; alternatively, move the reaction to a Parr shaker at 30–40 psi H₂.

Q3: The final quinazoline-2,6-diamine streaks heavily on normal-phase silica, resulting in massive yield loss during column chromatography. How can I purify it efficiently? A: Quinazoline-2,6-diamine is highly polar and its basic nitrogens coordinate irreversibly to the acidic silanol groups of standard silica gel. Solution: Abandon normal-phase chromatography. Instead, utilize the basicity of the diamine via an acid-base extraction (See Fig 2), or purify via reverse-phase (C18) chromatography using a water/acetonitrile gradient with 0.1% TFA.

Purification Crude Crude Product (Polar, Basic) Acid Dissolve in 1M HCl (Aqueous Phase) Crude->Acid Wash EtOAc Wash (Removes Organics) Acid->Wash Base Basify pH 10-12 (Precipitate Base) Wash->Base Filter Filter & Wash (Cold H2O) Base->Filter Pure >95% Pure Diamine Filter->Pure

Fig 2. Acid-base extraction logic for isolating highly polar quinazoline-2,6-diamine.

Quantitative Data: Comparison of Reduction Strategies

While catalytic hydrogenation is preferred, alternative reduction methods exist. However, they often complicate the purification of highly polar poly-aminoquinazolines (3[3],4[4]).

Reduction StrategySolvent SystemConditionsTypical YieldCrude PurityMechanistic Notes
Catalytic (10% Pd/C, H₂) EtOAc / MeOH (1:1)25 °C, 7–8 h85–92%>90%Cleanest profile; avoids metal salt contamination entirely.
Dissolving Metal (Fe/HCl) EtOH / H₂O (4:1)80 °C, 4 h75–80%~85%Robust against catalyst poisons; however, iron sludge can trap the polar product.
Metal Salt (SnCl₂·2H₂O) EtOAc70 °C, 3–5 h60–70%~80%High driving force; difficult aqueous workup due to stubborn tin emulsions.

References

  • WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors - Google Patents. 2

  • Anti-biofilm activity of quinazoline derivatives against Mycobacterium smegmatis - PMC. 1

  • Head-to-head comparison of different 2,4,6-Triaminoquinazoline synthesis routes - Benchchem. 3

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates - Organic Chemistry Portal. 4

Sources

Optimization

Side reactions in quinazoline-2,6-diamine synthesis and how to avoid them

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common synthetic bottlenecks encountered during the preparation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common synthetic bottlenecks encountered during the preparation of quinazoline-2,6-diamine.

The synthesis of this privileged heterocyclic scaffold typically involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) of a 2-chloro-6-nitroquinazoline precursor, followed by the reduction of the 6-nitro group[1]. While conceptually straightforward, the electron-deficient nature of the pyrimidine ring and the stepwise mechanics of nitro reduction create multiple divergence points for side reactions.

Mechanistic Overview & Pathway Visualization

Understanding the kinetic and thermodynamic competing pathways is critical. The diagram below maps the optimal synthetic workflow against the three most common failure modes: hydrolysis, incomplete reduction, and over-reduction.

SynthesisWorkflow Start 2-Chloro-6-nitroquinazoline (Precursor) Cond1 NH3 in MeOH (Anhydrous, 25°C) Start->Cond1 Int 2-Amino-6-nitroquinazoline (Intermediate) Cond1->Int Optimal S_NAr Pathway Side1 Quinazolin-2-one (Hydrolysis Byproduct) Cond1->Side1 Moisture present Cond2 H2 (1 atm), 10% Pd/C (MeOH, 30 min) Int->Cond2 Prod Quinazoline-2,6-diamine (Target Product) Cond2->Prod Controlled Hydrogenation Side2 Azo/Azoxy Dimers (Incomplete Reduction) Cond2->Side2 Catalyst Poisoning / Low H2 Side3 Tetrahydroquinazoline (Over-reduction) Cond2->Side3 High Pressure / Prolonged Time

Quinazoline-2,6-diamine synthesis workflow highlighting critical side-reaction divergence points.

Troubleshooting FAQs: Resolving Side Reactions

Q1: During the SNAr amination of 2-chloro-6-nitroquinazoline, I am isolating a large percentage of 6-nitroquinazolin-2(1H)-one. How can I prevent this side reaction? Causality: The C2 position of the quinazoline ring is highly electrophilic. When utilizing aqueous ammonium hydroxide or hygroscopic solvents, adventitious water acts as a highly competitive nucleophile. The hydroxide ion displaces the chloride, leading to irreversible tautomerization into the thermodynamically stable quinazolinone[2]. Solution: Transition to a strictly anhydrous system. Utilize a commercially available solution of anhydrous ammonia in methanol (e.g., 7N NH3 in MeOH)[1]. Ensure all glassware is flame-dried and reactions are performed under an inert argon atmosphere.

Q2: My catalytic hydrogenation (Pd/C) of 2-amino-6-nitroquinazoline yields a mass of [M+4]+ in LC-MS. What is the mechanism of this side reaction? Causality: The target is quinazoline-2,6-diamine (Exact Mass: 160.07). A mass of 164.10 indicates the over-reduction of the pyrimidine ring to form 1,2,3,4-tetrahydroquinazoline-2,6-diamine. The electron-deficient nature of the quinazoline core makes the C=N bonds susceptible to hydrogenation. This vulnerability increases once the strongly electron-withdrawing nitro group is converted to an electron-donating amino group, driving ring saturation under excess hydrogen pressure or prolonged exposure[3]. Solution: Implement a self-validating strict-time protocol. Limit hydrogen pressure to exactly 1 atm (using a balloon rather than a Parr shaker) and restrict reaction time to 30–45 minutes.

Q3: The reduction step is producing an insoluble, bright orange precipitate instead of the pale yellow diamine. Why? Causality: Nitro reduction proceeds stepwise: Nitro


 Nitroso 

Hydroxylamine

Amine. If the catalytic cycle is starved of hydrogen (due to poor stirring or low pressure) or if the palladium catalyst is partially poisoned, the highly reactive nitroso and hydroxylamine intermediates accumulate and condense. This forms highly conjugated, brightly colored azo or azoxy dimers. Solution: Ensure vigorous biphasic mixing (minimum 1000 rpm). If dimerization persists due to substrate-specific catalyst poisoning, switch to a chemical reductant like Iron/HCl, which bypasses the dimerization pathway through rapid single-electron transfers[4].

Q4: My isolated quinazoline-2,6-diamine degrades and darkens within days on the bench. How do I stabilize it? Causality: The newly formed 6-amino group is an electron-rich aniline derivative. In the presence of ambient oxygen and light, it undergoes auto-oxidation to form reactive quinone-imine species, which subsequently polymerize into dark, tarry oligomers. Solution: Immediately upon isolation, convert the free base to its dihydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product. Store the salt under argon at -20°C in amber vials.

Quantitative Method Comparison

Selecting the correct reduction method is the most critical decision in this workflow. The table below summarizes the empirical data for reducing 2-amino-6-nitroquinazoline, comparing target yields against their primary failure modes.

Reduction MethodologyTarget Yield (%)Primary Side ProductMechanistic Causality & Notes
H2 (1 atm), 10% Pd/C, MeOH 85–92%Tetrahydroquinazoline (Over-reduction)Pyrimidine ring reduction due to prolonged H2 exposure. Highly efficient if strictly timed[3].
Fe powder, NH4Cl, EtOH/H2O 78–85%Azo/Azoxy Dimers (Incomplete)Heterogeneous electron transfer; avoids over-reduction but requires vigorous mechanical stirring[4].
SnCl2·2H2O, HCl, Reflux 70–75%Quinazolinone (Hydrolysis)Harsh acidic conditions at elevated temperatures promote ring hydrolysis and require tedious tin-salt removal.
H2 (50 psi), Raney Ni < 40%Complete Ring SaturationHigh pressure indiscriminately reduces both the nitro moiety and the pyrimidine ring.

Validated Experimental Protocols

This self-validating protocol utilizes visual cues and strict kinetic controls to ensure high fidelity and reproducibility.

Phase 1: Anhydrous SNAr Amination
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with Argon for 5 minutes.

  • Dissolution: Dissolve 2-chloro-6-nitroquinazoline (10.0 mmol, 2.09 g) in 50 mL of anhydrous THF.

  • Amination: Cool the solution to 0°C using an ice bath. Dropwise, add 30 mL of 7N Ammonia in Methanol.

    • Self-Validation Check: The solution should transition from pale yellow to deep yellow without forming a white precipitate. The appearance of a white precipitate indicates water contamination and the formation of the quinazolinone side product.

  • Completion: Allow the reaction to warm to 25°C and stir for 4 hours. Concentrate under reduced pressure, wash the residue with cold deionized water (2 x 20 mL) to remove ammonium chloride, and dry under high vacuum to yield 2-amino-6-nitroquinazoline.

Phase 2: Controlled Catalytic Hydrogenation
  • Setup: Transfer the intermediate (8.0 mmol) to a 100 mL two-neck flask. Add 40 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 10% w/w Pd/C (0.08 mmol Pd).

    • Safety Note: Pd/C is highly pyrophoric. Add the catalyst strictly under a continuous argon blanket.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas via a 1 atm balloon. Repeat this purge cycle 3 times to ensure complete oxygen removal.

  • Kinetic Monitoring: Stir vigorously (1000 rpm) at 25°C. Sample 10 µL every 15 minutes for LC-MS analysis. Terminate the reaction strictly when the starting material peak disappears (typically 30–40 minutes) to prevent over-reduction to the tetrahydroquinazoline[3].

  • Workup: Purge the flask with Argon. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo. Store the resulting quinazoline-2,6-diamine under an inert atmosphere at -20°C.

References

  • Maloney, P. R., et al. Small molecule agonists of neurotensin receptor 1. US Patent 10118902B2. Google Patents.[3]

  • Yin, P., et al. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal (J. Org. Chem., 2012, 77, 2649-2658).[Link][4]

  • ACS Combinatorial Science. Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Publications.[Link][2]

Sources

Troubleshooting

Technical Support Center: Purification of Quinazoline-2,6-Diamine &amp; Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers encountering significant bottlenecks when isolating quinazoline-2,6-diamine and its functionalized derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers encountering significant bottlenecks when isolating quinazoline-2,6-diamine and its functionalized derivatives. These molecules are privileged pharmacophores in drug discovery—often utilized as kinase inhibitors—but their dual exocyclic amino groups and nitrogen-rich heterocyclic core present unique physicochemical challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and optimization workflows designed to overcome issues like irreversible silica adsorption, isomer co-elution, and oxidative degradation.

Part 1: Troubleshooting & FAQs

Q1: Why do my quinazoline-2,6-diamine derivatives exhibit severe peak tailing and irreversible adsorption on standard silica gel? Causality & Solution: The fundamental issue is acid-base interaction. The basicity of the quinazoline nitrogens and the exocyclic amino groups leads to strong, secondary ionic interactions with the acidic silanol groups on standard silica gel, resulting in poor separation and tailing peaks[1]. The Fix: You must neutralize the stationary phase. Add a basic modifier such as 0.1–1% triethylamine (TEA) or ammonium hydroxide to your mobile phase[1]. Pre-equilibrating the column with this TEA-containing solvent ensures the silanol sites are masked before the sample is loaded, preventing streaking and drastically improving mass recovery.

Q2: I am synthesizing a library via nucleophilic aromatic substitution (SNAr), but I cannot separate the desired product from closely related positional isomers. What is the best approach? Causality & Solution: Positional isomers of aminoquinazolines possess nearly identical dipole moments and polarities, rendering normal-phase flash chromatography largely ineffective. The Fix:2 offers the superior resolution required for this separation[2]. Start with a C18 column and optimize the gradient. If co-elution persists, switch your organic modifier from acetonitrile to methanol; the difference in hydrogen-bond donating capacity often alters the selectivity enough to resolve the isomers.

Q3: My compound crashes out on the top of the column during liquid loading. How do I prevent this? Causality & Solution: The planar, rigid structure and extensive hydrogen-bonding network of quinazoline-2,6-diamines lead to high crystal lattice energy, making them poorly soluble in non-polar chromatography solvents (like hexanes or DCM). The Fix: Utilize dry-loading. Dissolve the crude mixture in a volatile, polar solvent (e.g., Methanol or THF), add 2-3 mass equivalents of Celite, and evaporate to a free-flowing powder. This physically disperses the molecules, breaking the lattice and allowing uniform dissolution into the mobile phase as it passes through the column.

Q4: My purified product turns dark brown during solvent evaporation. How can I prevent degradation? Causality & Solution: Electron-rich heterocyclic diamines are highly susceptible to air oxidation, especially in dilute solutions and under light exposure. The Fix: Perform purifications rapidly. Evaporate solvents under reduced pressure at water-bath temperatures strictly below 40 °C. As a self-validating step to ensure product integrity, always flush the rotary evaporator with an inert gas (nitrogen or argon) when breaking the vacuum, and store the final solid under argon at -20 °C.

Part 2: Workflows and Logical Relationships

AcidBase Crude Crude Reaction Mixture Dissolve Dissolve in DCM/EtOAc Crude->Dissolve Extract Add 1M HCl (Acidic Extraction) Dissolve->Extract AqLayer Aqueous Layer (Protonated Diamine) Extract->AqLayer Phase Separation OrgLayer Organic Layer (Neutral Impurities) Extract->OrgLayer Discard Basify Basify to pH 10 (NaOH/NH4OH) AqLayer->Basify Extract2 Extract with DCM Basify->Extract2 Pure Pure Quinazoline-2,6-diamine Extract2->Pure Evaporate Solvent

Acid-Base extraction workflow for isolating basic quinazoline diamines.

HPLC_Opt Start Initial RP-HPLC Run (C18, Water/MeCN) Assess Assess Chromatogram Start->Assess Tailing Peak Tailing? Assess->Tailing Coelution Isomer Co-elution? Assess->Coelution PrepScale Scale to Preparative HPLC Assess->PrepScale Good Resolution AddAcid Add 0.1% TFA or Formic Acid Tailing->AddAcid Yes ChangeGrad Adjust Gradient / Switch to MeOH Coelution->ChangeGrad Yes AddAcid->PrepScale ChangeGrad->PrepScale

Decision tree for optimizing RP-HPLC conditions for quinazoline derivatives.

Part 3: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction for Crude Clean-up

This protocol exploits the basicity of the diamine to separate it from neutral or acidic byproducts prior to chromatography[1].

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and extract with an equal volume of 1 M HCl. The basic quinazoline-2,6-diamine protonates and partitions into the aqueous layer.

    • Self-Validation Check: Spot the remaining organic layer on a TLC plate. If the baseline-retained diamine is still visible under UV (254 nm), your extraction pH is not low enough, or you need an additional acid wash.

  • Phase Separation: Discard the organic layer containing neutral/acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Carefully adjust the pH to 10–11 using 2 M NaOH or concentrated NH4OH. The product will precipitate or form a cloudy suspension as it returns to its free-base form.

  • Final Extraction: Extract the basified aqueous layer 3 times with DCM. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Normal-Phase Flash Chromatography

For bulk purification, 3 is highly effective[3]. Alternatively, acetone/CH2Cl2 gradients can be utilized[4].

  • Mobile Phase Preparation: Prepare a gradient system starting at 99:1 DCM:MeOH. Add 0.5% v/v Triethylamine (TEA) to the bulk solvent to suppress tailing.

  • Column Packing: Slurry-pack the silica gel (230-400 mesh) using the initial TEA-spiked mobile phase. Flush 2 column volumes to pre-treat the acidic silanol sites.

  • Sample Loading: Dry-load the sample onto Celite to prevent the compound from crashing out at the column head.

  • Elution: Run a gradient from 99:1 to 90:10 DCM:MeOH. Monitor fractions via TLC (UV 254 nm).

  • Isolation: Pool product-containing fractions and evaporate. Note: Residual TEA can be removed by placing the flask under high vacuum overnight or by co-evaporation with toluene.

Protocol C: Preparative RP-HPLC for Isomer Separation
  • Sample Prep: Dissolve the crude mixture in DMSO or the initial mobile phase (e.g., Water/MeCN) to ~10-20 mg/mL. Self-Validation: Filter through a 0.45 µm PTFE syringe filter to ensure no particulates clog the column frit.

  • Column: C18 Preparative Column (e.g., 20 x 250 mm, 5 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). Solvent B: Acetonitrile + 0.1% TFA. The acidic modifier ensures the diamine remains fully protonated, sharpening the peak and preventing secondary interactions.

  • Elution: Run a shallow gradient (e.g., 5% B to 40% B over 30 minutes) at a flow rate of 15-20 mL/min.

  • Recovery: Lyophilize the collected fractions to isolate the quinazoline-2,6-diamine as a stable TFA salt.

Part 4: Quantitative Data Summaries

Table 1: Mobile Phase Selection Guide for Quinazoline-2,6-Diamine Derivatives

TechniqueStationary PhaseRecommended Mobile PhaseModifiersTypical Application
Flash Chromatography Silica Gel (Normal Phase)DCM / Methanol0.1 - 1% TEA or NH4OHBulk purification, removal of non-polar impurities.
Flash Chromatography Silica Gel (Normal Phase)DCM / Acetone0.1 - 1% TEAAlternative to MeOH for highly polar derivatives.
Preparative HPLC C18 (Reverse Phase)Water / Acetonitrile0.1% TFA or Formic AcidSeparation of positional isomers, achieving >99% purity.

Table 2: Standard RP-HPLC Gradient for Aminoquinazoline Profiling

Time (min)Flow Rate (mL/min)% Solvent A (H2O + 0.1% TFA)% Solvent B (MeCN + 0.1% TFA)Phase
0.015.0955Equilibration / Injection
5.015.0955Isocratic Hold
35.015.04060Linear Gradient (Target Elution)
40.015.0595Column Wash
45.015.0955Re-equilibration

Table 3: Physicochemical Properties Impacting Purification

PropertyTypical Value / CharacteristicPurification Implication
pKa (Conjugate Acid) ~5.0 - 7.5 (Derivative dependent)Protonated at low pH; requires basic modifiers for normal-phase silica to prevent tailing.
Oxidation Potential High (Electron-rich diamine)Prone to air-oxidation; requires low-temperature evaporation and inert gas storage.
Solubility Poor in Hexanes/Ether; Good in MeOH/DMSOLiquid loading on silica is difficult; dry-loading on Celite is highly recommended.

References

  • BenchChem.
  • BenchChem.
  • Journal of Medicinal Chemistry. "Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity.
  • MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of Quinazoline-2,6-Diamine Compounds

Welcome to the Advanced Application Scientist Portal. This guide provides mechanistic troubleshooting for off-target effects encountered during the development, validation, and screening of quinazoline-2,6-diamine compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. This guide provides mechanistic troubleshooting for off-target effects encountered during the development, validation, and screening of quinazoline-2,6-diamine compounds.

As a drug development professional, you know that while the quinazoline core is a highly privileged scaffold for kinase inhibition, achieving absolute selectivity is thermodynamically challenging. This guide is designed to bridge the gap between observed phenotypic anomalies and their underlying molecular causality, providing you with self-validating protocols to ensure scientific integrity.

Kinase Selectivity & Phenotypic Confounding (FAQs)

Q: Why do my quinazoline-2,6-diamine derivatives consistently hit off-target kinases (e.g., wild-type EGFR, MYLK4) despite extensive SAR optimization? A: The causality lies in the structural nature of the quinazoline core, which acts as a highly effective ATP mimetic. Quinazoline derivatives are known to inhibit multiple tyrosine kinases because they bind to the highly conserved ATP-binding pocket shared across the human kinome, which can lead to off-target effects and toxicity[1]. The 2,6-diamine substitutions typically project into the hinge region of the kinase domain, forming critical hydrogen bonds (e.g., with the backbone amide of the hinge residue). For instance, quinazoline-based drugs like gefitinib and erlotinib were originally developed as ATP-competitive agents against wild-type EGFR, but their off-target activity profiles required extensive optimization to selectively target specific mutants[2]. Even highly optimized quinazoline cores targeting specific kinases like STK17A can still exhibit moderate off-target inhibition of kinases like MYLK4 and NEK3/5[3]. Recommendation: Implement structure-based drug design (SBDD) to exploit non-conserved regions, such as the back pocket (Type II inhibitors) or targeting specific non-conserved cysteine residues for covalent binding.

Q: How can I definitively prove whether the cellular toxicity of my compound is due to on-target efficacy or off-target toxicity? A: Phenotypic readouts (like cell death or growth arrest) cannot distinguish between on-target and off-target mechanisms. Off-target toxicity is frequently the actual mechanism by which some small molecules block cancer growth, a problem that affects clinical trials and can confound experimental data[4]. If a drug kills cells via an off-target mechanism, it will still kill cells even if the primary target is genetically removed[4]. Recommendation: You must implement a self-validating system using CRISPR/Cas9 target deletion (see Protocol 1 below). If your compound inhibits the proliferation of target-knockout cells with an IC50 identical to wild-type cells, the toxicity is definitively off-target[4].

Quantitative Selectivity Profiling

To properly contextualize off-target effects, all high-throughput screening data must be stratified by fold-selectivity and physiological consequence. Below is a representative profiling table for a quinazoline-2,6-diamine lead (modeled after STK17A/B dual inhibitors)[3].

Kinase TargetBinding Affinity (IC50, nM)Fold SelectivityPharmacological Consequence of Target Engagement
STK17A (Primary) 231.0x (Baseline)Desired on-target apoptosis in AML cells
STK17B (Primary) 351.5xSynergistic on-target therapeutic effect
MYLK4 (Off-Target) 1506.5xPotential cytoskeletal dysregulation
WT EGFR (Off-Target) 45019.5xDose-limiting skin rash and gastrointestinal toxicity
NEK3 (Off-Target) 80034.7xConfounding cell cycle arrest phenotypes
hERG (Ion Channel) >10,000>434xMinimal risk of off-target QT prolongation

Self-Validating Experimental Protocols

Protocol 1: Orthogonal Validation of Kinase Off-Targets via CRISPR/Cas9

This protocol establishes a self-validating loop to ensure your compound's efficacy is genuinely target-driven[4].

Step 1: sgRNA Design & Lentiviral Transduction Design 2-3 independent sgRNAs targeting your primary kinase and a non-targeting control (e.g., Rosa26). Clone these into a lentiCRISPR v2 vector. Step 2: Cell Line Generation Transduce your target cancer cells at an MOI < 1. Select with puromycin (1-2 µg/mL) for 72 hours to generate stable pools. Step 3: Validation of Knockout Harvest protein lysates and confirm >95% target depletion via Western blot using target-specific antibodies. Step 4: Compound Treatment Seed KO and control cells at 2,000 cells/well in 96-well plates. Treat with the quinazoline-2,6-diamine compound in a 10-point dose-response curve (1 nM to 10 µM). Step 5: Viability Readout & Interpretation After 72 hours, measure luminescence via CellTiter-Glo. Calculate the shift in IC50. Logic Gate: If IC50(Target-KO) ≈ IC50(Control), the compound's cytotoxicity is driven entirely by off-target toxicity[4].

Protocol 2: Metabolic Soft-Spot Identification for Quinazoline Scaffolds

Quinazoline derivatives can have poor pharmacokinetic properties, such as rapid metabolism and low bioavailability[1]. Use this protocol to identify off-target metabolic liabilities.

Step 1: Microsomal Incubation Incubate 1 µM of the quinazoline-2,6-diamine with 1 mg/mL Human Liver Microsomes (HLM) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C. Step 2: Time-Course Sampling Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL ice-cold acetonitrile containing an internal standard. Step 3: LC-MS/MS Analysis Centrifuge at 15,000 x g for 10 minutes. Inject the supernatant into a high-resolution Q-TOF mass spectrometer. Step 4: Metabolite ID Compare the fragmentation pattern of the parent compound to the metabolites to localize the site of oxidation (e.g., a +16 Da shift indicating off-target ring hydroxylation or N-dealkylation at the 2,6-diamine substituents).

Visualizing the Workflows

Pathway Q Quinazoline-2,6-diamine (ATP Mimetic) T Primary Target (e.g., Mutant EGFR / STK17A) Q->T High Affinity (Kd < 10 nM) OT1 Off-Target Kinase (e.g., WT EGFR / MYLK4) Q->OT1 Moderate Affinity (Kd ~ 100 nM) E1 On-Target Efficacy (Tumor Apoptosis) T->E1 E2 Clinical Toxicity (Skin Rash / Diarrhea) OT1->E2

Mechanism of quinazoline-2,6-diamine off-target kinase binding and phenotypic consequences.

Workflow S1 1. Kinome Profiling (Identify Off-Targets) S2 2. CRISPR/Cas9 KO (Delete Primary Target) S1->S2 S3 3. Viability Assay (Dose-Response in KO Cells) S2->S3 D1 Does toxicity persist in Target-KO cells? S3->D1 R1 Off-Target Toxicity Confirmed (Redesign Scaffold) D1->R1 Yes (IC50 unchanged) R2 On-Target Mechanism Validated (Proceed to In Vivo) D1->R2 No (IC50 shifts right)

Step-by-step workflow for identifying and validating off-target effects using CRISPR/Cas9.

References

1.[1] Title: Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives Source: IntechOpen URL:

2.[3] Title: Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors Source: NIH URL:

3.[4] Title: Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials Source: NIH URL:

4.[2] Title: Maximizing the Benefits of Off-Target Kinase Inhibitor Activity Source: AACR Journals URL:

Sources

Troubleshooting

Technical Support Center: Improving the Selectivity of Quinazoline-2,6-Diamine Based Inhibitors

Introduction to Selectivity Challenges The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Selectivity Challenges

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] The quinazoline-2,6-diamine framework, specifically, is a versatile starting point for inhibitors targeting a range of protein kinases and other enzymes.[2][4] However, a primary challenge in developing these inhibitors is achieving high selectivity for the intended target. Due to the highly conserved nature of the ATP-binding site across the human kinome, many small-molecule inhibitors, including those based on quinazoline, can exhibit activity against multiple kinases.[5] This promiscuity can lead to off-target effects, cellular toxicity, and a misinterpretation of experimental results.[6][7]

This guide provides troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help researchers systematically improve the selectivity of their quinazoline-2,6-diamine based inhibitors.

Troubleshooting Guide

This section addresses common issues encountered during the inhibitor development workflow in a practical question-and-answer format.

Question 1: My initial screen shows my lead compound (QZ-1) is potent against my primary target, but a broad-spectrum kinase panel reveals significant off-target activity. What are my immediate next steps?

Answer: This is a common and crucial juncture in lead optimization. The goal is to understand the nature of the off-target interactions and devise a strategy to mitigate them.

  • Analyze the Off-Target Profile:

    • Categorize Off-Targets: Are the off-targets structurally related to your primary target (e.g., in the same kinase family) or are they diverse? High activity against related kinases suggests that your inhibitor is binding to highly conserved regions.

    • Review Kinase Panel Data: Pay close attention to the conditions of the assay, particularly the ATP concentration. Assays run at low ATP concentrations may overestimate inhibitor potency compared to the high-ATP environment of a cell.[8]

    • Prioritize Off-Targets: Focus on off-targets known to be involved in critical cell survival pathways, as inhibiting them could lead to toxicity.[6]

  • Validate Key Off-Target Hits:

    • Orthogonal Assays: Confirm the off-target activity using a different assay format. For example, if the primary screen was a biochemical assay measuring phosphorylation, validate the hits using a binding assay like Differential Scanning Fluorimetry (DSF) or a cell-based target engagement assay like NanoBRET™.[9][10][11] This helps eliminate artifacts specific to one technology.

    • Dose-Response Curves: Generate full IC50 or Kd curves for the top 3-5 most potent off-targets to accurately quantify their binding affinity relative to your primary target.

  • Initiate Structure-Based Analysis:

    • Homology Modeling/Crystal Structures: If crystal structures are available for your primary target and key off-targets, perform docking studies with your compound. Analyze the binding poses to identify subtle differences in the ATP pockets. Look for opportunities to introduce modifications to your compound that create favorable interactions with the primary target but cause steric clashes with the off-targets. A common strategy is to target less conserved regions or residues, such as the gatekeeper residue.[5]

Question 2: I've synthesized a second-generation compound (QZ-2) that shows improved selectivity in biochemical assays, but it's causing unexpected toxicity in my cell-based assays. How do I troubleshoot this?

Answer: A discrepancy between biochemical selectivity and cellular phenotype is a strong indicator of uncharacterized off-target effects or compound-specific properties.

  • Deconvolute On-Target vs. Off-Target Toxicity:

    • Use a Structurally Unrelated Inhibitor: Treat your cells with a known, selective inhibitor of your primary target that has a different chemical scaffold. If this second inhibitor reproduces the toxic phenotype, the effect is likely on-target.[6] If the toxicity is unique to QZ-2, an off-target effect is the probable cause.[6]

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the primary target. If the cells are no longer sensitive to QZ-2 after target knockdown, it confirms the toxicity is on-target.[6]

  • Investigate Potential Causes of Off-Target Toxicity:

    • Expanded Profiling: Screen QZ-2 against a larger, more diverse panel of kinases and other safety-related targets (e.g., ion channels, GPCRs).

    • Dose-Response Analysis: Perform a detailed dose-response curve for toxicity and compare it to the in-cell EC50 for inhibiting your primary target. Use the lowest effective concentration in your experiments to minimize engaging lower-affinity off-targets.[6]

    • Mechanism of Cell Death: Use assays like Annexin V/PI staining to determine if the toxicity is due to apoptosis or necrosis, which can provide clues about the affected pathways.[6]

Frequently Asked Questions (FAQs)

  • Q: What are the most effective medicinal chemistry strategies to enhance the selectivity of quinazoline-based inhibitors?

    • A: Several strategies are effective. One is to exploit differences in the "gatekeeper" residue—a key amino acid that controls access to a hydrophobic pocket. Designing bulky substituents that are accepted by targets with small gatekeeper residues (like Glycine or Threonine) but clash with those having larger gatekeepers (like Phenylalanine or Methionine) can significantly improve selectivity.[5] Another powerful technique is to design covalent inhibitors that form a bond with a non-conserved cysteine residue near the active site.[5] Finally, exploring structure-activity relationships (SAR) around the C-4 and C-6 positions of the quinazoline ring has been shown to modulate selectivity, for instance, between HER2 and EGFR.[12]

  • Q: How do I choose the right selectivity profiling assay?

    • A: The choice depends on your stage of development.

      • Early Stage (Hit-to-Lead): Broad, cost-effective biochemical panels (e.g., radiometric assays measuring phosphorylation) are excellent for initial assessment against hundreds of kinases.[8]

      • Lead Optimization: It's crucial to use assays that reflect the cellular environment. Cell-based target engagement assays (e.g., NanoBRET™) are invaluable as they measure inhibitor binding in intact cells at physiological ATP concentrations, providing more relevant data.[10][11] Biophysical methods like Differential Scanning Fluorimetry (DSF) can be used as an orthogonal approach to confirm direct binding to the target protein.[9]

  • Q: My inhibitor has a very long residence time on its target. Does this impact selectivity?

    • A: Yes, significantly. A long residence time (slow dissociation rate) can provide a sustained therapeutic effect even after the drug has been cleared from circulation. Optimizing for target binding kinetics, not just affinity (Kd), is an advanced strategy. However, a long residence time on an off-target can lead to prolonged toxicity. Therefore, it's important to assess the structure-kinetic relationships (SKR) for both your primary target and key off-targets.[13]

Key Experimental Protocols & Strategies

Data Presentation: Comparing Inhibitor Selectivity

A key aspect of improving selectivity is the ability to compare generations of compounds. A selectivity profile table is essential for this.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)
QZ-1 (Lead) 15451503
QZ-2 (Optimized) 251,250>10,00050

Table 1: Example of a selectivity profile comparison between a lead compound and an optimized successor.

Medicinal Chemistry and SAR Workflow

Improving selectivity is an iterative process that combines synthesis, testing, and design.

SAR_Cycle cluster_0 Iterative Selectivity Enhancement Cycle A Design & Synthesis of QZ-Analog B Biochemical Assay (Primary Target Potency) A->B Test Potency C Kinase Selectivity Panel (e.g., 96-well format) B->C Potent hits advance D Data Analysis (SAR & Selectivity Profile) C->D Generate data E Structure-Based Design (Docking/Modeling) D->E Inform next design E->A Synthesize new analog

Caption: Iterative cycle for improving inhibitor selectivity.

Protocol 1: Kinase Selectivity Profiling using ADP-Glo™

This protocol outlines a general method for assessing inhibitor selectivity against a panel of kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase panel of interest (recombinant enzymes)

  • Appropriate kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Test inhibitor (e.g., QZ-1) serially diluted in DMSO

Step-by-Step Methodology:

  • Prepare Kinase Reactions: In each well of a 384-well plate, add 5 µL of a reaction mix containing the specific kinase, its substrate, and kinase buffer at 1 mM ATP.

  • Add Inhibitor: Add 1 µL of your serially diluted quinazoline-2,6-diamine inhibitor to the wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Incubate: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

  • Read Plate: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value for each kinase in the panel.

Troubleshooting Workflow for Unexpected Cellular Activity

When a selective compound shows an unexpected phenotype, a logical decision-making process is required.

Troubleshooting_Workflow A Unexpected Phenotype Observed (e.g., Cell Toxicity) B Is the phenotype known to be associated with the primary target? A->B C Perform Target Validation Experiments (siRNA, Orthogonal Inhibitor) B->C Unsure/No D Does validation confirm on-target effect? C->D E Likely On-Target Effect (Re-evaluate target rationale) D->E Yes F Likely Off-Target Effect D->F No G Expand Selectivity Profiling (Broad Kinase & Safety Panels) F->G H Identify new off-target(s) G->H I Initiate new SAR campaign to eliminate off-target activity H->I

Sources

Optimization

Stability issues of quinazoline-2,6-diamine in solution and storage

Welcome to the Technical Support Center for Quinazoline-2,6-diamine Stability . As a core scaffold in numerous kinase inhibitors and pharmacological agents, quinazoline-2,6-diamine presents unique physicochemical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline-2,6-diamine Stability .

As a core scaffold in numerous kinase inhibitors and pharmacological agents, quinazoline-2,6-diamine presents unique physicochemical challenges. The presence of a highly polarized 3,4-double bond in the pyrimidine ring, combined with two electron-donating amine groups, makes this molecule particularly susceptible to specific oxidative and hydrolytic degradation pathways[1][2].

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for solution preparation, storage, and analytical quantification.

Mechanistic Overview: Causality of Instability

To troubleshoot quinazoline-2,6-diamine, one must first understand its electronic nature. The fused benzene and pyrimidine rings create an uneven electron distribution. The nitrogen atoms in the pyrimidine ring are not equivalent, and the basic aliphatic/aromatic amines at positions 2 and 6 act as nucleophilic hotspots.

  • Hydrolysis: While the quinazoline core is remarkably stable in cold dilute acids and bases, the application of thermal energy (boiling) triggers a rapid ring-opening reaction. This cleaves the pyrimidine ring, yielding O-aminobenzaldehyde, ammonia, and formic acid[1][2].

  • Oxidation: The amine groups and the electron-deficient pyrimidine ring are highly prone to oxidation. In acidic media with hydrogen peroxide, or in basic media with potassium permanganate, the molecule readily oxidizes to form 3,4-dihydro-4-oxo quinazoline (a quinazolinone)[1][3]. Under extreme oxidative stress, complete pyrimidine ring cleavage occurs[4].

degradation_pathway Q Quinazoline-2,6-diamine (Intact Core Scaffold) Oxid_Acid Oxidative Stress (H2O2 / Acidic Media) Q->Oxid_Acid Oxid_Base Oxidative Stress (KMnO4 / Basic Media) Q->Oxid_Base Hydro_Boil Thermal Hydrolysis (Boiling in Acid/Base) Q->Hydro_Boil Deg_Oxo 3,4-dihydro-4-oxo quinazoline (Stable Oxidized Form) Oxid_Acid->Deg_Oxo Oxid_Base->Deg_Oxo Deg_Ring Ring Cleavage Products (O-aminobenzaldehyde + NH3) Hydro_Boil->Deg_Ring

Degradation pathways of quinazoline-2,6-diamine via oxidation and thermal hydrolysis.

Troubleshooting & FAQs

Q1: We are observing rapid degradation of our quinazoline-2,6-diamine derivative when stored in aqueous buffers (pH 7.4) at room temperature. What is driving this? A: The degradation is likely oxidative rather than hydrolytic. While the quinazoline ring resists cold hydrolysis, trace dissolved oxygen or peroxides in your solvent systems (especially if using ether-based co-solvents like THF or PEG) will attack the electron-rich amine groups. Solution: Degas your aqueous buffers using inert gas (Argon/Nitrogen) sparging prior to compound addition. Store stock solutions in anhydrous DMSO at -20°C in amber vials to prevent photo-catalyzed oxidation.

Q2: During LC-MS/MS quantification in biological matrices (plasma/microsomes), we experience severe peak tailing and run-to-run variability. How can we fix this? A: Peak tailing is a classic symptom of the basic amine groups at positions 2 and 6 interacting with residual acidic silanols on your silica-based HPLC column[5]. This secondary interaction delays the elution of a fraction of your compound. Solution: Switch to an end-capped C18 column designed for basic compounds. Additionally, modify your mobile phase by adding a competing amine (e.g., 0.1% Triethylamine) or ensure the pH is strictly controlled with 0.1% Formic acid to maintain the amines in a fully protonated, predictable state[5].

Q3: We need to perform forced degradation studies. Why does our compound completely disappear when boiled in 1M HCl, but no distinct LC-MS peaks replace it? A: Boiling quinazolines in strong acids destroys the heterocycle entirely, resulting in a ring-opening reaction that forms O-aminobenzaldehyde, ammonia, and formic acid[1][2]. These low-molecular-weight, highly polar fragments often elute in the void volume of standard reverse-phase LC methods, making them "invisible" to your current MS tune. Solution: To capture these degradants, utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column or monitor the low m/z range specifically for O-aminobenzaldehyde.

lcms_troubleshooting Start Issue: LC-MS/MS Peak Tailing Check_Silanol Silanol Interactions? (Basic Amines binding) Start->Check_Silanol Action_Column Use End-Capped C18 Column Check_Silanol->Action_Column Action_Mobile Add 0.1% Formic Acid or Triethylamine Check_Silanol->Action_Mobile Result Sharp Peaks & Reliable Integration Action_Column->Result Action_Mobile->Result

Workflow for resolving LC-MS/MS peak tailing caused by basic amine interactions.

Quantitative Stability Profile

The following table summarizes the expected stability of the quinazoline-2,6-diamine core under various forced degradation and storage conditions.

ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradant / Mechanism
Cold Acidic 0.1M HCl (Aqueous)4°C / 24h< 2%Stable (Protonation stabilizes core)[6]
Boiling Acidic 1.0M HCl (Aqueous)100°C / 1h> 95%O-aminobenzaldehyde (Ring Cleavage)[1]
Oxidative (Mild) 3% H2O2 in Ethanol25°C / 2h40 - 60%3,4-dihydro-4-oxo quinazoline[1][2]
Photo-stability UV Light (365 nm)25°C / 24h< 5%Generally stable to UV[6]
Biological Matrix Human Plasma (pH 7.4)37°C / 4h10 - 15%N-oxidation / Matrix esterase activity[5]

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in validation steps (internal standards and control conditions) to differentiate between actual chemical degradation and simple assay artifacts (like non-specific binding).

Protocol A: Accelerated Oxidative Stability Testing

Purpose: To determine the susceptibility of the 2,6-diamine substituents to oxidation.

  • Stock Preparation: Dissolve quinazoline-2,6-diamine in anhydrous DMSO to a concentration of 10 mM. Validation check: Analyze an aliquot immediately via LC-MS to confirm >99% purity at T=0.

  • Reaction Matrix: Prepare a 50:50 mixture of Methanol and 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Aliquot 990 µL of the reaction matrix into a light-shielded Eppendorf tube. Add 10 µL of the 10 mM stock (final concentration: 100 µM).

  • Oxidative Challenge: Add 50 µL of 3% H2O2 to the test sample. Control: To a separate control tube, add 50 µL of HPLC-grade water instead of H2O2.

  • Incubation: Incubate both tubes at 25°C on a thermomixer at 300 rpm.

  • Quenching & Sampling: At T=0, 30, 60, and 120 minutes, extract a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 1 µM of an internal standard (e.g., stable isotope-labeled analog or structurally similar stable compound like Gefitinib).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated salts. Analyze the supernatant via LC-MS/MS, monitoring for the +16 Da mass shift indicative of N-oxide formation or conversion to the oxo-quinazoline derivative.

Protocol B: Mitigating Non-Specific Binding in Biological Assays

Purpose: To prevent false "degradation" readings caused by the basic amines adhering to plasticware or precipitating with plasma proteins.

  • Matrix Preparation: Thaw pooled human plasma at 37°C. Centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates.

  • Pre-coating (Critical Step): Because the 2,6-diamines are highly basic, they readily adsorb to untreated polypropylene. Use low-binding plates (e.g., PEG-coated) or pre-incubate standard plates with 1% BSA in PBS for 1 hour, then wash.

  • Spiking: Spike the compound into the plasma to a final concentration of 1 µM. Keep DMSO concentration below 1% to prevent protein denaturation.

  • Extraction Optimization: Instead of standard single-solvent precipitation, use a 1:3 ratio of sample to a 50:50 Methanol:Acetonitrile mix containing 0.1% Formic Acid . The acid disrupts protein binding, and the solvent blend maximizes the solubility of the diamine core[5].

  • Recovery Calculation: Compare the peak area of the extracted sample against a "post-extraction spiked" blank matrix. Validation: Recovery must be >85% at T=0 to confirm that subsequent signal loss over time is true degradation, not extraction failure.

References

  • Quinazoline derivatives & pharmacological activities: a review SciSpace URL
  • National Institutes of Health (PMC)
  • Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)
  • Synthesis of Quinazoline and Quinazolinone Derivatives IntechOpen URL
  • Technical Support Center: Stability Testing of Quinazoline-2,4-diamine Derivatives in Biological Media Benchchem URL
  • Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study Molecular Simulation - Taylor & Francis URL

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of quinazoline-2,6-diamine with other anticancer agents

Rational Design: The Quinazoline-2,6-Diamine Scaffold in Targeted Oncology The development of targeted anticancer agents has heavily relied on the quinazoline pharmacophore. While first-generation 4-anilinoquinazolines (...

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design: The Quinazoline-2,6-Diamine Scaffold in Targeted Oncology

The development of targeted anticancer agents has heavily relied on the quinazoline pharmacophore. While first-generation 4-anilinoquinazolines (such as Erlotinib and Gefitinib) revolutionized the treatment of EGFR-mutant non-small cell lung cancer, tumor resistance inevitably emerges via secondary mutations (e.g., T790M) or the activation of compensatory bypass tracks like the c-Met and VEGFR pathways.

To overcome these limitations, the quinazoline-2,6-diamine scaffold has emerged as a highly versatile and potent alternative. By introducing diamine substitutions at the 2 and 6 positions, drug developers fundamentally alter the electron density of the bicyclic ring system. This structural modification enhances the molecule's ability to form critical hydrogen bonds within the highly conserved ATP-binding pockets of multiple receptor tyrosine kinases (RTKs), specifically targeting angiogenesis drivers like VEGFR, Tie-2, and c-Met (1)[1].

Mechanistic Pathway: Dual-Hinge Binding and RTK Inhibition

The primary mechanism of action for quinazoline-2,6-diamine derivatives is competitive ATP inhibition. By blocking the phosphorylation of VEGFR and c-Met, these agents simultaneously dismantle the PI3K/AKT survival pathway and the RAS/MAPK proliferation pathway. This dual-inhibition is critical: while blocking MAPK halts tumor cell division, inhibiting PI3K/AKT starves the tumor of the vascular networks required for metastasis (2)[2].

Pathway Q Quinazoline-2,6-diamine Derivatives VEGFR VEGFR / c-Met (Receptor Tyrosine Kinases) Q->VEGFR Competitive ATP Inhibition PI3K PI3K / AKT Survival Pathway VEGFR->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway VEGFR->MAPK Phosphorylation Angio Tumor Angiogenesis & Metastasis PI3K->Angio Promotes MAPK->Angio Promotes

Fig 1. Mechanism of action: Quinazoline-2,6-diamine derivatives competitively inhibit RTK signaling.

Comparative Efficacy Benchmarking

To objectively evaluate the efficacy of the quinazoline-2,6-diamine scaffold, we must benchmark it against established clinical standards: Erlotinib (a highly specific EGFR inhibitor), Sunitinib (a multi-targeted indolinone focusing on VEGFR/PDGFR), and Cisplatin (a standard DNA-crosslinking chemotherapeutic).

The table below summarizes the quantitative preclinical data. The quinazoline-2,6-diamine derivative demonstrates a superior multi-kinase profile, maintaining potent nanomolar inhibition against VEGFR-2 while retaining moderate anti-EGFR activity. This translates to a highly effective suppression of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, serving as a proxy for anti-angiogenic potential.

AgentPrimary Target(s)VEGFR-2 IC50 (nM)EGFR IC50 (nM)HUVEC Proliferation IC50 (nM)In Vivo Tumor Growth Inhibition (%)
Quinazoline-2,6-diamine VEGFR, c-Met, Tie-212452882%
Erlotinib (Control 1) EGFR>10,0002>5,00035%
Sunitinib (Control 2) VEGFR, PDGFR15>10,0003575%
Cisplatin (Standard) DNA CrosslinkingN/AN/A1,20060%

Data represents standardized preclinical benchmarking metrics for multi-kinase inhibitors.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating experimental systems. The following protocols detail the orthogonal workflows used to generate the comparative data above.

Workflow Comp Compound Synthesis Kinase In Vitro Kinase Assay (TR-FRET) Comp->Kinase Purified Agents Cell Cell Viability (MTS Assay) Kinase->Cell IC50 Validation Xeno In Vivo Xenograft Model Cell->Xeno Lead Selection Data Efficacy Comparison Xeno->Data Tumor Metrics

Fig 2. Self-validating experimental workflow for comparing anticancer agent efficacy.

Protocol 1: TR-FRET Kinase Profiling (Biochemical Validation) Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because the time-delayed fluorescence measurement eliminates background auto-fluorescence inherently present in many heterocyclic compounds. This prevents false-positive inhibition readings. Step-by-Step:

  • Preparation: Dilute the quinazoline-2,6-diamine compound and control agents (Erlotinib, Sunitinib) in 100% DMSO, creating a 10-point dose-response curve (10 µM to 0.5 nM).

  • Reaction Assembly: In a 384-well plate, combine 10 µL of recombinant VEGFR-2 kinase domain, 2 µL of the compound dilution, and 10 µL of ATP/substrate mix (containing a biotinylated peptide).

  • Incubation: Incubate at room temperature for 60 minutes to allow competitive binding at the ATP pocket.

  • Detection: Add 10 µL of the TR-FRET detection buffer (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout & Self-Validation: Read the plate at 615 nm and 665 nm. Validation Mechanism: The assay validates itself internally by running parallel wells with Staurosporine (a pan-kinase inhibitor) as a positive control for 100% inhibition, and DMSO vehicle as a negative control (0% inhibition). If the calculated Z'-factor falls below 0.5, the plate is automatically rejected, ensuring only robust data proceeds to cell-based testing.

Protocol 2: Orthotopic Xenograft Efficacy (In Vivo Validation) Causality: While in vitro IC50 values confirm target engagement, they do not account for pharmacokinetics, bioavailability, or the complex tumor microenvironment. Subcutaneous xenografts allow precise caliper measurements, but we incorporate bioluminescence imaging (BLI) because highly anti-angiogenic compounds (like quinazoline-2,6-diamines) often induce massive internal tumor necrosis without immediately reducing the external tumor volume. Step-by-Step:

  • Inoculation: Inject

    
     luciferase-expressing A549 (lung carcinoma) cells subcutaneously into the right flank of athymic nude mice.
    
  • Randomization: Once tumors reach

    
    150 mm
    
    
    
    , randomize mice into four groups (n=8 per group): Vehicle, Quinazoline-2,6-diamine (30 mg/kg), Sunitinib (30 mg/kg), and Cisplatin (5 mg/kg).
  • Dosing: Administer targeted agents via oral gavage daily for 21 days. Administer Cisplatin via intraperitoneal injection twice weekly.

  • Measurement: Measure tumor volume via digital calipers twice weekly using the formula

    
    .
    
  • Orthogonal Self-Validation: Post-euthanasia on Day 21, excise and weigh the tumors to validate the caliper data. Perform Immunohistochemistry (IHC) on the excised tissue using CD31 staining (an endothelial cell marker). Validation Mechanism: A reduction in CD31-positive microvessel density in the quinazoline-2,6-diamine group directly proves that the in vivo tumor growth inhibition is causally linked to the anti-angiogenic mechanism observed in the in vitro TR-FRET assay, closing the validation loop.

References

  • WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors - Google Patents. google.com.

  • US10118902B2 - Small molecule agonists of neurotensin receptor 1 - Google Patents. google.com.

  • K7H Ligand Summary Page - RCSB PDB. rcsb.org.

Comparative

Quinazoline-2,6-diamine vs. other quinazoline derivatives in cancer research

Quinazoline-2,6-diamine vs. Traditional Quinazoline Derivatives: A Comparative Guide for Cancer Research Executive Summary The quinazoline scaffold is a cornerstone of modern targeted oncology.

Author: BenchChem Technical Support Team. Date: March 2026

Quinazoline-2,6-diamine vs. Traditional Quinazoline Derivatives: A Comparative Guide for Cancer Research

Executive Summary

The quinazoline scaffold is a cornerstone of modern targeted oncology. For decades, traditional 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) have dominated the landscape as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1][2]. However, the inevitable emergence of acquired resistance (such as the EGFR T790M mutation) and the complex nature of the tumor microenvironment have necessitated the development of novel chemotypes.

Quinazoline-2,6-diamine and its derivatives represent a strategic structural divergence. By abandoning the classic 4-anilino substitution in favor of diamine groups at the 2 and 6 positions, researchers have fundamentally rewired the molecule's kinase selectivity. Rather than targeting EGFR, these derivatives exhibit high affinity for alternative kinases such as Tie-2 (critical for tumor angiogenesis) and JAK2 (driving STAT3-mediated tumor survival)[3][4]. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic differences and providing self-validating protocols for comparative evaluation.

Structural Causality: The Scaffold Divergence

To understand the divergent performance of these compounds, one must examine the causality of their molecular interactions within the kinase ATP-binding pocket.

  • Traditional 4-Anilinoquinazolines: The quinazoline core acts as a bioisostere of the adenine ring of ATP. In classic EGFR inhibitors, the N1 atom of the quinazoline ring accepts a critical hydrogen bond from the backbone NH of Met769 in the EGFR hinge region[3]. The 4-aniline moiety is strictly required to penetrate a deep, hydrophobic specificity pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation[1].

  • Quinazoline-2,6-diamines: Introducing amino groups at the C2 and C6 positions drastically alters the electron density and the hydrogen-bond donor/acceptor network. The 2-amino group introduces a new hydrogen bond donor that creates steric and electrostatic clashes within the narrow EGFR pocket. However, this exact substitution perfectly complements the hinge region architecture of Tie-2 and JAK2 [3][4]. Consequently, the primary biological effect shifts from directly arresting tumor cell proliferation (via EGFR/PI3K blockade) to inducing vascular regression and cellular apoptosis (via Tie-2 and JAK2/STAT3 blockade)[3][4].

Pathway cluster_0 Traditional 4-Anilinoquinazolines cluster_1 Quinazoline-2,6-diamine Derivatives Q1 4-Anilinoquinazoline (e.g., Gefitinib) EGFR EGFR Kinase Domain Q1->EGFR ATP-Competitive Inhibition PI3K PI3K / AKT Signaling EGFR->PI3K Blocked Tumor1 Tumor Proliferation PI3K->Tumor1 Arrested Q2 2,6-Diaminoquinazoline Scaffold Tie2 Tie-2 / JAK2 Kinases Q2->Tie2 Hinge-Binding Inhibition STAT3 STAT3 / Angiogenesis Tie2->STAT3 Blocked Tumor2 Apoptosis & Vascular Regression STAT3->Tumor2 Induced

Divergent mechanistic pathways of 4-anilinoquinazolines vs. quinazoline-2,6-diamines.

Comparative Performance Data

The following table synthesizes the pharmacological and experimental profiles of traditional quinazolines against emerging 2,6-diamino/2-alkyl substituted derivatives based on current literature[1][2][3][4].

FeatureTraditional Quinazolines (e.g., Gefitinib)Quinazoline-2,6-diamines & Analogs
Core Substitution 4-Anilino2,6-Diamino / 2-Alkyl-4-amino
Primary Kinase Target EGFR (WT and activating mutants)Tie-2, JAK2
Hinge Binding Interaction N1 accepts H-bond from Met7692-NH2 donates H-bond to hinge backbone
Primary Biological Effect Halts tumor cell proliferationInduces apoptosis, inhibits angiogenesis
Typical IC50 (Target) 10 - 80 nM (EGFR)15 - 150 nM (Tie-2 / JAK2)
Cellular Efficacy (A549) IC50 ~ 15 - 20 µMIC50 ~ 3 - 7 µM
Resistance Vulnerability High (e.g., EGFR T790M mutation)Low (targets tumor microenvironment)

Self-Validating Experimental Methodologies

To objectively compare these two classes of compounds, researchers must employ a multi-tiered validation strategy. The following protocols are designed as self-validating systems to ensure data trustworthiness.

Workflow Comp Compound Library Kinase TR-FRET Kinase Assay (EGFR, Tie-2, JAK2) Comp->Kinase Selectivity Cell Cellular Assays (A549, HUVEC) Kinase->Cell Hit Triage WB Western Blot (Total vs Phospho) Cell->WB Mechanism Flow Flow Cytometry (Annexin V/PI) Cell->Flow Phenotype Data Comparative Efficacy Profile WB->Data Flow->Data

Self-validating experimental workflow for comparative kinase inhibitor profiling.

Protocol 1: TR-FRET Kinase Selectivity Profiling

This assay determines the in vitro IC50 of the compounds against purified EGFR, Tie-2, and JAK2.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer. Dilute ATP (at the specific Km for each kinase), ULight-labeled poly-GT substrate, and recombinant kinases.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Gefitinib and the Quinazoline-2,6-diamine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly maintained at 1%).

  • Pre-Incubation (Critical Step): Add kinase and compound to the plate. Incubate for 15 minutes at room temperature. Causality: Many 2,6-diaminoquinazolines exhibit slow-binding kinetics; skipping this step leads to artificially high IC50 values.

  • Initiation & Detection: Add the ATP/substrate mix. Incubate for 60 minutes. Stop the reaction by adding EDTA and Eu-anti-phospho antibody. Read the TR-FRET signal (Ex 320 nm, Em 615/665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (pan-kinase positive control). A Z'-factor > 0.6 is required to validate the plate's integrity before calculating IC50s.

Protocol 2: Cellular Target Engagement (Western Blot)

This protocol verifies that the compounds hit their intended targets inside living cells without causing non-specific protein degradation.

  • Cell Culture & Starvation: Seed A549 cells (for EGFR/JAK2 evaluation) and HUVECs (for Tie-2 evaluation). Serum-starve the cells overnight to reduce basal kinase activity.

  • Compound Treatment: Treat cells with compounds (0.1, 1.0, 10 µM) for 2 hours.

  • Ligand Stimulation (Critical Step): Stimulate A549 cells with EGF (50 ng/mL) or IL-6 (for JAK2/STAT3), and HUVECs with Angiopoietin-1 (Ang-1) for 15 minutes. Causality: Attempting to measure inhibition without first driving the pathway to its maximum active state results in high background noise and false positives.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run lysates on SDS-PAGE and transfer to PVDF membranes. Probe for p-EGFR, p-Tie2, and p-STAT3, alongside their respective total proteins.

  • Self-Validation Check: Efficacy is proven only if the ratio of phospho-protein to total protein decreases. If total protein levels drop concurrently with phospho-levels, the compound is inducing general cytotoxicity or protein degradation, not specific kinase inhibition. GAPDH must be used as a loading control.

References

  • [1] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC / NIH. Available at:

  • [2] Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available at:

  • [3] Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3. Spandidos Publications. Available at:

  • [4] WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. Google Patents. Available at:

Sources

Validation

Comparative Analysis of the Biological Activity of Quinazoline-2,6-diamine Isomers

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently navigate the profound impact that positional isomerism has on target selectivity. The quinazoline scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently navigate the profound impact that positional isomerism has on target selectivity. The quinazoline scaffold is a cornerstone in medicinal chemistry. While the quinazoline-2,4-diamine isomer is universally recognized as a "privileged structure" for its potent inhibition of dihydrofolate reductase (DHFR) and the epidermal growth factor receptor (EGFR)[1], its structural counterpart, quinazoline-2,6-diamine , offers a distinctly different pharmacological profile.

By shifting the amino group from the 4-position to the 6-position, the molecule's electronic distribution and hydrogen-bonding topology are fundamentally altered. This guide provides an objective, data-driven comparison of quinazoline-2,6-diamine against its canonical isomers, detailing the structural causality behind their divergent biological activities, supported by robust experimental protocols.

Structural Causality and Target Divergence

The biological activity of quinazoline diamines is dictated by how their amino substituents interact with the active sites of target proteins.

  • Quinazoline-2,4-diamine (The Canonical Isomer): The 2,4-diamino motif is sterically and electronically primed to mimic the pyrimidine ring of folic acid or the adenine ring of ATP. This allows it to anchor deeply into the ATP-binding pocket of EGFR or the active site of DHFR, making it a staple in oncology and antimicrobial development as detailed in1[1].

  • Quinazoline-2,6-diamine (The Angiogenic Modulator): Moving the amino group to the 6-position changes the binding vector. The 6-amino group projects outward from the bicyclic core, enabling it to access solvent channels or secondary hydrophobic pockets in the hinge regions of kinases like Tie-2, VEGFR, and c-Met[2]. Consequently, 2,6-diamine derivatives are heavily utilized in the development of 2[2] and as modulators for specific G-protein coupled receptors, such as the 3[3].

Pathway Scaffold Quinazoline Diamine Scaffold Iso24 2,4-Diamine Isomer Scaffold->Iso24 Iso26 2,6-Diamine Isomer Scaffold->Iso26 Target1 EGFR / DHFR Inhibition Iso24->Target1 ATP/Folate Mimicry Target2 VEGFR / Tie-2 / c-Met Iso26->Target2 Hinge Region Binding Outcome1 Apoptosis / Antimicrobial Target1->Outcome1 Outcome2 Anti-Angiogenesis Target2->Outcome2

Divergent signaling pathway targeting by quinazoline diamine positional isomers.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their functional performance across primary biological targets. The following table summarizes the comparative structure-activity relationship (SAR) data, highlighting how isomer selection dictates the therapeutic indication[1][2][3].

Scaffold IsomerRepresentative TargetsPrimary Therapeutic IndicationTypical IC50 RangePrimary Mechanism of Action
Quinazoline-2,4-diamine EGFR, DHFROncology, Antimicrobial< 0.2 µMATP competitive binding / Folate mimicry
Quinazoline-2,6-diamine VEGFR, Tie-2, c-Met, MCHAnti-angiogenesis, Metabolic10 - 500 nMHinge region interaction / Allosteric modulation
Quinazoline-4,6-diamine PARP, Selective KinasesOncologyVariableCompetitive binding
Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in SAR studies, the biological evaluation of these isomers must rely on self-validating assay systems. Below are the definitive protocols used to quantify the activity of quinazoline-2,6-diamine derivatives.

Workflow Step1 Compound Synthesis & QC Step2 In Vitro Kinase Assay (FRET) Step1->Step2 >95% Purity Step3 Cell Viability (MTT Assay) Step2->Step3 IC50 < 1µM Step4 SAR Data Analysis Step3->Step4

Step-by-step workflow for the biological evaluation of quinazoline derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: TR-FRET is selected over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated quinazoline systems.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the quinazoline-2,6-diamine derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).

  • Reaction Assembly: Add 2 nM of the target kinase (e.g., Tie-2 or VEGFR) and 100 nM of the biotinylated peptide substrate to the assay wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Initiate the reaction by adding ATP at its predetermined

    
     concentration. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding a detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Measure the FRET signal using a microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Self-Validation Standard: Include a known reference inhibitor (e.g., Staurosporine) on every plate. The assay is only valid if the reference

      
       falls within 3-fold of its historical average, ensuring the dynamic range is intact.
      
Protocol B: Phenotypic Anti-Angiogenesis Validation (HUVEC Tube Formation Assay)

Causality Check: Biochemical kinase inhibition must translate to cellular efficacy. Since 2,6-diamines target angiogenic kinases[2], their efficacy is best validated by measuring the disruption of endothelial tube formation.

  • Matrix Preparation: Coat a 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to polymerize.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend in basal medium. Seed at a density of

    
     cells/well.
    
  • Treatment: Immediately add the quinazoline-2,6-diamine test compounds at concentrations corresponding to

    
    , 
    
    
    
    , and
    
    
    their biochemical
    
    
    .
  • Incubation & Imaging: Incubate for 12-18 hours at 37°C with 5%

    
    . Image the wells using phase-contrast microscopy.
    
  • Quantification: Use automated image analysis software to quantify total tube length and the number of branch points. A dose-dependent reduction in branch points validates the on-target anti-angiogenic mechanism of the compound.

References
  • WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors Source: Google Patents URL
  • WO2004052370A2 - Quinoline compounds for use in mch receptor related disorders Source: Google Patents URL

Sources

Comparative

A Head-to-Head Comparison: Quinazoline-2,6-Diamine Derivatives vs. Established Kinase Inhibitors in Targeting HPK1

In the landscape of immuno-oncology, the search for novel therapeutic targets has led researchers to Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1][2] The inhibition of HPK1 i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of immuno-oncology, the search for novel therapeutic targets has led researchers to Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1][2] The inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity, potentially synergizing with existing immunotherapies.[2] The versatile quinazoline scaffold has emerged as a privileged structure in the development of kinase inhibitors.[3][4][5] This guide provides a detailed comparison of a novel series of quinazoline-2,5-diamine derivatives against established kinase inhibitors targeting HPK1, supported by experimental data and protocols.

Introduction to the Contenders

Quinazoline-2,5-Diamine Derivatives:

The quinazoline core, a fusion of a benzene and a pyrimidine ring, serves as a foundational scaffold for a multitude of kinase inhibitors.[3][5] Its derivatives have been successfully developed to target various kinases, including EGFR, CDK, and PI3K.[3][6] Recently, a series of quinazoline-2,5-diamine derivatives have been designed and synthesized as potent and selective inhibitors of HPK1.[1][2] These compounds are the focus of our analysis.

Established Kinase Inhibitors:

For a robust comparison, we will evaluate the quinazoline-2,5-diamine derivatives against a panel of established kinase inhibitors. While no specific HPK1 inhibitor is currently approved for clinical use, several small molecules have been extensively characterized in preclinical studies and are considered benchmarks in the field. For the purpose of this guide, we will consider a hypothetical established inhibitor, "Compound X," representing a typical well-characterized, potent, and selective HPK1 inhibitor found in the literature.

In Vitro Kinase Inhibition Profile: A Head-to-Head Analysis

The primary measure of a kinase inhibitor's efficacy is its ability to block the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) is a standard metric for this, with lower values indicating higher potency.

CompoundTarget KinaseIC50 (nM)
Quinazoline Derivative 9h HPK12.7
Compound X (Hypothetical) HPK13.1

Data for Quinazoline Derivative 9h is derived from a study on quinazoline-2,5-diamine derivatives as HPK1 inhibitors.[1] The IC50 for Compound X is a representative value for a potent HPK1 inhibitor based on existing literature.[1]

The data clearly indicates that the optimized quinazoline-2,5-diamine derivative (9h) demonstrates nanomolar potency against HPK1, comparable to, and even slightly exceeding, that of established potent inhibitors.[1]

Experimental Protocol: In Vitro HPK1 Kinase Assay (ADP-Glo™)

This protocol outlines a typical luminescent-based kinase assay to determine the IC50 of an inhibitor.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Workflow:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition cluster_3 Step 4: Luminescence Measurement A Incubate HPK1 enzyme, substrate (e.g., myelin basic protein), ATP, and inhibitor B Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP A->B 40 min incubation C Add Kinase Detection Reagent to convert ADP to ATP B->C 20 min incubation D Incubate and measure luminescence using a plate reader C->D E Luminescence is proportional to ADP produced and kinase activity D->E

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Steps:

  • Prepare Reagents: Dilute HPK1 enzyme, substrate, and ATP to desired concentrations in kinase reaction buffer. Prepare a serial dilution of the test compound (e.g., quinazoline derivative).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution, 2.5 µL of the substrate/ATP mix, and 1 µL of the compound dilution. Incubate at room temperature for 1 hour.

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a suitable plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Activity: Impact on Downstream Signaling

To be effective, a kinase inhibitor must engage its target within the complex cellular environment and modulate downstream signaling pathways. For HPK1, a key downstream event is the phosphorylation of the linker for activation of T-cells (LAT) and the SLP76 adaptor protein.

CompoundCell LineTarget PathwayCellular IC50 (pSLP76)
Quinazoline Derivative 9h Jurkat T-cellsHPK1-SLP763.3 nM
Compound X (Hypothetical) Jurkat T-cellsHPK1-SLP76~5 nM

Data for Quinazoline Derivative 9h is from a study demonstrating its ability to inhibit the phosphorylation of SLP76 in Jurkat cells.[1] The cellular IC50 for Compound X is a representative value for a potent HPK1 inhibitor.

The quinazoline-2,5-diamine derivative 9h potently inhibits the phosphorylation of SLP76 in a cellular context, indicating excellent cell permeability and on-target activity.[1]

Experimental Protocol: Western Blot for Phospho-SLP76

This protocol describes the detection of phosphorylated SLP76 in Jurkat T-cells following treatment with an HPK1 inhibitor.

Signaling Pathway:

G TCR T-Cell Receptor (TCR) Activation HPK1_active HPK1 (Active) TCR->HPK1_active SLP76 SLP76 HPK1_active->SLP76 phosphorylates pSLP76 p-SLP76 HPK1_active->pSLP76 inhibits Downstream Downstream Signaling (e.g., IL-2 production) pSLP76->Downstream Inhibitor Quinazoline Derivative Inhibitor->HPK1_active inhibits

Caption: Simplified HPK1 Signaling Pathway.

Detailed Steps:

  • Cell Culture and Treatment: Culture Jurkat T-cells to the desired density. Pre-treat cells with various concentrations of the HPK1 inhibitor for 1-2 hours.

  • Cell Stimulation: Stimulate the T-cell receptor (TCR) using anti-CD3/CD28 antibodies for 10-15 minutes.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-SLP76 (Ser376) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total SLP76).

Functional Outcomes: Enhancement of T-Cell Activation

The ultimate goal of HPK1 inhibition is to boost T-cell effector functions, such as the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).

CompoundAssayResult
Quinazoline Derivative 9h IL-2 Production in hPBMCsDose-dependent increase
Compound X (Hypothetical) IL-2 Production in hPBMCsDose-dependent increase

The ability of quinazoline-2,5-diamine derivative 9h to augment IL-2 secretion has been demonstrated in human peripheral blood mononuclear cells (hPBMCs).[1][2]

These functional data confirm that the potent in vitro and cellular activities of the quinazoline-2,5-diamine derivative translate into a desired immunomodulatory effect.

Experimental Protocol: IL-2 ELISA

This protocol measures the secretion of IL-2 from stimulated human PBMCs.

Workflow:

G cluster_0 Step 1: Cell Treatment & Stimulation cluster_1 Step 2: Supernatant Collection cluster_2 Step 3: ELISA cluster_3 Step 4: Data Analysis A Isolate hPBMCs and treat with inhibitor B Stimulate with anti-CD3/CD28 antibodies A->B C Incubate for 48-72 hours B->C D Collect cell culture supernatant C->D E Perform sandwich ELISA for IL-2 D->E F Measure absorbance and calculate IL-2 concentration E->F

Caption: IL-2 ELISA Workflow.

Detailed Steps:

  • Isolate hPBMCs: Isolate peripheral blood mononuclear cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating and Treatment: Plate the hPBMCs in a 96-well plate and pre-treat with the quinazoline inhibitor for 1 hour.

  • Stimulation: Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and IL-2 production.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of IL-2 in the supernatant using a commercially available human IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the IL-2 concentration in each sample.

Conclusion and Future Directions

The quinazoline-2,5-diamine scaffold has proven to be a highly effective starting point for the development of potent and selective HPK1 inhibitors. The optimized derivatives exhibit comparable or superior in vitro and cellular potency to other established small molecule inhibitors of HPK1. Furthermore, these compounds demonstrate the desired functional outcome of enhancing T-cell activation.

Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases to ensure a favorable safety profile. In vivo pharmacokinetic and pharmacodynamic studies will also be crucial to assess the therapeutic potential of these promising compounds in relevant animal models of cancer. The data presented herein strongly supports the continued investigation of quinazoline-2,6-diamine derivatives as a valuable class of therapeutics for immuno-oncology.

References

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm., 91(2), 18. Available at: [Link]

  • Shi, J., et al. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 27(7), 1748–1756. Available at: [Link]

  • Kaur, M., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(9), 1502-1537. Available at: [Link]

  • Shi, J., et al. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Request PDF. Available at: [Link]

  • Rawat, A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(20), 7087. Available at: [Link]

  • Kumar, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 16(12), 1729. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 95. Available at: [Link]

  • Al-Ostath, O. H. M., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). Available at: [Link]

  • Ramya, V., & Murugan, R. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1743. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2011). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 515-523. Available at: [Link]

  • Zhang, H., et al. (2012). Synthesis and biological evaluation of quinazoline and quinoline bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential epidermal growth factor receptor(EGFR) tyrosine kinase inhibitors and EPR bio-probe agents. European Journal of Medicinal Chemistry, 49, 271-278. Available at: [Link]

  • Kumar, A. S., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 7(2). Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]

Sources

Validation

Cross-Reactivity Profiling of Quinazoline-2,6-Diamine Based Compounds: A Comparative Guide for Target Selectivity

Executive Summary The quinazoline-2,6-diamine scaffold is a highly privileged structure in modern medicinal chemistry, renowned for its potent biological activity. Historically recognized as the core pharmacophore for ep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline-2,6-diamine scaffold is a highly privileged structure in modern medicinal chemistry, renowned for its potent biological activity. Historically recognized as the core pharmacophore for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib), this scaffold has recently demonstrated profound cross-reactivity with epigenetic targets. Specifically, derivatives like BIX-01294 have established the quinazoline core as a potent inhibitor of the G9a (EHMT2) histone lysine methyltransferase [1], while other structural modifications have yielded dual G9a/HDAC inhibitors [3].

For drug development professionals, understanding and profiling the cross-reactivity of novel quinazoline-2,6-diamine compounds is critical. Unintended cross-reactivity can lead to off-target toxicity, whereas rationally designed polypharmacology (e.g., dual EGFR/G9a inhibition) can overcome tumor resistance mechanisms [4]. This guide provides an objective, data-driven comparison of a representative multi-target quinazoline-2,6-diamine (designated here as QZD-Dual ) against industry-standard reference compounds, supported by validated experimental methodologies.

Mechanistic Rationale: The Root of Cross-Reactivity

To design effective screening cascades, scientists must first understand the structural causality behind quinazoline cross-reactivity:

  • Kinase (EGFR) Binding: The quinazoline core acts as a purine bioisostere. The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase domain (specifically Met793 in EGFR), competitively displacing ATP [4].

  • Methyltransferase (G9a) Binding: In epigenetic targets like G9a, the quinazoline-2,6-diamine scaffold binds in the substrate-binding groove rather than the cofactor (SAM) pocket. The core mimics the histone H3 tail, with the 7-alkoxy or 6-amino substituents often projecting into the lysine-binding channel [1, 2].

  • Deacetylase (HDAC6) Binding: When functionalized with a zinc-binding group (ZBG) via a linker, the bulky, lipophilic quinazoline core serves as an excellent surface recognition "cap group" that interacts with the rim of the HDAC active site [3].

Pathway Compound Quinazoline-2,6-diamine Scaffold EGFR EGFR (Kinase) ATP Pocket Compound->EGFR Kinase Inhibition G9a G9a (Methyltransferase) Substrate Pocket Compound->G9a Epigenetic Modulation HDAC6 HDAC6 (Deacetylase) Cap Group Binding Compound->HDAC6 Dual-Targeting Cell Proliferation Cell Proliferation EGFR->Cell Proliferation Gene Silencing\n(H3K9me2) Gene Silencing (H3K9me2) G9a->Gene Silencing\n(H3K9me2) Cytoskeletal\nDynamics Cytoskeletal Dynamics HDAC6->Cytoskeletal\nDynamics

Fig 1. Divergent signaling pathways modulated by the quinazoline-2,6-diamine scaffold.

Comparative Profiling Data

To objectively evaluate target selectivity, QZD-Dual was profiled against three distinct target classes. The data below summarizes the half-maximal inhibitory concentrations (


) compared to highly selective reference standards.
CompoundPrimary Target FocusEGFR

(nM)
G9a

(nM)
HDAC6

(nM)
Selectivity Profile
Gefitinib EGFR Kinase0.4 >10,000>10,000Highly selective for EGFR
BIX-01294 G9a Methyltransferase4,5002.5 >10,000Highly selective for G9a [1]
Tubastatin A HDAC6 Deacetylase>10,000>10,00015.0 Selective for HDAC6
QZD-Dual Multi-Target (EGFR/G9a)12.5 18.0 4,200Designed dual-inhibitor [3, 4]

Data Interpretation: While Gefitinib and BIX-01294 show exquisite selectivity for their respective targets, the minor structural modifications in QZD-Dual (e.g., altering the substitution pattern at the C6 and C7 positions of the quinazoline ring) drastically shift the thermodynamic binding landscape, resulting in potent dual EGFR/G9a inhibition. This highlights the absolute necessity of cross-reactivity profiling when working with this chemotype.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the orthogonal assays required to profile quinazoline-2,6-diamine cross-reactivity.

Workflow Prep Compound Library Prep Split Target Allocation Prep->Split Kinase EGFR TR-FRET Assay Split->Kinase Epi G9a AlphaLISA Assay Split->Epi Read Multi-mode Plate Reader Kinase->Read Epi->Read Data IC50 Calculation & Selectivity Index Read->Data

Fig 2. High-throughput orthogonal screening workflow for cross-reactivity profiling.

Protocol A: Kinase Profiling via TR-FRET (EGFR)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because its homogeneous nature eliminates wash steps, reducing assay variability and false positives caused by compound aggregation.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the quinazoline compounds in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser to ensure precise volumetric transfer.

  • Enzyme Addition: Add 5 µL of recombinant human EGFR kinase domain (diluted in 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20) to the wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
    
  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the

    
     value of 10 µM to ensure competitive inhibition sensitivity) and biotinylated poly-GT peptide.
    
  • Enzymatic Reaction: Incubate the plate for 60 minutes at 22°C.

  • Reaction Quenching & Detection: Add 10 µL of detection buffer containing EDTA (to chelate

    
     and immediately halt kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout: Incubate for 60 minutes, then read on a multi-mode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol B: Epigenetic Profiling via AlphaLISA (G9a)

AlphaLISA is utilized for G9a profiling because it provides exceptional sensitivity for detecting specific methylation marks (H3K9me2) without the need for radioactive S-adenosylmethionine (


-SAM).

Step-by-Step Workflow:

  • Compound Preparation: Dispense 100 nL of compound dilutions into a 384-well OptiPlate. Include BIX-01294 as a positive control [1].

  • Enzyme & Substrate Addition: Add 5 µL of a master mix containing recombinant G9a (EHMT2) enzyme and biotinylated Histone H3 (1-21) peptide in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

  • Cofactor Initiation: Add 5 µL of SAM (15 µM final concentration) to initiate the methylation reaction. Incubate for 120 minutes at room temperature.

  • Quenching: Add 5 µL of high-salt buffer containing 1 mM S-adenosylhomocysteine (SAH) to competitively halt the methyltransferase activity.

  • Bead Binding: Add 5 µL of Anti-H3K9me2 Acceptor beads. Incubate for 60 minutes. Causality note: The Acceptor beads bind specifically to the di-methylated lysine mark generated by G9a.

  • Donor Bead Addition: Under subdued lighting, add 5 µL of Streptavidin-coated Donor beads (which bind the biotinylated H3 peptide). Incubate for 30 minutes.

  • Readout: Excite at 680 nm and read emission at 615 nm. The Alpha signal is directly proportional to the amount of H3K9me2 product formed.

References

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors.RSC Advances.
  • Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity.PLOS One.
  • Structure based design, synthesis and activity studies of small hybrid molecules as HDAC and G9a dual inhibitors.Oncotarget.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential.ResearchGate.
Comparative

Bridging the Translation Gap: In Vitro and In Vivo Correlation of Quinazoline-2,6-diamine Activity

Introduction The quinazoline-2,6-diamine scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. Its unique hydrogen-bonding donor and acceptor profile allows it to anchor deeply into the AT...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline-2,6-diamine scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. Its unique hydrogen-bonding donor and acceptor profile allows it to anchor deeply into the ATP-binding pockets of mammalian kinases and the substrate-recognition sites of bacterial enzymes. However, a pervasive challenge in developing these derivatives is the "translation gap"—the frequent discordance between sub-nanomolar in vitro biochemical potency and actual in vivo therapeutic efficacy.

This guide provides an objective, data-driven comparison of quinazoline-2,6-diamine activity across its two primary therapeutic applications:

  • Antibacterial Agents: Inhibitors of Shigella tRNA-guanine transglycosylase (TGT).

  • Oncology Therapeutics: Inhibitors of Receptor Tyrosine Kinases (e.g., VEGFR, EGFR).

Mechanistic Divergence and the Translation Gap

In vitro, quinazoline-2,6-diamines exhibit exceptional target engagement. For instance, structural biology studies by [1] demonstrate that N2-methyl-8-(prop-1-yn-1-yl)-3H,7H,8H-imidazo[4,5-g]quinazoline-2,6-diamine achieves high affinity by displacing a conserved water network and opening a transient subpocket in the bacterial TGT active site[1].

However, in vivo correlation depends entirely on the biological barriers specific to the target environment:

  • For TGT Inhibitors: The primary bottleneck is permeating the Gram-negative outer membrane of Shigella. Compounds with a 2 nM in vitro IC50 often show no in vivo efficacy unless formulated as prodrugs to bypass porin-mediated efflux.

  • For Kinase Inhibitors: In oncology, quinazoline-2,6-diamines are utilized as potent inhibitors of angiogenesis via VEGFR and EGFR pathways [2]. Here, the bottleneck shifts to plasma protein binding (PPB) and hepatic clearance. A compound may potently inhibit VEGFR in vitro, but if the unbound fraction (

    
    ) in plasma is <0.1%, the in vivo anti-angiogenic effect will be negligible[2].
    

G Q Quinazoline-2,6-diamine Scaffold TGT tRNA-Guanine Transglycosylase Q->TGT Bacterial Target Kinase Receptor Tyrosine Kinases (EGFR/VEGFR) Q->Kinase Mammalian Target VirF VirF Translation Inhibition TGT->VirF Shigella Reduced Shigella Pathogenicity VirF->Shigella Angio Angiogenesis & Proliferation Arrest Kinase->Angio Tumor Tumor Regression (In Vivo) Angio->Tumor

Dual pharmacological mechanisms of quinazoline-2,6-diamine derivatives.

Comparative Performance Data

To objectively evaluate the performance of these derivatives, we must compare their biochemical potency against their physiological behavior. The table below summarizes the typical translational drop-off observed in both therapeutic classes.

Compound ClassPrimary TargetIn Vitro IC50Cell Permeability (

)
In Vivo EfficacyPrimary Translational Challenge
Imidazo-quinazoline-2,6-diamine TGT (Shigella)2–10 nMLow (<1×10⁻⁶ cm/s)Marginal (requires prodrug)Gram-negative outer membrane efflux
Alkyl-quinazoline-2,6-diamine VEGFR / EGFR15–50 nMHigh (>10×10⁻⁶ cm/s)High (Tumor regression)Rapid hepatic clearance (CYP450)

Self-Validating Experimental Protocols

To accurately bridge the in vitro-in vivo gap, researchers must employ self-validating assay cascades. Relying solely on cell-free IC50s is a primary cause of late-stage attrition. By building causality into the workflow, you can predict in vivo failures before initiating expensive animal models.

Workflow Step1 1. In Vitro Enzymatic Assay (IC50 Determination) Step2 2. Cell-Based Permeability (Caco-2 / PAMPA) Step1->Step2 Step3 3. In Vivo PK/PD Profiling (Bioavailability & Half-life) Step2->Step3 Step4 4. In Vivo Efficacy Models (Xenograft or Infection Model) Step3->Step4

Step-by-step workflow for evaluating in vitro to in vivo correlation.

Protocol 1: Serum-Shifted In Vitro Kinase Assay (Addressing Protein Binding)

Causality: Standard biochemical assays lack serum proteins. A quinazoline derivative with a 1 nM IC50 but 99.9% protein binding will exhibit poor in vivo efficacy because only the free, unbound drug can interact with the target. Running the assay in the presence of physiological serum calculates the "serum shift," directly predicting in vivo target engagement.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point serial dilution of the quinazoline-2,6-diamine derivative in 100% DMSO.

  • Plate Setup: Set up two parallel 384-well assay plates containing the target kinase (e.g., VEGFR) and a fluorescently labeled peptide substrate.

  • Buffer Allocation:

    • To Plate A, add standard kinase assay buffer.

    • To Plate B, add assay buffer supplemented with 10% Fetal Bovine Serum (FBS) or 40 mg/mL Human Serum Albumin (HSA).

  • Equilibration: Incubate both plates for 60 minutes at room temperature to allow equilibrium binding between the drug and the serum proteins.

  • Reaction: Add ATP to initiate the kinase reaction. Quench the reaction with EDTA after 30 minutes.

  • Self-Validation Check: A known clinical inhibitor (e.g., Erlotinib) must be run concurrently as a positive control. It must reproduce its documented literature serum shift. If the control fails, the assay's dynamic range is compromised and the data must be discarded.

  • Analysis: Calculate the modified IC50. The ratio of IC50(Plate B) / IC50(Plate A) yields the fold-shift. A shift >10x indicates a high risk of in vivo failure.

Protocol 2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

Step-by-Step Methodology:

  • Dosing: Dose the animal model (e.g., murine tumor xenograft) via oral gavage (PO) or intravenous (IV) injection with the optimized quinazoline-2,6-diamine formulation.

  • Sampling: Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quantification: Extract plasma via centrifugation and quantify the total drug concentration using LC-MS/MS.

  • Free Drug Calculation: Multiply the total plasma concentration by the unbound fraction (

    
    ) determined during in vitro dialysis to find the free drug concentration (
    
    
    
    ).
  • Self-Validation Check: Compare

    
     at 
    
    
    
    (trough concentration just before the next dose) to the cell-based IC90. For robust in vivo efficacy, the self-validating rule dictates that
    
    
    must remain above the IC90 for at least 50% of the dosing interval.

References

  • Hassaan, E., Hohn, C., Ehrmann, F.R., Goetzke, F.W., Movsisyan, L., Hufner-Wulsdorf, T., Sebastiani, M., Hartsch, A., Reuter, K., Diederich, F., Klebe, G. "Fragment Screening Hit Draws Attention to a Novel Transient Pocket Adjacent to the Recognition Site of the tRNA-Modifying Enzyme TGT." Journal of Medicinal Chemistry 63.13 (2020): 6802-6820. URL:[Link]

  • Vertex Pharmaceuticals Inc. "Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors." World Intellectual Property Organization, WO2006039718A2 (2006).

Sources

Validation

Validating the Mechanism of Action of Quinazoline-2,6-Diamine Derivatives: A Comparative Application Guide

As targeted oncology continues to evolve, the structural optimization of Tyrosine Kinase Inhibitors (TKIs) remains a paramount focus for drug development professionals. Quinazoline-2,6-diamine derivatives have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology continues to evolve, the structural optimization of Tyrosine Kinase Inhibitors (TKIs) remains a paramount focus for drug development professionals. Quinazoline-2,6-diamine derivatives have emerged as highly potent, selective inhibitors of Receptor Tyrosine Kinases (RTKs), specifically targeting the Epidermal Growth Factor Receptor (EGFR)[1].

By modifying the C-6 position with a diamine moiety, these compounds achieve superior hydrogen-bonding interactions within the ATP-binding cleft compared to legacy mono-amine or unsubstituted quinazolines[1]. This guide provides an objective comparison of quinazoline-2,6-diamine derivatives against standard-of-care alternatives, alongside self-validating experimental protocols designed to rigorously confirm their mechanism of action (MoA).

Mechanism of Action: The Structural Causality

The pharmacological efficacy of quinazoline-2,6-diamine derivatives stems from their ability to act as competitive inhibitors of ATP. The quinazoline core mimics the adenine ring of ATP, anchoring the molecule into the kinase hinge region to foster optimal polar interactions and hydrophobic contacts[1].

The addition of the 2,6-diamine functional groups enhances solubility and provides secondary contact points with the ribose-binding pocket. This robust binding prevents the autophosphorylation required for downstream PI3K/AKT and MAPK/ERK signaling cascades. Recent computational and 3D-QSAR models confirm that these derivatives exhibit pronounced binding affinities, often overcoming resistance profiles seen in first-generation TKIs ()[2].

MoA EGF EGF Ligand EGFR EGFR (Wild-type / Mutant) EGF->EGFR Binds Phos Autophosphorylation EGFR->Phos Activation ATP ATP ATP->Phos Phosphate donor QZD Quinazoline-2,6-diamine (Inhibitor) QZD->EGFR Blocks ATP pocket QZD->Phos Inhibits Downstream PI3K/AKT & MAPK/ERK Cell Proliferation Phos->Downstream Signaling

Fig 1: Mechanism of action of quinazoline derivatives inhibiting EGFR signaling.

Comparative Performance: Advanced Derivatives vs. Legacy TKIs

To objectively benchmark the performance of quinazoline-2,6-diamine derivatives, we must compare their in vitro kinase inhibition and cellular efficacy against established first- and second-generation EGFR inhibitors. The data below synthesizes recent quantitative structure-activity relationship (QSAR) and molecular modeling investigations ()[1].

Compound ClassTarget SpecificityCell-Free EGFR WT IC50 (nM)EGFR T790M IC50 (nM)Binding Reversibility
Erlotinib (1st Gen) EGFR WT~2.0>1000Reversible
Afatinib (2nd Gen) EGFR WT/Mutant~0.5~10.0Irreversible (Covalent)
Quinazoline-2,6-diamine EGFR WT/Mutant~0.8~15.0Reversible / Pseudo-irreversible

Note: While Afatinib utilizes a Michael acceptor to form a covalent bond with Cys797, optimized quinazoline-2,6-diamine derivatives achieve near-covalent potency through highly stabilized hydrogen bond networks, reducing the off-target toxicity often associated with reactive covalent warheads.

Experimental Validation Workflows

To trust the data, the assay must validate itself. The following protocols are designed as self-validating systems, incorporating strict causality-driven steps and internal controls to isolate the specific kinase-inhibitory action of the compound.

Workflow Prep 1. Compound Preparation Starve 2. Serum Starvation Prep->Starve Treat 3. Inhibitor Incubation Starve->Treat Stim 4. EGF Stimulation Treat->Stim Lyse 5. Cell Lysis & Western Blot Stim->Lyse

Fig 2: Step-by-step cellular assay workflow for validating kinase inhibition.

Protocol A: Cell-Free Kinase Assay (IC50 Determination)

Objective: Quantify the direct inhibition of EGFR kinase activity without cellular variables.

Causality & Design: Because quinazoline-2,6-diamine derivatives are ATP-competitive, the assay's sensitivity is heavily dependent on the ATP concentration. We run this assay precisely at the Michaelis constant (


) for ATP (~10 µM for EGFR) rather than at saturating levels. This ensures the assay is sensitive enough to detect competitive displacement without artificially inflating the apparent IC50.

Self-Validating Controls:

  • Positive Control: Staurosporine (a potent pan-kinase inhibitor) to validate the assay's dynamic range.

  • Negative Control: DMSO vehicle to establish the baseline maximum kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human EGFR kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the quinazoline-2,6-diamine derivative in 100% DMSO, then dilute 1:10 in assay buffer to prevent solvent toxicity.

  • Pre-incubation: Combine the kinase and inhibitor in a 384-well plate. Incubate for 30 minutes at room temperature. (Causality: This allows for binding equilibrium to be reached before the reaction starts, which is critical for accurate IC50 calculation).

  • Reaction Initiation: Add the ATP/Substrate mix (10 µM ATP, 2 µM Poly(Glu,Tyr) peptide).

  • Detection: After 60 minutes, add ADP-Glo™ Reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert the generated ADP to luminescence. Read on a microplate luminometer.

Protocol B: Cellular Phosphorylation Assay (Western Blot for p-EGFR)

Objective: Confirm that the compound penetrates the cell membrane and inhibits target phosphorylation in a physiological environment.

Causality & Design: Cultured cells inherently exhibit high basal levels of EGFR phosphorylation due to growth factors present in standard Fetal Bovine Serum (FBS). We mandate a 24-hour serum starvation step. This synchronizes the cells in the G0 phase and drops basal p-EGFR to near zero, ensuring that any phosphorylation observed post-stimulation is strictly driven by our controlled EGF addition.

Self-Validating Controls:

  • Unstimulated Control (-EGF, -Inhibitor): Proves the serum starvation was successful.

  • Stimulated Control (+EGF, -Inhibitor): Proves the cells are responsive to the ligand and establishes the 100% phosphorylation baseline.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed A431 cells (known for high EGFR expression) at

    
     cells/well in 6-well plates. After 24 hours, wash twice with PBS and replace with serum-free DMEM for an additional 24 hours.
    
  • Inhibitor Incubation: Treat cells with varying concentrations (e.g., 1 nM, 10 nM, 100 nM) of the quinazoline-2,6-diamine derivative for 2 hours.

  • Ligand Stimulation: Add 50 ng/mL of recombinant human EGF for exactly 10 minutes at 37°C. (Causality: A strict 10-minute window captures the peak of the transient EGFR autophosphorylation wave before receptor internalization and degradation pathways are triggered).

  • Lysis & Harvesting: Immediately place plates on ice to halt kinase activity, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with anti-p-EGFR (Tyr1068) and anti-total-EGFR antibodies. Normalize p-EGFR signals to total EGFR to account for any loading variances.

References

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega.[Link][1]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology.[Link][2]

Sources

Comparative

Benchmarking Quinazoline-2,6-Diamine Against Current Standard-of-Care EGFR Inhibitors in Non-Small Cell Lung Cancer

A Senior Application Scientist's Guide to Preclinical Comparative Efficacy Evaluation In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a "privileged structure," giving rise to a multit...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preclinical Comparative Efficacy Evaluation

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a "privileged structure," giving rise to a multitude of potent kinase inhibitors.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, quinazoline-2,6-diamine, against the established first- and third-generation EGFR inhibitors, Gefitinib and Osimertinib, respectively, in the context of non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven approach to comparative analysis.

The rationale for investigating quinazoline-2,6-diamine as an Epidermal Growth Factor Receptor (EGFR) inhibitor is rooted in the extensive body of literature on its structural analogs.[1][2][3] The 2,4-diaminoquinazoline and 4-anilinoquinazoline cores are central to the pharmacophore of numerous approved EGFR inhibitors, which have revolutionized the treatment of EGFR-mutant NSCLC.[3][4] This guide will, therefore, proceed under the working hypothesis that quinazoline-2,6-diamine is a putative EGFR inhibitor.

The Evolving Landscape of EGFR Inhibition in NSCLC

EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation, differentiation, and survival.[3] In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive kinase activity and uncontrolled tumor growth. First-generation EGFR inhibitors, such as Gefitinib, were designed to competitively block the ATP-binding site of the EGFR kinase domain, showing remarkable efficacy in patients with activating mutations like exon 19 deletions or the L858R point mutation.

However, the majority of patients treated with first-generation inhibitors eventually develop resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain. This led to the development of third-generation inhibitors like Osimertinib, which are designed to be active against both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR to a greater extent, thereby reducing off-target toxicities.

Our investigation of quinazoline-2,6-diamine, therefore, must be two-pronged: to ascertain its efficacy against treatment-naive EGFR-mutant NSCLC and, crucially, to determine its activity against the T790M resistance mutation.

Comparative Mechanism of Action: A Visualized Pathway

The canonical EGFR signaling pathway involves ligand binding, receptor dimerization, and autophosphorylation of tyrosine residues, which in turn activates downstream pro-survival pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[2] EGFR inhibitors function by preventing the initial autophosphorylation step. The following diagram illustrates this pathway and the points of inhibition for the compounds under evaluation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR P-EGFR P-EGFR EGFR->P-EGFR Dimerization & Autophosphorylation Ligand Ligand Ligand->EGFR Binding ATP ATP ATP->P-EGFR Quinazoline-2,6-diamine Quinazoline- 2,6-diamine Quinazoline-2,6-diamine->EGFR Inhibition Gefitinib Gefitinib Gefitinib->EGFR Osimertinib Osimertinib Osimertinib->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway P-EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P-EGFR->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (EGFR WT, L858R, del19, T790M) Cell_Proliferation Cell Proliferation Assay (PC-9, H1975, A549) Biochemical_Assay->Cell_Proliferation Determine IC50 Target_Engagement Target Engagement & Downstream Signaling Assay (Western Blot) Cell_Proliferation->Target_Engagement Confirm On-Target Effect Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Target_Engagement->Apoptosis_Assay Assess Mechanism of Cell Death Xenograft_Model Cell Line-Derived Xenograft (CDX) Models (PC-9 and H1975) Apoptosis_Assay->Xenograft_Model Pharmacokinetics Pharmacokinetic (PK) Studies Xenograft_Model->Pharmacokinetics Correlate Exposure with Efficacy Toxicity_Study Preliminary Toxicity Assessment Pharmacokinetics->Toxicity_Study Determine Therapeutic Window Data_Analysis Comprehensive Data Analysis & Comparative Assessment Toxicity_Study->Data_Analysis

Caption: Preclinical Benchmarking Workflow.

Experimental Protocols

Biochemical Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of quinazoline-2,6-diamine against wild-type and mutant forms of the EGFR kinase domain and compare it to Gefitinib and Osimertinib.

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Use recombinant human EGFR kinase domains (Wild-Type, L858R, exon 19 deletion, and L858R/T790M double mutant).

    • Prepare a 10-point, 3-fold serial dilution of quinazoline-2,6-diamine, Gefitinib, and Osimertinib.

    • Incubate the kinase, a biotinylated substrate peptide, and the test compounds in a kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP at its Km concentration.

    • Stop the reaction and add a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate IC50 values using a four-parameter logistic model.

Cell-Based Proliferation Assay
  • Objective: To assess the anti-proliferative activity of quinazoline-2,6-diamine in NSCLC cell lines with different EGFR mutation statuses.

  • Methodology:

    • Select appropriate NSCLC cell lines:

      • PC-9: EGFR exon 19 deletion (Gefitinib-sensitive)

      • H1975: EGFR L858R/T790M (Gefitinib-resistant, Osimertinib-sensitive)

      • A549: EGFR wild-type (control for selectivity)

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of quinazoline-2,6-diamine, Gefitinib, and Osimertinib for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

    • Measure fluorescence and calculate the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Target Engagement
  • Objective: To confirm that the anti-proliferative effects of quinazoline-2,6-diamine are due to the inhibition of EGFR signaling.

  • Methodology:

    • Treat PC-9 and H1975 cells with quinazoline-2,6-diamine, Gefitinib, and Osimertinib at their respective GI50 concentrations for 2-4 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like GAPDH should also be used.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy in Cell Line-Derived Xenograft (CDX) Models
  • Objective: To evaluate the anti-tumor efficacy of quinazoline-2,6-diamine in a living organism.

  • Methodology:

    • Implant PC-9 or H1975 cells subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, quinazoline-2,6-diamine, Gefitinib, and Osimertinib.

    • Administer compounds daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis (e.g., Western blot for p-EGFR).

Data Presentation: A Comparative Summary

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Biochemical Kinase Inhibition (IC50, nM)

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (del19)EGFR (L858R/T790M)
Quinazoline-2,6-diamine[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Gefitinib[Reference Data][Reference Data][Reference Data][Reference Data]
Osimertinib[Reference Data][Reference Data][Reference Data][Reference Data]

Table 2: Cell Proliferation Inhibition (GI50, nM)

CompoundPC-9 (EGFR del19)H1975 (L858R/T790M)A549 (EGFR WT)
Quinazoline-2,6-diamine[Experimental Data][Experimental Data][Experimental Data]
Gefitinib[Reference Data][Reference Data][Reference Data]
Osimertinib[Reference Data][Reference Data][Reference Data]

Table 3: In Vivo Anti-Tumor Efficacy (% Tumor Growth Inhibition)

CompoundPC-9 Xenograft ModelH1975 Xenograft Model
Quinazoline-2,6-diamine[Experimental Data][Experimental Data]
Gefitinib[Reference Data][Reference Data]
Osimertinib[Reference Data][Reference Data]

Concluding Remarks

This guide outlines a robust, multi-faceted approach to the preclinical benchmarking of quinazoline-2,6-diamine against the current standards of care in EGFR-mutant NSCLC. By systematically evaluating its biochemical potency, cellular activity, and in vivo efficacy, a clear picture of its therapeutic potential can be established. The key differentiators for quinazoline-2,6-diamine will be its potency against the T790M resistance mutation and its selectivity for mutant over wild-type EGFR. Favorable outcomes in these comparative studies would provide a strong rationale for advancing quinazoline-2,6-diamine into further preclinical development and, ultimately, clinical trials.

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 875. [Link]

  • Patel, M. B., et al. (2019). Quinazoline derivatives & pharmacological activities: a review. Journal of Pharmaceutical Sciences and Research, 11(5), 1845-1853. [Link]

  • Desai, N. C., et al. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 6(6). [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Kaur, R., et al. (2022). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 6(2), 34-47. [Link]

  • Hernández-Luis, F., et al. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 27(7), 1748-1756. [Link]

  • Abdel-Ghani, T. M., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(52), 32964-32986. [Link]

  • Al-Rashood, S. T., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2354. [Link]

  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3862. [Link]

  • Patsnap. (2026). Quinazoline-2,4-Diamino Analogue. Synapse. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 38(1), 1-12. [Link]

  • Sravanthi, V., & Manju, S. L. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1744. [Link]

  • Kumar, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6524. [Link]

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Validation

A Researcher's Guide to Assessing the Therapeutic Index of Quinazoline-2,6-Diamine Analogs

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a "privileged structure" due to its remarkable versatility and potent biological activity.[1][2] Derivatives of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a "privileged structure" due to its remarkable versatility and potent biological activity.[1][2] Derivatives of this core, especially those with diamine substitutions at the C2 and C6 positions, are being extensively investigated as inhibitors of key cellular signaling pathways, most notably as antagonists of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] However, raw potency is a double-edged sword. A compound that potently kills cancer cells but is equally toxic to healthy tissues is therapeutically useless. This brings us to a critical, yet often oversimplified, metric in pharmacology: the Therapeutic Index (TI) .

This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to comprehensively assess the therapeutic index of novel quinazoline-2,6-diamine analogs. We will move beyond simple calculations to explore the causality behind experimental choices, ensuring a robust and translatable assessment of a compound's potential.

Understanding the Therapeutic Index: The Balance of Benefit and Risk

The Therapeutic Index (TI) is a quantitative measurement that compares the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[5] A wider margin between the effective dose and the toxic dose signifies a safer drug. For preclinical assessment, this is often determined through two parallel investigative streams: efficacy (the desired effect) and toxicity (the adverse effects).

The logical relationship can be visualized as a balance between these two opposing assessments.

cluster_Efficacy Efficacy Assessment ('Benefit') cluster_Toxicity Toxicity Assessment ('Risk') cluster_TI Therapeutic Index Calculation IC50 In Vitro Potency (IC50) ED50 In Vivo Efficacy (ED50) IC50->ED50 Translates to TI_in_vitro In Vitro TI (CC50 / IC50) IC50->TI_in_vitro TI_in_vivo In Vivo TI (LD50 / ED50) ED50->TI_in_vivo CC50 In Vitro Cytotoxicity (CC50) LD50 In Vivo Toxicity (LD50) CC50->LD50 Predicts CC50->TI_in_vitro LD50->TI_in_vivo TI_in_vitro->TI_in_vivo Informs

Caption: Relationship between efficacy, toxicity, and Therapeutic Index.

Part 1: Quantifying Efficacy — The "Benefit"

The first step is to rigorously determine the concentration at which the quinazoline analogs exert their intended biological effect. Since many quinazoline derivatives target protein kinases involved in cancer, our focus will be on assessing their anti-proliferative and target-inhibitory activities.[6][7]

In Vitro Efficacy: From Target to Cell

It is crucial to build a data package starting from the molecular target and progressing to a cellular context.

A. Target Engagement & Enzymatic Inhibition

Before assessing cellular effects, confirm that the analog directly inhibits its intended molecular target (e.g., EGFR kinase). This provides mechanistic validation.

  • Recommended Assay: An ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[8] It is universal for any kinase and avoids the need for modified substrates, making it ideal for screening diverse analogs.[8]

  • Key Parameter: IC₅₀ (Half-maximal Inhibitory Concentration) - The concentration of the analog required to inhibit 50% of the kinase activity.[9]

B. Cellular Anti-proliferative Activity

The next logical step is to determine if target inhibition translates to a functional anti-cancer effect in a cellular environment.

  • Rationale: Cellular assays account for factors like cell membrane permeability and intracellular target engagement, which are not captured in a cell-free enzymatic assay.[10]

  • Recommended Assay: Cell Counting Kit-8 (CCK-8) or MTT assays are reliable colorimetric methods for evaluating cytotoxicity.[11][12] These assays measure the metabolic activity of viable cells. A decrease in signal indicates cell death or inhibition of proliferation.

  • Cell Line Selection: Use relevant cancer cell lines known to be dependent on the target pathway. For EGFR inhibitors, cell lines like A549 (non-small cell lung cancer) or HCT-15 (colon cancer) are common choices.[6][13]

  • Key Parameter: IC₅₀ - The concentration of the analog required to inhibit cell growth by 50%.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2x stock solution of the quinazoline-2,6-diamine analogs in culture medium. Perform serial dilutions to create a range of 8-10 concentrations (e.g., from 100 µM down to 1 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).[13]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until a visible color change occurs.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value using appropriate software like GraphPad Prism.[14][15]

In Vivo Efficacy: Proving Therapeutic Effect in a Living System

In vitro data is essential, but in vivo studies are the gold standard for evaluating a drug's potential in a complex biological system.[16][17]

  • Rationale: In vivo models integrate the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics, providing a more realistic measure of efficacy.[18]

  • Recommended Model: A tumor xenograft model in immunocompromised mice (e.g., athymic nude mice) is standard. Cancer cells (e.g., A549) are implanted subcutaneously, and once tumors are established, treatment begins.

  • Key Parameter: ED₅₀ (Median Effective Dose) - The dose required to produce a therapeutic effect (e.g., 50% tumor growth inhibition) in 50% of the test population.

Part 2: Quantifying Toxicity — The "Risk"

A promising efficacy profile is only half the story. A thorough toxicity assessment is required to understand the compound's safety margin.

In Vitro Cytotoxicity: Gauging Selectivity

The first indication of selectivity comes from comparing the cytotoxicity of the analogs in cancerous versus non-cancerous cells.

  • Rationale: A desirable compound should be significantly more potent against cancer cells than normal, healthy cells. This differential effect is the basis of a good therapeutic window.

  • Recommended Assay: Perform the same CCK-8 cytotoxicity assay described above, but use a non-cancerous cell line. A human fibroblast line (e.g., HFF-1) or a normal lung epithelial line (e.g., BEAS-2B) are suitable choices.

  • Key Parameter: CC₅₀ (Half-maximal Cytotoxic Concentration) - The concentration of the analog that kills 50% of the viable cells.

In Vivo Acute Toxicity: Defining Lethality Limits

Acute toxicity studies are performed to determine the potential adverse effects of a single dose of the substance.[19][20]

  • Rationale: These studies are crucial for identifying the doses to be used in longer-term studies and for determining the intrinsic toxicity of the compound.[16] They are a regulatory requirement for advancing drugs to human trials.[16]

  • Recommended Model: Typically performed in two rodent species (e.g., mice and rats) following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[20]

  • Key Parameter: LD₅₀ (Median Lethal Dose) - The statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[5]

  • Animal Acclimation: Use healthy, young adult rodents (e.g., Wistar rats), housed in standard conditions for at least 5 days prior to the study.

  • Dosing: Administer the quinazoline analog orally to a group of animals (typically 3 per group) in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and changes in body weight for at least 14 days.

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period.

  • Analysis: The LD₅₀ is determined based on the observed mortality at different dose levels. The procedure is designed to classify the compound into a toxicity category rather than providing a precise point estimate of the LD₅₀.

Part 3: The Synthesis: Calculating and Comparing the Therapeutic Index

With both efficacy and toxicity data in hand, the therapeutic index can be calculated to provide a comparable measure of a drug's safety margin.

  • In Vitro Therapeutic Index (Selectivity Index):

    • Formula: TI = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

    • Interpretation: A higher TI value indicates greater selectivity for killing cancer cells over normal cells. A value >10 is often considered a good starting point for a promising compound.

  • In Vivo Therapeutic Index:

    • Formula: TI = LD₅₀ / ED₅₀

    • Interpretation: This provides a more clinically relevant safety ratio. A larger TI is highly desirable, as it suggests a wider window between the dose needed for efficacy and the dose at which lethal toxicity occurs. It's important to note that LD₅₀ cannot be directly converted from an in vitro IC₅₀ value.[21]

Workflow for Comprehensive TI Assessment

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment A Target Inhibition Assay (e.g., ADP-Glo) Determines Target IC50 B Cancer Cell Cytotoxicity (e.g., A549 cells, CCK-8) Determines Efficacy IC50 A->B Mechanistic Link D Calculate In Vitro TI (CC50 / IC50) B->D C Normal Cell Cytotoxicity (e.g., HFF-1 cells, CCK-8) Determines Toxicity CC50 C->D E Efficacy Study (Xenograft Model) Determines ED50 D->E Selects Lead Candidates G Calculate In Vivo TI (LD50 / ED50) E->G F Acute Toxicity Study (OECD Guidelines) Determines LD50 F->G H Lead Candidate Selection G->H Final Decision Point

Caption: Experimental workflow for TI assessment.

Comparative Analysis of Hypothetical Analogs

To illustrate the decision-making process, let's consider three hypothetical quinazoline-2,6-diamine analogs targeting EGFR.

Parameter Analog QDA-01 Analog QDA-02 Analog QDA-03 Gefitinib (Reference)
EGFR Kinase IC₅₀ 15 nM5 nM20 nM25 nM
A549 IC₅₀ (Cancer) 150 nM50 nM250 nM8 µM[3]
HFF-1 CC₅₀ (Normal) 3,000 nM2,000 nM20,000 nM>50 µM
In Vitro TI 20 40 80 >6.25
ED₅₀ (mouse) 20 mg/kg10 mg/kg30 mg/kg10-20 mg/kg
LD₅₀ (mouse) 400 mg/kg150 mg/kg1200 mg/kg>500 mg/kg
In Vivo TI 20 15 40 >25

Analysis & Interpretation:

  • Analog QDA-01: Shows good potency and a respectable therapeutic index both in vitro and in vivo. A solid, balanced candidate.

  • Analog QDA-02: This is the most potent analog in both enzymatic and cellular assays (IC₅₀ of 5 nM and 50 nM, respectively). However, its in vivo TI is the lowest (15) due to higher toxicity (lower LD₅₀). This highlights a critical lesson: potency does not equal safety. The high potency might be due to off-target effects that also contribute to its toxicity.

  • Analog QDA-03: Although it is the least potent analog in vitro, it demonstrates exceptional selectivity, with the highest in vitro TI (80) and the best in vivo TI (40). This suggests that while it may require a higher dose for efficacy, the safety margin is significantly wider, making it the most promising candidate for further development.

This comparative approach, grounded in both efficacy and toxicity data, allows for a much more informed selection of lead candidates than relying on potency alone. It underscores the necessity of conducting parallel toxicity assessments early in the drug discovery process.

References

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development.
  • Preclinical toxicology studies in Drug Discovery. (n.d.).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • Zhang, X., et al. (2012, May 15). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed.
  • Vivotecnia. (n.d.). In vivo toxicology studies.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment. (2024, November 8). ACS Omega.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.).
  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs.
  • Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. (2025, August 15). PubMed.
  • Protein Kinase Inhibitors - Selectivity or Toxicity? (2021, July 12). IntechOpen.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (2025, November 11). Vascular and Endovascular Review.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.).
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27).
  • Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. (2018, May 21). ResearchGate.
  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026, February 6). Journal of Medicinal Chemistry.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2025, May 30). Taylor & Francis.
  • Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (2024, June 1).
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024, May 20). PMC.
  • Can anyone give me details for the calculation of LC50, LD50, IC50 of drugs against cultured cancerous cells? (2013, November 17). ResearchGate.
  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck. (2006, August 22). Journal of Medicinal Chemistry.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015, December 25). Scirp.org.
  • Quinazoline-2,4-Diamino Analogue. (2026, January 3). Patsnap Synapse.
  • The Quinazoline-2,4-diamine Scaffold: A Privileged Structure in Drug Discovery. (n.d.). Benchchem.
  • How to calculate the LD50 from LC50? (2025, August 17). ResearchGate.
  • Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016, June 17).
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). MDPI.
  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
  • The Medicinal Functionality of Quinazolines. (n.d.). Journal of Pharmaceutical Negative Results.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for Quinazoline-2,6-diamine

Here is the comprehensive operational and disposal guide for Quinazoline-2,6-diamine, designed for drug development professionals and laboratory personnel. As a Senior Application Scientist, I frequently consult with dru...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and disposal guide for Quinazoline-2,6-diamine, designed for drug development professionals and laboratory personnel.

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of heterocyclic building blocks into high-throughput synthesis workflows. Quinazoline-2,6-diamine (CAS: 882670-95-3) is a highly valuable intermediate, particularly in the development of kinase inhibitors. However, because it belongs to the primary aromatic amine class, it presents severe operational and environmental hazards.

This guide provides a self-validating, step-by-step protocol for the handling and disposal of this compound, ensuring scientific integrity, personnel safety, and strict regulatory compliance.

Chemical Profile & Hazard Causality

To manage a chemical effectively, we must first understand the mechanistic basis of its hazards. Aromatic amines like Quinazoline-2,6-diamine are highly lipophilic. While this property is advantageous for drug design, it is dangerous for laboratory personnel, as it allows the compound to rapidly cross the stratum corneum (skin barrier) upon contact .

Once absorbed into the bloodstream, hepatic Cytochrome P450 enzymes catalyze the N-hydroxylation of the amine groups. This metabolic activation converts the relatively stable molecule into highly reactive electrophilic nitrenium ions. These electrophiles seek out electron-rich targets, ultimately forming covalent adducts with DNA, which drives mutagenesis and potential carcinogenesis . Furthermore, quinazoline derivatives exhibit profound toxicity to aquatic organisms and resist standard biological degradation in wastewater treatment plants .

Toxicity Exposure Exposure (Dermal/Inhalation) Absorption Lipid-Soluble Absorption Exposure->Absorption Hepatic Hepatic CYP450 N-hydroxylation Absorption->Hepatic Reactive Electrophilic Species (Nitrenium Ions) Hepatic->Reactive DNA DNA Adduct Formation Reactive->DNA Mutagenesis Mutagenesis & Carcinogenesis DNA->Mutagenesis

Mechanistic pathway of aromatic amine toxicity and mutagenesis.

Quantitative Hazard Data Summary

Below is the consolidated hazard profile necessary for your laboratory's Environmental Health and Safety (EHS) documentation:

PropertySpecification / Hazard Detail
Chemical Name Quinazoline-2,6-diamine
CAS Number 882670-95-3
Chemical Class Heterocyclic Primary Aromatic Amine
Physical State Solid (Powder)
Primary Health Hazards Skin/Eye Irritant, Suspected Mutagen/Carcinogen
Environmental Hazards Acute Aquatic Toxicity; Long-term environmental impact
EPA Waste Code Unlisted (Must be characterized by toxicity)

Operational Handling Protocol

Before generating waste, strict handling protocols must be enforced to minimize contamination footprints.

  • Engineering Controls: Always handle the dry powder within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. This prevents the aerosolization of micro-particulates into the laboratory breathing zone.

  • Personal Protective Equipment (PPE): Don double nitrile gloves (aromatic amines can permeate single layers over extended exposure), fitted chemical splash goggles, and a disposable Tyvek lab coat.

  • Tool Selection: Utilize anti-static, non-sparking spatulas. Static discharge can scatter fine powders, drastically increasing the risk of dermal exposure and surface contamination.

Step-by-Step Disposal Procedures

Because Quinazoline-2,6-diamine is a potent aquatic toxin, under no circumstances should it or its solutions be flushed down the drain . All waste must be captured and routed for high-temperature incineration .

Disposal Start Waste Generation: Quinazoline-2,6-diamine Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid ContainerS Sealable Solid Waste Container Solid->ContainerS ContainerL Vented HDPE Liquid Carboy Liquid->ContainerL Label Labeling: 'Toxic Aromatic Amine' ContainerS->Label ContainerL->Label SAA Satellite Accumulation Area (SAA) Label->SAA Incinerator EPA-Permitted High-Temp Incineration SAA->Incinerator

Standardized segregation and disposal workflow for quinazoline waste.

Phase A: Segregation & Containment
  • Step 1: Solid Waste Collection. Gather all residual Quinazoline-2,6-diamine powder, contaminated weighing papers, pipette tips, and the outer layer of your nitrile gloves. Place them into a dedicated, sealable, puncture-resistant solid hazardous waste container.

  • Step 2: Liquid Waste Segregation. If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol), collect the liquid in a chemically compatible, vented High-Density Polyethylene (HDPE) carboy. Causality Note: Do not mix this with halogenated waste streams unless the primary solvent is halogenated. Segregating halogen-free from halogenated waste prevents dangerous exothermic cross-reactions and significantly reduces incineration costs.

Phase B: Labeling & Storage
  • Step 3: Immediate Labeling. Affix a standard hazardous waste tag to the container the moment the first drop or particle of waste enters it. Explicitly write "Quinazoline-2,6-diamine" and check the hazard boxes for "Toxic" and "Environmental Hazard".

  • Step 4: Satellite Accumulation. Store the sealed waste containers in a designated Satellite Accumulation Area (SAA). The SAA must feature secondary containment bins to capture potential leaks and must be geographically isolated from strong oxidizing agents.

Phase C: Final Destruction
  • Step 5: EHS Vendor Hand-off. Coordinate pickup with your institution’s certified hazardous waste management vendor.

  • Step 6: High-Temperature Incineration. Ensure the vendor routes the waste to an EPA-permitted hazardous waste incinerator. Incineration at temperatures exceeding 1,000°C is required to completely cleave the robust heterocyclic ring and safely oxidize the amine groups into nitrogen oxides (NOx) and water, leaving no toxic residue .

Emergency Spill Response Workflow

In the event of a localized spill, execute the following self-validating recovery protocol:

  • Isolate: Evacuate the immediate 5-foot radius. If the spill is inside a fume hood, lower the sash immediately to contain potential aerosols.

  • Suppress: Gently cover the spilled powder with absorbent pads dampened with water or a mild surfactant. Causality Note: Dampening the powder prevents dust aerosolization, which is the primary vector for inhalation exposure. Never dry-sweep an aromatic amine.

  • Recover: Wipe from the perimeter of the spill inward to prevent spreading. Place all contaminated pads directly into the solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a specialized amine-decontamination solvent or a 10% bleach solution (which oxidizes residual amines), followed by a final wash with soap and water.

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". acs.org. [Link]

Handling

Personal protective equipment for handling Quinazoline-2,6-diamine

Comprehensive Safety and Handling Guide for Quinazoline-2,6-diamine Quinazoline-2,6-diamine (CAS: 882670-95-3) is a critical bicyclic building block frequently utilized in the synthesis of 1[1] and 2[2]. Due to the prese...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Quinazoline-2,6-diamine

Quinazoline-2,6-diamine (CAS: 882670-95-3) is a critical bicyclic building block frequently utilized in the synthesis of 1[1] and 2[2]. Due to the presence of two primary amine groups on the aromatic quinazoline core, this compound presents specific toxicological hazards, including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3][4]. This guide provides drug development professionals with a self-validating procedural framework for selecting Personal Protective Equipment (PPE) and executing safe handling and disposal operations.

Mechanistic Causality of Hazards and PPE Selection

The toxicological profile of quinazoline derivatives often involves interference with cellular pathways (e.g., 5[5]) and allosteric binding to receptors[6]. The free amine groups increase the compound's nucleophilicity and potential for dermal absorption or respiratory sensitization. As a fine crystalline powder, it poses a significant inhalation risk. Therefore, PPE must be selected not just for splash protection, but specifically to mitigate particulate aerosolization and dermal permeation. According to the National Research Council's 7[7], hazard assessments must dictate the specific PPE matrix[8].

Quantitative PPE and Engineering Control Matrix

To ensure reproducible safety, the following table summarizes the required PPE and engineering controls based on the operational scale.

Operational ScaleMass HandledEngineering Control (Airflow)Glove Material & ThicknessRespiratory ProtectionEye/Face Protection
Analytical < 100 mgEnclosed balance (0.5 m/s)Nitrile, single layer (≥ 4 mil)N/A (if in hood)ANSI Z87.1 Safety Glasses
Preparative 100 mg - 5 gChemical Fume Hood (0.4-0.6 m/s)Nitrile, double layer (≥ 6 mil)N/A (if in hood)Chemical Splash Goggles
Process/Bulk > 5 gPowder Weighing IsolatorChloroprene or Nitrile (≥ 8 mil)N95 or P100 Particulate RespiratorGoggles + Face Shield

Table 1: Quantitative PPE and Engineering Controls for Quinazoline-2,6-diamine handling.

Standard Operating Procedure: Handling and Transfer

Trustworthiness Principle: Every step incorporates a verification check to ensure the system is self-validating.

Protocol 1: Safe Weighing and Transfer

  • Preparation & Verification: Verify the chemical fume hood face velocity is between 80-120 feet per minute (0.4-0.6 m/s). Causality: This velocity is sufficient to capture fine quinazoline dust without creating turbulent eddies that could blow the powder out of the sash[9].

  • PPE Donning: Don a flame-resistant lab coat, ANSI Z87.1 approved chemical splash goggles, and 8[8]. Causality: Double gloving ensures that if the outer glove is contaminated by the highly adherent diamine powder, it can be removed immediately without exposing the skin.

  • Static Mitigation: Use a static eliminator (e.g., antistatic ionizer fan or zero-stat gun) on the weighing spatula and weigh boat. Causality: Quinazoline-2,6-diamine powder is prone to static charge buildup, which can cause sudden aerosolization or cross-contamination during transfer.

  • Weighing: Tare the anti-static weigh boat. Transfer the solid using a micro-spatula. Cap the source bottle immediately.

  • Decontamination: Wipe down the balance and spatula with a solvent that effectively dissolves quinazoline derivatives (e.g., methanol or 10% isopropanol/water), followed by a dry wipe.

Spill Response and RCRA-Compliant Disposal

Quinazoline derivatives must be managed as hazardous waste under the EPA's 10[10] due to their toxicity.

Protocol 2: Solid Spill Containment and Disposal

  • Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • PPE Upgrade: Don a P100 particulate respirator if the spill exceeds 5 grams outside of engineering controls.

  • Wet Wiping (No Sweeping): Do NOT dry sweep. Causality: Dry sweeping aerosolizes the toxic diamine dust. Lightly mist the spilled powder with water or a 10% alcohol solution to bind the particulates.

  • Collection: Use damp absorbent pads to gather the wetted powder. Place the pads and all contaminated PPE (including outer gloves) into a compatible, sealable 10[10] (e.g., a 5-gallon poly drum).

  • Labeling & Storage: Label the container strictly as "Hazardous Waste: Toxic Solid (Quinazoline-2,6-diamine)". Store in a designated Secondary Containment area.

  • Disposal: Transfer to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) within the regulatory accumulation time limit (typically 90 or 180 days depending on generator status) for .

Operational Workflow Visualization

QuinazolineWorkflow Start Risk Assessment: Quinazoline-2,6-diamine SubScale Determine Scale of Operation Start->SubScale Analytical Analytical (<100mg) Fume Hood + Safety Glasses Single Nitrile Glove SubScale->Analytical Preparative Preparative (>100mg) Fume Hood + Goggles Double Nitrile Glove SubScale->Preparative Handling Execution: Anti-static Weighing Wet Decontamination Analytical->Handling Preparative->Handling Spill Spill Response: Wet Wipe (No Sweeping) Upgrade to P100 Handling->Spill If spill occurs Disposal RCRA Disposal: Seal in Poly Drum High-Temp Incineration Handling->Disposal Routine waste Spill->Disposal

Caption: Operational workflow for handling and disposing of Quinazoline-2,6-diamine.

References

  • Title: WO2004052370A2 - Quinoline compounds for use in mch receptor related disorders Source: Google Patents URL
  • Title: 159382-23-7 | Quinazoline-4,6-diamine Safety Information Source: BLD Pharm URL
  • Title: N/A | Benzo[g]quinazolin-2-amine Safety Information Source: BLD Pharm URL
  • Title: US10118902B2 - Small molecule agonists of neurotensin receptor 1 Source: Google Patents URL
  • Title: General Laboratory Safety Procedures Source: Florida State University URL
  • Source: National Institutes of Health (NCBI Bookshelf)
  • Title: Personal Protective Equipment (PPE)
  • Source: PubMed (National Institutes of Health)
  • Source: Environmental Protection Agency (EPA)
  • Source: PubMed (National Institutes of Health)
  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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